molecular formula C8H8Cl2N2 B1593127 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 900514-05-8

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B1593127
CAS No.: 900514-05-8
M. Wt: 203.07 g/mol
InChI Key: CDUSDQWROLIRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2N2 and its molecular weight is 203.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUSDQWROLIRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640105
Record name 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900514-05-8
Record name 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride: Properties, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, synthetic considerations, and its pivotal role in the synthesis of targeted therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine, commonly known as 5-(chloromethyl)-7-azaindole, is a bifunctional molecule of significant interest. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety, is a privileged scaffold in medicinal chemistry.[1] This is because it acts as a bioisostere of indole, capable of forming crucial hydrogen bond interactions with protein kinase hinges, a common feature in many targeted cancer therapies.[2] The introduction of a reactive chloromethyl group at the C5 position transforms this scaffold into a versatile electrophilic intermediate, enabling its covalent linkage to a wide array of nucleophilic partners. This guide will explore the chemical attributes that make this compound a valuable tool for synthetic chemists.

Core Chemical & Physical Properties

The hydrochloride salt form of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine enhances its stability and improves its handling characteristics as a solid. Key identifying information and physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 900514-05-8[3]
Molecular Formula C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂)[3]
Molecular Weight 203.07 g/mol [3]
Appearance Solid
SMILES String Cl.ClCc1cnc2[nH]ccc2c1
InChI Key CDUSDQWROLIRTH-UHFFFAOYSA-N

Note: Analytical and spectroscopic data for this specific compound are not consistently published by commercial suppliers, who may provide it for early discovery research with the expectation that the buyer confirms identity and purity.

Synthesis and Handling

Synthetic Strategy

The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting it is often prepared as an intermediate. A logical and common synthetic approach involves the chlorination of the corresponding alcohol, 5-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine. This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

G cluster_0 Conceptual Synthetic Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Functionalization (e.g., Vilsmeier-Haack) Start->Step1 Intermediate1 5-Formyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 5-Hydroxymethyl-1H- pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Chlorination (e.g., SOCl2) Intermediate2->Step3 Product 5-Chloromethyl-1H- pyrrolo[2,3-b]pyridine Step3->Product Step4 Salt Formation (HCl) Product->Step4 FinalProduct 5-Chloromethyl-1H-pyrrolo [2,3-b]pyridine hydrochloride Step4->FinalProduct

Caption: Conceptual workflow for the synthesis of the title compound.

Safe Handling and Storage Protocol

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[4][5] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eyes: Wear chemical safety goggles that meet EN166 standards.[6]

  • Hands: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4]

  • Body: Wear a lab coat and, if handling large quantities, impervious clothing.[5]

  • Respiratory: Use a NIOSH/MSHA approved respirator if dust is generated or if ventilation is inadequate.[6]

Handling and Storage:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Dispensing: Avoid creating dust when weighing or transferring the solid.

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][7] For long-term stability, particularly due to its reactivity, storage under an inert gas like nitrogen is recommended.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

First Aid Measures:

  • If Swallowed: Rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[4][7]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin thoroughly with soap and water.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[7]

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent carbon is attached to an aromatic-like heterocyclic system. This structure makes the compound an excellent electrophile for nucleophilic substitution reactions (S_N2) .

The nitrogen atoms in the pyrrolopyridine ring system can influence the reactivity of the chloromethyl group through their electronic effects. The benzylic-like position of the carbon enhances the stability of the transition state during an S_N2 reaction, making it highly susceptible to attack by a wide range of nucleophiles.

Common Nucleophiles:

  • Amines (Primary and Secondary): To form substituted aminomethyl derivatives, a common step in drug synthesis.

  • Thiols: To create thioether linkages.

  • Alcohols/Phenols: To form ethers.

  • Carboxylates: To generate ester linkages.

G cluster_reagents cluster_product Reagents Reagents Product Product Reagents->Product S_N2 Reaction 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Nucleophile Nu-H Base Base Substituted Product 5-(Nucleophilomethyl)-1H- pyrrolo[2,3-b]pyridine Salt Base-H+ Cl-

Caption: Generalized S_N2 reaction of the title compound with a nucleophile.

This reactivity is the cornerstone of its utility. By reacting it with another molecule containing a nucleophilic handle (e.g., a piperazine nitrogen), chemists can readily introduce the 7-azaindole pharmacophore.

Spectroscopic Characterization (Predicted)

While specific experimental data is scarce, the expected spectroscopic signatures can be predicted based on the structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Pyrrole Protons: Two doublets in the aromatic region, characteristic of the H2 and H3 protons of the pyrrole ring.

  • Pyridine Protons: Two singlets or narrow doublets for the H4 and H6 protons on the pyridine ring.

  • Chloromethyl Protons (-CH₂Cl): A key singlet, expected to be in the range of 4.5-5.0 ppm. This signal is crucial for confirming the presence of the chloromethyl group.

  • N-H Proton: A broad singlet, typically downfield, whose chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-150 ppm) corresponding to the seven carbons of the pyrrolopyridine core.

  • Chloromethyl Carbon (-CH₂Cl): A distinct signal in the aliphatic region, expected around 40-50 ppm.

Mass Spectrometry

In an ESI-MS (Electrospray Ionization Mass Spectrometry) analysis, the primary observation would be the molecular ion for the free base [M+H]⁺ at an m/z corresponding to C₈H₈ClN₂⁺ (approximately 167.04). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator of a monochlorinated compound.

Applications in Medicinal Chemistry & Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated "hinge-binder" for many protein kinases. Its derivatives have been investigated as potent and selective inhibitors for various therapeutic targets.

Case Study: FGFR Inhibitors

Research into Fibroblast Growth Factor Receptor (FGFR) inhibitors has highlighted the value of the 7-azaindole core.[2][8] Abnormal FGFR signaling is implicated in numerous cancers. Synthetic campaigns have utilized derivatives of 1H-pyrrolo[2,3-b]pyridine to develop potent inhibitors.[2] this compound serves as an ideal starting point for elaborating the C5 position of the scaffold, allowing chemists to probe interactions within the kinase active site and optimize properties like potency and selectivity.

General Workflow in Fragment-Based Drug Discovery

The compound fits perfectly into a fragment-based or building block approach for lead optimization.

G cluster_workflow Role in Lead Optimization Start Identify Target (e.g., Protein Kinase) Fragment 5-Chloromethyl-1H-pyrrolo [2,3-b]pyridine HCl (Electrophilic Fragment) Start->Fragment Reaction Parallel Synthesis (S_N2 Reaction) Fragment->Reaction Library Library of Nucleophilic Building Blocks (e.g., amines, thiols) Library->Reaction CompoundLibrary Focused Compound Library Reaction->CompoundLibrary Screening Biological Screening (e.g., Potency, Selectivity) CompoundLibrary->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Refine Blocks Lead Optimized Lead Compound SAR->Lead

Caption: Use of the title compound in a typical drug discovery workflow.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined reactivity, centered on the electrophilic chloromethyl group, combined with the privileged nature of the 7-azaindole scaffold, makes it a highly valuable building block for constructing sophisticated molecules with therapeutic potential. Understanding its chemical properties, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage this powerful reagent in the design and synthesis of next-generation targeted therapies.

References

  • This compound - Sigma-Aldrich. (n.d.). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr/5-chloromethyl-1h-pyrrolo-2-3-b-pyridine-hydrochloride
  • SAFETY DATA SHEET - TCI Chemicals. (2022). TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/C0822_EN.pdf
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC132150250&productDescription=PYRIDINE+HYDROCHLORIDE%2C+98%2B%25+25GR&vendorId=VN00032119&countryCode=US&language=en
  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica. URL: https://www.cymitquimica.com/sds/CYM-53277-42-2-EN.pdf
  • Safety Data Sheet - MedchemExpress.com. (2025). MedChemExpress. URL: https://www.medchemexpress.
  • 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridinehydrochloride | CAS 900514-05-8 | SCBT. (n.d.). Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-chloromethyl-1h-pyrrolo-2-3-b-pyridinehydrochloride-900514-05-8
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021). PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8244243/
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). ResearchGate. URL: https://www.researchgate.net/publication/371680516_New_compounds_based_on_1H-pyrrolo23-b_pyridine_as_potent_TNIK_inhibitors_against_colorectal_cancer_cells_Molecular_modeling
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (2021). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed. (2024). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38710204/
  • 1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. (n.d.). National Institute of Standards and Technology. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C271636&Mask=200

Sources

A Technical Guide to 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will dissect its molecular structure, outline a robust and logical synthetic pathway, detail methods for its structural characterization, and explore its critical role as a reactive intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold" in drug discovery.[1][2] Its structure, a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for the native indole nucleus found in many biologically active molecules. This substitution often enhances metabolic stability, modulates electronic properties, and provides an additional hydrogen bond acceptor (the pyridine nitrogen), which can be crucial for target binding affinity and selectivity.

Derivatives of the 7-azaindole scaffold are central to the development of inhibitors for a wide range of protein kinases and other therapeutic targets.[3][4][5][6] this compound is not an end-product therapeutic itself, but rather a highly valuable and reactive intermediate. The chloromethyl group at the 5-position acts as an electrophilic handle, enabling chemists to covalently attach the 7-azaindole core to a variety of nucleophilic moieties, thereby facilitating the rapid synthesis of diverse compound libraries for screening and optimization.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of the 7-azaindole bicyclic system with a chloromethyl (-CH₂Cl) substituent at the C5 position. The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics and solubility in polar solvents.

Chemical Structure:

(A 2D representation of this compound)

Data Summary Table:

PropertyValue
IUPAC Name 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride
CAS Number 900514-05-8
Molecular Formula C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂)
Molecular Weight 203.07 g/mol
Appearance Solid
SMILES String Cl.ClCc1cnc2[nH]ccc2c1
InChI Key CDUSDQWROLIRTH-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

While numerous methods exist for derivatizing the 7-azaindole core, a robust and logical pathway to this compound involves a multi-step sequence starting from a suitable 7-azaindole precursor. The following proposed synthesis is based on well-established and reliable organic transformations.

Proposed Synthetic Workflow:

The most direct strategy involves the chlorination of the corresponding alcohol, 5-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine.

Step 1: Formylation of 1H-pyrrolo[2,3-b]pyridine (Vilsmeier-Haack Reaction)

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like 7-azaindole. The reaction of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, a potent electrophile that preferentially attacks the electron-rich C3 position. To direct the substitution to the C5 position, a protecting group on the pyrrole nitrogen (e.g., SEM or Boc) may be necessary to modulate the electronics and sterics of the ring system. For this guide, we assume a starting material where the 5-position is available for functionalization.

Step 2: Reduction of the Aldehyde to an Alcohol

  • Rationale: The aldehyde (5-formyl-1H-pyrrolo[2,3-b]pyridine) is readily reduced to the primary alcohol (5-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine) using a mild reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice. Its selectivity for aldehydes over other potential functional groups and its operational simplicity make it ideal. The reaction proceeds via nucleophilic hydride attack on the carbonyl carbon.

Step 3: Chlorination of the Alcohol

  • Rationale: The conversion of the primary alcohol to the corresponding alkyl chloride is a critical step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[7][8][9] The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[10] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: If the product from Step 3 is the free base, it can be converted to the hydrochloride salt by treating a solution of the compound (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol). This protonates the basic pyridine nitrogen, leading to the precipitation of the stable hydrochloride salt.

Experimental Protocol: A Representative Synthesis

Methodologies are based on established chemical principles and may require optimization.

  • Synthesis of 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine:

    • To a solution of 5-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully with water, and concentrate the mixture under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol, which can be purified by column chromatography.

  • Synthesis of this compound:

    • Suspend the 5-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.[7]

    • Allow the mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo. The resulting solid is the crude hydrochloride salt.

    • Triturate the solid with cold diethyl ether, filter, and wash with additional ether to remove non-polar impurities. Dry the product under vacuum to yield this compound.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 5-Formyl-1H-pyrrolo[2,3-b]pyridine 5-Formyl-1H-pyrrolo[2,3-b]pyridine 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine 5-Formyl-1H-pyrrolo[2,3-b]pyridine->5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine  Reduction (NaBH4) 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine->5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl  Chlorination (SOCl2)

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of standard analytical techniques provides a self-validating system for structural verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. Expected signals would include distinct aromatic protons for the pyrrolopyridine ring system, and most critically, a singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl), typically in the range of 4.5-5.0 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the requisite number of carbon signals, including a signal for the chloromethyl carbon.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show the molecular ion peak for the free base [M+H]⁺, confirming the molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would also be observable.

  • IR (Infrared Spectroscopy): Will show characteristic peaks for N-H stretching in the pyrrole ring and C-H and C=C/C=N stretches of the aromatic system.

G Compound Synthesized Product NMR NMR (1H, 13C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spec. Compound->IR Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound is as a reactive building block for constructing more complex molecules. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide array of nucleophiles (amines, thiols, alcohols, etc.). This allows for the efficient introduction of the 7-azaindole moiety into potential drug candidates.

A major area of application is in the development of protein kinase inhibitors . The 7-azaindole core is a superb "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Example Application: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and angiogenesis.[11][12] Aberrant activation of this pathway through mutations or gene amplification is a known driver in various cancers.[11][13] Consequently, FGFRs are a major target for cancer therapy.[14] Many potent FGFR inhibitors utilize the 1H-pyrrolo[2,3-b]pyridine scaffold to anchor within the ATP-binding site of the kinase.[14] Our title compound can be used to synthesize such inhibitors by reacting it with a nucleophilic fragment designed to occupy other pockets of the kinase active site.

G FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds Dimer Dimerization & Autophosphorylation FGFR->Dimer Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream Inhibitor FGFR Inhibitor (e.g., from 7-Azaindole Scaffold) Inhibitor->Dimer Blocks Proliferation Cancer Cell Proliferation Downstream->Proliferation

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Safety: The compound is classified as acutely toxic if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a certified chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. As an alkylating agent, it should be treated as potentially hazardous.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a structurally important and synthetically versatile intermediate. Its 7-azaindole core provides a proven scaffold for high-affinity binding to therapeutic targets like protein kinases, while the reactive chloromethyl group offers a straightforward conjugation point for molecular elaboration. A comprehensive understanding of its structure, properties, and synthesis is critical for its effective application in the rational design and development of novel therapeutics.

References

  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129. [Link]
  • Guo, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 11, 589814. [Link]
  • Musumeci, F., et al. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions.
  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types.
  • Kim, J., et al. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Journal of the Korean Chemical Society. [Link]
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. In PubChem Compound Database.
  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2,3-dione. In PubChem Compound Database.
  • Wodtke, R., et al. (2019). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7777-7803. [Link]
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12248-12266. [Link]
  • El-Mernissi, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Computational Biology and Chemistry, 94, 107559. [Link]
  • National Center for Biotechnology Information. (n.d.). 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. In PubChem Compound Database.
  • Vejdelek, Z. J., et al. (1997). Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(38), 21855-21865. [Link]
  • Askew, B. C., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Unknown. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Eriksson, O., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(11), 2166. [Link]
  • Kumar, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
  • Khan, R. A., et al. (2010). Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
  • Unknown. (2009). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
  • Reddit User NeFace. (2023).

Sources

The Alchemist's Key: An In-Depth Technical Guide to 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Field-Proven Insights into a Pivotal Kinase Inhibitor Building Block (CAS Number 900514-05-8)

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars for the construction of novel therapeutics. 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, also known as 5-(chloromethyl)-7-azaindole hydrochloride, has solidified its position as one such critical building block. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of its chemical properties, a plausible synthetic pathway, and its pivotal role in the synthesis of next-generation kinase inhibitors.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, heterocyclic compound that serves as a highly versatile electrophilic intermediate.[1] The presence of the reactive chloromethyl group on the electron-rich 7-azaindole core makes it an ideal substrate for nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 900514-05-8[1]
Molecular Formula C₈H₇ClN₂ · HCl
Molecular Weight 203.07 g/mol [1]
Appearance Solid[1]
Empirical Formula (Hill Notation) C₈H₈Cl₂N₂[1]
InChI Key CDUSDQWROLIRTH-UHFFFAOYSA-N[1]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and is recognized as a privileged structure in kinase inhibitor design.[2][3] This is due to its ability to mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.[2]

Strategic Synthesis: A Plausible and Efficient Pathway

While a definitive, publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, a logical and efficient two-step synthetic route can be proposed based on established chemical transformations of related 7-azaindole and pyridine derivatives. This pathway involves the reduction of a readily available carboxylic acid methyl ester to the corresponding alcohol, followed by a chlorination reaction.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Reduction of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

The initial step involves the reduction of the methyl ester to the corresponding primary alcohol, (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. This transformation is reliably achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol (Proposed):

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Chlorination of (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

The final step is the conversion of the primary alcohol to the desired chloromethyl derivative. This is a standard transformation often accomplished using thionyl chloride (SOCl₂) in a non-protic solvent like dichloromethane (DCM). The hydrochloride salt is then typically formed during the reaction or workup.

Experimental Protocol (Proposed):

  • Dissolve (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with a non-polar solvent such as diethyl ether or hexane to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum to afford this compound.

Application in Kinase Inhibitor Synthesis: A Case Study in N-Alkylation

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions, most notably N-alkylation of amine-containing scaffolds. This reaction is a cornerstone in the synthesis of a vast array of kinase inhibitors. A patent for mTOR and PI3 kinase inhibitors provides a concrete example of this application.

Caption: General workflow for N-alkylation using the title compound.

Exemplary Protocol for N-Alkylation in Kinase Inhibitor Synthesis

The following protocol is adapted from the synthesis of a 3-substituted-1H-pyrrolo[2,3-b]pyridine compound as described in patent WO2010030727A1.[4]

Materials:

  • 5-(5-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-amine (or a similar nucleophilic amine)

  • 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (generated in situ or used as the hydrochloride salt with additional base)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the nucleophilic amine (e.g., 5-(5-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-amine) (1.0 eq.) in DMF, add potassium carbonate (2.0-3.0 eq.).

  • To this stirred suspension, add a solution of this compound (1.1 eq.) in DMF.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired N-alkylated product.

This protocol highlights the straightforward yet powerful application of this compound in constructing complex molecular architectures central to the activity of many targeted therapies.

Analytical Characterization

Table 2: Standard Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyrrolo[2,3-b]pyridine core, a characteristic singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the pyrrole N-H.
¹³C NMR Resonances corresponding to the eight unique carbon atoms in the molecule.
Mass Spectrometry (MS) The mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass.
HPLC A single major peak indicating the purity of the compound. Stability-indicating HPLC methods can be developed to track degradation products.[5][6]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C-Cl stretching.

Safety, Handling, and Stability

As a reactive chloromethyl heterocyclic compound, this compound requires careful handling to ensure safety and maintain its integrity.

  • Hazard Profile: The hydrochloride salt is classified as harmful if swallowed.[1] Similar chloromethylpyridines are known to be skin and eye irritants.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Reactivity and Stability: The chloromethyl group is susceptible to hydrolysis and reaction with various nucleophiles. The compound's stability is enhanced in its hydrochloride salt form. It should be protected from moisture. Similar compounds may decompose at elevated temperatures.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its combination of a privileged 7-azaindole core and a reactive chloromethyl handle provides medicinal chemists with a reliable and versatile tool for the synthesis of potent and selective kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in the ongoing quest for novel and life-saving therapeutics.

References

  • Current time information in Winnipeg, CA. (n.d.). Google.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • A kind of synthetic method of 5 chlorine 7 azaindoles. (2017). Google Patents.
  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. (2013). Google Patents.
  • 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). EPO Patent 1633750.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Pharmaceutica.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2023). eScholarship.
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). PubMed.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Process for producing a primary amine compound. (2009). EPO Patent 1050527.
  • Pyridine - SAFETY DATA SHEET. (2024). Penta chemicals.
  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. (2023). MDPI.
  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.). Journal of Food and Drug Analysis.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
  • 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride. (n.d.). Pharmacompass.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
  • Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. (2014). PubMed.
  • 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (2010). Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI.
  • Process for the preparation of alkylamines. (2003). Google Patents.

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cellular processes, is frequently dysregulated in a variety of human cancers, making it a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of potent and selective FGFR inhibitors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. Authored from the perspective of a Senior Application Scientist, this document delves into the causal relationships behind experimental design, offers detailed, field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Rationale for Targeting FGFR in Oncology

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with their fibroblast growth factor (FGF) ligands, activate downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways.[1] These pathways are fundamental to normal cellular functions such as proliferation, differentiation, migration, and survival.[2] However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of solid tumors, including breast, lung, bladder, and liver cancers.[3] Consequently, the development of small molecule inhibitors that can selectively block the ATP-binding site of FGFRs has become a promising strategy in precision oncology.[3]

The 1H-pyrrolo[2,3-b]pyridine core has garnered significant attention as a hinge-binding motif for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. Its structural rigidity and synthetic tractability make it an ideal starting point for the design of potent and selective FGFR inhibitors.[3]

The FGFR Signaling Pathway: A Complex Network of Cellular Control

Understanding the intricacies of the FGFR signaling pathway is paramount for the rational design of effective inhibitors. The activation of FGFRs by FGFs initiates a cascade of phosphorylation events that propagate signals throughout the cell, ultimately influencing gene expression and cellular behavior.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT P AKT->Transcription

Figure 1: Simplified FGFR Signaling Pathway.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Modular Approach

A key advantage of the 1H-pyrrolo[2,3-b]pyridine scaffold is its amenability to modular synthesis, allowing for the systematic exploration of structure-activity relationships. A common and effective synthetic route commences with the commercially available or readily synthesized 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[3]

General Synthetic Scheme

The overall synthetic strategy involves a two-step process: an aldol condensation followed by a reduction. This approach allows for the introduction of diverse substituents at the 3-position of the pyrrolo[2,3-b]pyridine core.

Synthesis_Scheme Start 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Intermediate Intermediate (3a-3k) Start->Intermediate Aldol Condensation Aldehyde R-CHO Aldehyde->Intermediate Final Final Product (4a-4l) Intermediate->Final Reduction Reagents1 KOH, Methanol, 50°C Reagents1->Intermediate Reagents2 Triethylsilane, TFA, Acetonitrile, Reflux Reagents2->Final

Figure 2: General Synthetic Workflow.
Detailed Experimental Protocols
  • Rationale: This aldol condensation reaction is a robust method for forming a carbon-carbon bond at the C3 position of the 7-azaindole nucleus. The use of potassium hydroxide as a base facilitates the deprotonation of the pyrrole ring, which then acts as a nucleophile attacking the aldehyde. Methanol serves as a suitable solvent for this reaction.

  • Procedure:

    • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (150 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).[3]

    • Stir the reaction mixture at 50 °C for 5 hours.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mobile phase of 5% methanol in dichloromethane to afford the desired intermediate.[3]

  • Rationale: The reduction of the exocyclic double bond is achieved using triethylsilane as a reducing agent in the presence of trifluoroacetic acid (TFA). TFA protonates the double bond, making it more susceptible to hydride attack from triethylsilane. Acetonitrile is an appropriate solvent for this transformation.

  • Procedure:

    • To a solution of the intermediate from step 3.2.1 in acetonitrile, add triethylsilane and trifluoroacetic acid.[3]

    • Reflux the reaction mixture and monitor its progress by TLC.

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by column chromatography to yield the final compound.[3]

Structure-Activity Relationship (SAR) and Biological Evaluation

The systematic modification of the 1H-pyrrolo[2,3-b]pyridine core has yielded valuable insights into the SAR for FGFR inhibition. The inhibitory activities of synthesized compounds are typically evaluated through in vitro kinase assays and cell-based proliferation assays.

In Vitro FGFR Kinase Inhibition

The potency of the synthesized compounds against FGFR isoforms is determined using enzymatic assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[4]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H1900---
4a 3,5-dimethoxyphenyl----
4h 3,5-dimethoxyphenyl7925712
4l 3-(trifluoromethoxy)phenyl----
3h (E)-1-(3,5-dimethoxyphenyl)vinyl----

Table 1: In vitro FGFR inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives.[3][5]

Key SAR Insights:

  • The unsubstituted 1H-pyrrolo[2,3-b]pyridine (Compound 1) exhibits weak FGFR1 inhibitory activity.[3]

  • Introduction of a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring generally enhances potency. This is likely due to the formation of a hydrogen bond with Glycine 485 in the FGFR kinase domain.[3]

  • The nature of the substituent at the 3-position is a critical determinant of activity and selectivity. The 3,5-dimethoxyphenyl group in compound 4h was found to be optimal, providing potent pan-FGFR inhibition with the highest activity against FGFR1, 2, and 3.[3][5] This substitution allows for favorable interactions within the hydrophobic pocket of the kinase domain.[3]

  • The π-π stacking interaction between the 3,5-dimethoxyphenyl ring and Phenylalanine 489 is crucial for high-affinity binding.[3]

Cell-Based Proliferation Assays

The anti-proliferative effects of the synthesized compounds are assessed in cancer cell lines with known FGFR alterations. The MDA-MB-231 (human breast adenocarcinoma) cell line is a commonly used model for these studies.

  • Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Procedure:

    • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Aspirate the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for 72 hours.[3]

    • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Molecular Modeling: Unveiling the Binding Mode

Molecular docking studies provide valuable insights into the binding interactions between the 1H-pyrrolo[2,3-b]pyridine derivatives and the FGFR kinase domain, guiding further lead optimization.

Docking of the potent inhibitor 4h into the ATP-binding site of FGFR1 (PDB code: 3C4F) reveals key interactions:

  • The 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the hinge region: one with the backbone carbonyl of Glutamate 562 and another with the NH of Alanine 564.[3]

  • The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and engages in a π-π stacking interaction with Phenylalanine 489.[3]

  • The trifluoromethyl group at the 5-position forms a hydrogen bond with Glycine 485.[3]

Binding_Mode cluster_inhibitor Inhibitor (4h) cluster_fgfr1 FGFR1 Kinase Domain PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Core Hinge Hinge Region (E562, A564) PyrroloPyridine->Hinge H-Bonds CF3 5-CF3 Group P_Loop P-Loop (G485) CF3->P_Loop H-Bond Dimethoxyphenyl 3,5-Dimethoxyphenyl Group HydrophobicPocket Hydrophobic Pocket Dimethoxyphenyl->HydrophobicPocket Hydrophobic Interactions DFG_Motif DFG Motif (D641) Dimethoxyphenyl->DFG_Motif H-Bond CatalyticLoop Catalytic Loop (F489) Dimethoxyphenyl->CatalyticLoop π-π Stacking Gatekeeper Gatekeeper Residue

Figure 3: Key Interactions of Inhibitor 4h with FGFR1.

In Vivo Efficacy and Preclinical Development

Promising in vitro activity must translate to in vivo efficacy for a compound to advance as a clinical candidate. While specific in vivo data for the 1H-pyrrolo[2,3-b]pyridine derivatives discussed in this guide are emerging, related compounds have shown significant anti-tumor activity in xenograft models.[7] For instance, in HCT116 and SW620 xenograft models, a 1H-pyrrolo[2,3-b]pyridine derivative in combination with irinotecan demonstrated synergistic antitumor efficacy.[7]

Further preclinical development of potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors will involve comprehensive ADME/Tox profiling, pharmacokinetic studies, and evaluation in a broader range of cancer models harboring FGFR aberrations.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly versatile and effective core for the development of potent FGFR inhibitors. The modular synthetic approach allows for extensive exploration of the chemical space around this privileged core, leading to the identification of compounds with nanomolar potency and promising selectivity profiles. The detailed understanding of the SAR and the molecular basis of inhibitor binding provides a solid foundation for the rational design of next-generation FGFR inhibitors.

Future efforts in this field will likely focus on:

  • Optimizing Selectivity: Fine-tuning the substituents to achieve greater selectivity for specific FGFR isoforms, thereby minimizing off-target effects.

  • Overcoming Resistance: Designing inhibitors that are active against common resistance mutations that can arise during therapy.

  • Improving Pharmacokinetic Properties: Enhancing the drug-like properties of lead compounds to ensure favorable oral bioavailability and in vivo exposure.

The continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise for the development of novel and effective targeted therapies for patients with FGFR-driven cancers.

References

  • Zhang, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21596-21607. [Link]
  • Li, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • Zhang, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Katoh, M. (2019). Fibroblast growth factor receptors (FGFRs) and their signaling pathways. International Journal of Molecular Sciences, 20(15), 3845. [Link]
  • Zhang, W., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer, 17(5), 318-332. [Link]
  • Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
  • UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(3), 488. [Link]
  • Uneme, H., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 69-80. [Link]
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 695. [Link]
  • Anti-Cancer. (n.d.). MDA-MB-231/GFP Cell Line.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports, 12(1), 1-17. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth examination of the physicochemical properties of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS No: 900514-05-8), a pivotal heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data regarding the compound's structure, solubility, stability, and spectral characteristics. It further provides field-proven analytical methodologies for its comprehensive characterization, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility. The insights contained herein are intended to empower scientists to leverage this versatile intermediate with confidence and precision in their synthetic endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural analogy to purine and indole allows it to effectively interact with a wide array of biological targets. Consequently, 7-azaindole derivatives are integral to the development of therapeutics for numerous diseases, particularly in oncology and immunology, where they have been successfully employed as kinase inhibitors.[1][2][3][4] The introduction of a chloromethyl group at the 5-position transforms the 7-azaindole core into a highly versatile synthetic intermediate. This reactive handle provides a direct route for introducing diverse functionalities through nucleophilic substitution, making 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine a cornerstone for building complex molecular architectures.

The hydrochloride salt form enhances the compound's bench-top stability and handling characteristics compared to the freebase. A profound understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful process development, reaction optimization, and the ultimate synthesis of pure, stable, and effective active pharmaceutical ingredients (APIs).

Core Physicochemical Data

A precise grasp of the fundamental properties of this compound is the bedrock of its effective application. These parameters govern its behavior in both reactive and physiological environments.

Chemical Identity and Structure

The molecule's identity is defined by its fused bicyclic system and the presence of the reactive chloromethyl group. The hydrochloride salt is formed by the protonation of the basic pyridine nitrogen.

  • Systematic Name: 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride

  • Common Name: 5-Chloromethyl-7-azaindole hydrochloride

  • CAS Number: 900514-05-8

  • Molecular Formula: C₈H₈Cl₂N₂

  • Molecular Weight: 203.07 g/mol

Tabulated Physicochemical Properties

The following table consolidates essential quantitative data, providing a quick reference for laboratory use.

PropertyValueSource & Commentary
Appearance Solid, off-white to light yellow crystalline powder. Visual inspection. Color may vary slightly between batches.
Melting Point >230-250 °C (with decomposition)[5] The high melting point and decomposition are characteristic of hydrochloride salts of heterocyclic compounds and indicate significant thermal energy is required to overcome the crystal lattice forces, leading to degradation before a true liquid phase is reached.
Solubility Soluble in Methanol and DMSO. Limited solubility in water.[5] The polar aprotic nature of DMSO and the polarity of methanol make them effective solvents. The hydrochloride salt improves aqueous solubility over the freebase, but the organic scaffold still limits high concentration in water.
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.[5] Refrigeration is recommended to minimize the rate of potential degradation pathways over long-term storage. The compound should be kept in a tightly sealed container to protect from moisture.

Analytical Characterization: A Self-Validating Workflow

To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is non-negotiable. The following workflow is designed as a self-validating system, where each analysis provides complementary and confirmatory evidence.

Caption: A self-validating workflow for comprehensive quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton framework and connectivity, while ¹³C NMR verifies the carbon backbone. For this molecule, DMSO-d₆ is the solvent of choice due to its excellent solubilizing power and its ability to allow observation of the labile N-H proton.

Step-by-Step Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of DMSO-d₆. Vortex until fully dissolved.

  • Instrument Configuration:

    • Spectrometer: 400 MHz or higher.

    • Temperature: 25 °C (298 K).

    • Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is typically used as an internal reference.

  • Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Pyrrole N-H: Expect a broad singlet at high chemical shift (>11 ppm).

    • Aromatic Protons: Signals for the protons on the pyridine and pyrrole rings will appear in the aromatic region (δ ~7-9 ppm), with splitting patterns dictated by their coupling relationships.

    • Methylene Protons (-CH₂Cl): A sharp singlet is expected in the range of δ ~4.5-5.0 ppm.

    • Integration: The relative integrals of the peaks should correspond to the number of protons in each environment (e.g., 1:1:1:1:2 for the four aromatic/pyrrolic protons and the methylene protons).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Trustworthiness: LC-MS serves a dual purpose: it provides an initial assessment of purity via the chromatographic separation and delivers definitive mass confirmation of the target compound. This technique is crucial for identifying any potential impurities or degradation products.

Step-by-Step Protocol:

  • System & Column:

    • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard choice.

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% to 95% Solvent B over several minutes to ensure elution of all components.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization: Electrospray Ionization (ESI) in positive mode is ideal, as the pyridine nitrogen will be readily protonated.

    • Scan Range: m/z 100-300 to encompass the parent ion.

  • Data Analysis:

    • The primary peak in the total ion chromatogram (TIC) should correspond to the retention time of the compound.

    • The mass spectrum for this peak should show a prominent ion at m/z 167.0 [M+H]⁺, corresponding to the protonated free base (C₈H₇ClN₂).

    • Crucially, look for the characteristic isotopic pattern of a single chlorine atom : a second peak at m/z 169.0 [M+H+2]⁺ with approximately one-third the intensity of the m/z 167.0 peak. This signature provides unequivocal confirmation of the presence of one chlorine atom.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

Authoritative Grounding: While LC-MS confirms identity, a validated HPLC method with UV detection is the industry standard for quantifying purity. This method provides the high precision and accuracy required for quality control and release specifications.

Step-by-Step Protocol:

  • System Configuration:

    • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A high-resolution C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Method Parameters:

    • Mobile Phase: As developed for LC-MS (e.g., water/acetonitrile with an acid modifier). An isocratic method may be suitable if all impurities are well-resolved.

    • Detection Wavelength: Monitor at a wavelength where the chromophore has strong absorbance, typically around 254 nm or 280 nm.

    • Flow Rate: 1.0 mL/min.

  • Analysis and Calculation:

    • Inject a solution of known concentration (e.g., 0.5 mg/mL).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .

Stability, Storage, and Handling

Expertise & Experience: The practical utility of a chemical intermediate is heavily dependent on its stability. The chloromethyl group is an electrophilic site susceptible to nucleophilic attack, particularly by water (hydrolysis).

  • Thermal Stability: The compound is a solid with a high melting point, indicating good thermal stability at ambient temperatures. However, decomposition occurs at elevated temperatures, so prolonged heating should be avoided.[5]

  • Hygroscopicity: As a hydrochloride salt, the compound can be hygroscopic. It is imperative to store it in a desiccated environment to prevent moisture absorption, which could lead to hydrolysis of the chloromethyl group, forming the corresponding hydroxymethyl derivative.

  • Recommended Storage: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container to protect from moisture and light.[5]

Conclusion

This compound is a high-value intermediate whose effective use is underpinned by a thorough understanding of its physicochemical properties. This guide has provided a comprehensive overview of its identity, key physical data, and a robust, multi-faceted analytical workflow for its characterization. By adhering to the principles and protocols outlined herein, researchers and drug development professionals can ensure the quality and integrity of this starting material, thereby facilitating the smooth and successful progression of their synthetic and medicinal chemistry programs. The application of these foundational chemical principles is paramount to achieving the ultimate goal: the discovery of novel and impactful human therapeutics.

References

  • PubChem Compound Summary for 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.
  • LookChem Safety Data Sheet for this compound.
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).Current Organic Chemistry, 5(5), 471-506.
  • Li, P., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Advances, 11(34), 20853-20864.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Diverse Biological Activities of Pyrrolopyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, represents a privileged structure in medicinal chemistry.[1][2][3] Its six isomeric forms provide a rich three-dimensional chemical space, enabling extensive structure-activity relationship (SAR) studies.[1][2] This scaffold is found in a variety of natural products, including the potent anticancer alkaloid camptothecin, which underscores its inherent biological relevance.[1][2] The synthetic tractability of pyrrolopyridines has allowed for the creation of vast compound libraries, leading to the discovery of molecules with a broad spectrum of pharmacological activities.

This technical guide provides an in-depth exploration of the significant biological activities of pyrrolopyridine derivatives, with a focus on their applications in modern drug discovery. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neurological properties, providing not only an overview of their mechanisms of action but also detailed, field-proven experimental protocols for their evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the journey from compound synthesis to biological validation.

I. Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a cornerstone of modern medicine, and pyrrolopyridine derivatives have emerged as a highly promising class of compounds in this arena.[4][5][6] Their primary mechanism of anticancer action often involves the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways that drive cell proliferation, survival, and metastasis.[7][8]

A. Mechanism of Action: Kinase Inhibition and Beyond

The structural resemblance of the pyrrolopyridine scaffold to the purine ring of ATP, the natural substrate for kinases, makes it an ideal pharmacophore for designing kinase inhibitors.[7][9] By occupying the ATP-binding pocket of a kinase, pyrrolopyridine derivatives can effectively block its catalytic activity, thereby disrupting the downstream signaling cascade.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[7][8] Pyrrolopyridine-based inhibitors have shown significant promise in targeting both wild-type and mutant forms of EGFR.[7][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pyrrolopyridine compounds have been developed to inhibit VEGFR, thereby cutting off the tumor's blood supply.[8]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in multiple cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β by pyrrolopyridine derivatives can induce cancer cell death.[11][12]

  • Other Kinases: The versatility of the pyrrolopyridine scaffold allows for its adaptation to target a wide range of other kinases, including HER-2, FMS kinase, and Met kinase.[8][13][14]

Beyond kinase inhibition, some pyrrolopyridine derivatives exhibit anticancer activity through other mechanisms, such as the induction of apoptosis (programmed cell death) and inhibition of topoisomerase I, an enzyme essential for DNA replication.[1][10]

Signaling Pathway Visualization: EGFR Inhibition by a Pyrrolopyridine Compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activation ADP ADP EGFR->ADP EGF EGF EGF->EGFR Binding Pyrrolo Pyrrolopyridine Inhibitor Pyrrolo->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ATP ATP ATP->EGFR

Caption: EGFR signaling pathway inhibition by a pyrrolopyridine compound.

B. Representative Anticancer Pyrrolopyridine Compounds

The field has seen the development of numerous pyrrolopyridine derivatives with potent anticancer activity. A notable example is Vemurafenib , an FDA-approved drug for the treatment of melanoma, which contains a pyrrolo[2,3-b]pyridine core.

Compound ClassTarget Kinase(s)Representative IC50 ValuesCancer Cell Line(s)Reference
Pyrrolo[3,2-c]pyridinesFMS kinase30 nM (Compound 1r)Ovarian, Prostate, Breast[13]
Spiro-pyrrolopyridazinesEGFR0.20 - 0.42 µM (SPP10)Breast, Lung, Prostate[7][10]
Pyrrolo[2,3-d]pyrimidinesEGFR, HER2, VEGFR-2, CDK240 - 204 nM (Compound 5k)HepG2 (Liver)[15]
Pyrrolo[2,3-b]pyridinesGSK-3β0.22 nM (Compound 41)SH-SY5Y (Neuroblastoma)[11]
C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][10][16][17][18] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[19][20]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Pyrrolopyridine test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h at 37°C seed_cells->incubate_24h_1 prepare_compounds Prepare serial dilutions of pyrrolopyridine compounds incubate_24h_1->prepare_compounds treat_cells Treat cells with compounds incubate_24h_1->treat_cells prepare_compounds->treat_cells incubate_48_72h Incubate 48-72h at 37°C treat_cells->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_4h Incubate 4h at 37°C add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer.[21] Pyrrolopyridine derivatives have demonstrated significant potential as anti-inflammatory agents by modulating the production of pro-inflammatory mediators.[16][21]

A. Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of pyrrolopyridines are often attributed to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[21] Some pyrrolopyridine compounds have shown selective inhibitory activity against COX-2, which is the inducible isoform of the enzyme primarily involved in inflammation.[16] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

  • Cytokine Modulation: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory cascade.[21] Pyrrolopyridine derivatives have been shown to suppress the production of these cytokines in inflammatory cell models.[16][22][23]

B. Representative Anti-inflammatory Pyrrolopyridine Compounds
Compound ClassMechanism of ActionIn Vitro/In Vivo ModelKey FindingsReference
PyrrolopyridinesCOX-2 InhibitionLPS-stimulated RAW 246.7 cellsSignificant reduction in COX-2 levels[17]
Fused PyrrolesPro-inflammatory cytokine inhibitionCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[21]
Pyrrolo[3,4-c]pyrrolesCOX-1 and COX-2 inhibitionIn vitro enzyme assaysStrong inhibitory activity[16]
C. Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation in vitro.[16] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[16][22][24]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Pyrrolopyridine test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in complete DMEM.

    • For NO measurement, seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[16]

    • For cytokine analysis, seed cells in a 24-well plate at a density of 2 x 10^5 cells/well.[16]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Pre-treatment and LPS Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the pyrrolopyridine compounds for 1-2 hours.[16]

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 100 µL of Griess reagent to the supernatant.[24]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant from the 24-well plate.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the vehicle control.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

III. Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrrolopyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][25][26]

A. Mechanism of Action: Diverse Modes of Attack

The antimicrobial mechanisms of pyrrolopyridines are varied and can include:

  • Inhibition of Essential Enzymes: Some derivatives inhibit enzymes crucial for bacterial survival, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which is involved in mycolic acid synthesis.[1]

  • Disruption of DNA Synthesis: Certain pyrrolopyridine compounds have been shown to block DNA biosynthesis in bacteria.[25]

  • Synergistic Effects: Interestingly, some pyrrolopyridines exhibit synergistic effects when combined with other antimicrobial agents, such as antimicrobial peptides, leading to a significant reduction in the minimum inhibitory concentration (MIC).

B. Representative Antimicrobial Pyrrolopyridine Compounds
Compound ClassTarget Organism(s)MIC ValuesReference
5-oxo-4H-pyrrolo[3,2-b]pyridinesE. coli3.35 µg/mL[25]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureus8 mg/L
Pyrrolo[3,2-d]pyrimidinesE. coli, P. aeruginosa250-500 µg/mL[27]
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard and quantitative technique used to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][21][25][28][29]

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrrolopyridine test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the pyrrolopyridine compounds in MHB directly in the 96-well plate. The final volume in each well should be 50-100 µL.[1]

  • Inoculation:

    • Add a defined volume of the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[1]

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in 96-well plate start->prepare_dilutions standardize_inoculum Standardize bacterial inoculum prepare_dilutions->standardize_inoculum inoculate_wells Inoculate wells with bacterial suspension standardize_inoculum->inoculate_wells incubate_plate Incubate plate at 37°C for 18-24h inoculate_wells->incubate_plate observe_growth Visually observe for turbidity incubate_plate->observe_growth determine_mic Determine the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Neurological Activities: Modulating the Central Nervous System

Pyrrolopyridine derivatives have also shown significant promise in the treatment of neurological disorders, including Alzheimer's disease and other neurodegenerative conditions.[11][30][31][32]

A. Mechanism of Action: Targeting Key Players in Neurodegeneration
  • GSK-3β Inhibition: As mentioned in the anticancer section, GSK-3β is also a key player in the pathogenesis of Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein, a hallmark of the disease.[11] Pyrrolopyridine-based GSK-3β inhibitors can reduce tau hyperphosphorylation and promote neurite outgrowth, suggesting a neuroprotective effect.[11][30]

  • M1 Receptor Modulation: Some pyrrolopyridine compounds act as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, which is involved in cognitive processes like learning and memory.[31]

  • Promotion of Neurite Outgrowth: The ability to promote the growth of new neurites is a critical aspect of neuronal repair and regeneration.[33] Certain pyrrolopyridine derivatives have been shown to enhance neurite outgrowth in neuronal cell models.[11]

B. Representative Neurologically Active Pyrrolopyridine Compounds
Compound ClassTarget/ActivityIn Vitro ModelKey FindingsReference
Pyrrolo[2,3-b]pyridinesGSK-3β InhibitionSH-SY5Y cellsIC50 of 0.22 nM, promoted neurite outgrowth[11]
PyrrolopyridinesM1 Receptor PAMN/APotential for treating Alzheimer's and cognitive impairment[31]
C. Experimental Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuronal differentiation and neurite outgrowth.[3][33][34][35] Treatment with agents like retinoic acid can induce these cells to differentiate into a more mature neuronal phenotype, characterized by the extension of neurites.

Materials:

  • SH-SY5Y cell line

  • Complete medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation medium (e.g., complete medium with 10 µM retinoic acid)

  • Pyrrolopyridine test compounds

  • 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine)

  • High-content imaging system

Procedure:

  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells onto coated 96-well plates at an optimal density (e.g., 2,500 cells/well) to allow for neurite extension without overcrowding.[3]

    • Differentiate the cells by treating them with differentiation medium for 4-6 days.

  • Compound Treatment:

    • After differentiation, treat the cells with various concentrations of the pyrrolopyridine compounds for 24-48 hours.

  • Imaging and Analysis:

    • Fix and stain the cells to visualize the neurites (e.g., using an antibody against β-III tubulin).

    • Acquire images of the cells using a high-content imaging system.

    • Use automated image analysis software to quantify neurite outgrowth parameters, such as the number of neurites per cell, total neurite length, and number of branch points.

  • Data Analysis:

    • Compare the neurite outgrowth parameters in compound-treated cells to those in vehicle-treated control cells.

    • Determine the effective concentration range for promoting neurite outgrowth.

V. Conclusion and Future Perspectives

The pyrrolopyridine scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. Its broad spectrum of biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and neurological applications, highlights its significance in medicinal chemistry. The ability to fine-tune the properties of pyrrolopyridine derivatives through synthetic modifications will undoubtedly continue to yield novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

For researchers and drug development professionals, the journey from a promising pyrrolopyridine hit to a clinical candidate requires a robust and well-defined experimental cascade. The detailed protocols provided in this guide for assessing cytotoxicity, kinase inhibition, anti-inflammatory effects, antimicrobial activity, and neurite outgrowth serve as a practical starting point for these endeavors. As our understanding of the complex signaling pathways underlying various diseases deepens, so too will our ability to rationally design the next generation of pyrrolopyridine-based therapeutics.

VI. References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1437-1446. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(5), 591-606. [Link]

  • Metwally, A. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]

  • Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(4), 1365-1374. [Link]

  • Fathalla, S. S., et al. (2011). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 16(12), 10335-10352. [Link]

  • Wouters, J., & Ooms, F. (2007). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 256-259. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Ozalp-Yaman, S., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 8(43), 40653-40667. [Link]

  • Al-Suhaimi, E. A., et al. (2016). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 1(1), 1-5. [Link]

  • Xu, Q. Q., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Adib, M., et al. (2013). MTT Assay Protocol. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Tang, P. C., et al. (2014). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 4(96), 53633-53644. [Link]

  • Xu, Q. Q., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Al-Ostath, A. I., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Tofigh, R., et al. (2019). Automated neurite outgrowth analysis using CellProfiler. SH-SY5Y cells... [Link]

  • Shipley, M. M., et al. (2020). Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. Scientific reports, 10(1), 1-13. [Link]

  • Tang, P. C., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(22), 6437-6440. [Link]

  • Wang, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Journal of Medicinal Chemistry. [Link]

  • Ballard, T. M., et al. (2015). Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters, 6(7), 824-825. [Link]

  • Blindheim, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(7), 969. [Link]

  • Fathalla, O. A., et al. (2003). Synthesis of certain pyrrole derivatives as antimicrobial agents. Archiv der Pharmazie, 336(8), 376-382. [Link]

  • Al-Ostath, A. I., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Molecules, 26(11), 3237. [Link]

  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]

  • Al-Ostath, A. I., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Molecules, 26(11), 3237. [Link]

  • Innoprot. (n.d.). Neurite Outgrowth & Mitosis Assay Cell Line. [Link]

  • Zhang, Y., et al. (2025). Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. ChemistrySelect, 10(31), e202502123. [Link]

  • Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of drug targeting, 28(5), 547-563. [Link]

  • Lee, S. H., et al. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of the Korean Society of Food Science and Nutrition, 47(10), 1017-1023. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(5), 591-606. [Link]

  • Ntemafack, A. D., et al. (2017). Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). Journal of Evidence-Based Complementary & Alternative Medicine, 22(4), 794-801. [Link]

  • Jo, M. J., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 9(11), 1083. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • Stoyanov, G. S., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(17), 4068. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • El-Gazzar, M. G., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances, 13(28), 19133-19154. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]

  • Pérez-Pérez, M., et al. (2021). Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in crop and forest species. Journal of experimental botany, 72(22), 7757-7771. [Link]

  • ResearchGate. (n.d.). Anticancer drugs with pyrrolopyrimidine nucleus. [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique chemical architecture, particularly its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region, has made it a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the discovery and development of novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. We will delve into the intricacies of their rational design, synthetic methodologies, and the nuanced structure-activity relationships that govern their potency and selectivity. Furthermore, this document outlines detailed protocols for their biological evaluation and explores the molecular mechanisms underpinning their inhibitory action. Through illustrative case studies and a forward-looking perspective, this guide aims to equip researchers and drug development professionals with the essential knowledge to navigate the challenges and capitalize on the opportunities in this exciting field of kinase inhibitor discovery.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Element in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has therefore become a major focus of therapeutic research. The 1H-pyrrolo[2,3-b]pyridine scaffold has garnered significant attention in this area due to its structural resemblance to the purine core of ATP. This allows it to function as an effective "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The strategic replacement of a carbon atom in the indole ring with a nitrogen atom to form the 7-azaindole structure offers several advantages in drug design. This modification can fine-tune the electronic properties of the molecule, improve solubility and metabolic stability, and provide an additional point for hydrogen bonding, thereby enhancing binding affinity and selectivity for the target kinase.[1] The versatility of the 1H-pyrrolo[2,3-b]pyridine core has led to the discovery of inhibitors targeting a wide array of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and many others.[2][3][4]

Medicinal Chemistry: From Design to Synthesis and Optimization

The successful development of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors hinges on a synergistic interplay of rational design, efficient synthesis, and rigorous structure-activity relationship (SAR) studies.

Rational Design Principles

The design of 7-azaindole inhibitors is typically guided by the goal of achieving potent and selective inhibition of the target kinase. A common strategy involves a fragment-based approach where the 1H-pyrrolo[2,3-b]pyridine core serves as the central scaffold that anchors the molecule in the ATP-binding pocket.[5] Substituents are then strategically introduced at various positions of the ring system to exploit specific interactions with different regions of the active site, such as the hydrophobic pocket and the solvent-exposed region.

For instance, in the development of CDK8 inhibitors, a de novo drug design approach led to the discovery of 5-phenyl-1H-pyrrolo[2,3-b]pyridine as a key moiety with good initial activity.[3] Further elaboration of this core with a propenamide linker and a substituted phenyl ring resulted in a potent type II CDK8 inhibitor.[3] Similarly, for JAK3 inhibitors, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to significantly enhance inhibitory activity.[2][6]

Synthetic Strategies

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives can be accomplished through various established synthetic routes. A general and versatile approach often involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

This protocol is a generalized representation based on synthetic schemes reported in the literature.[7]

  • Step 1: N-Arylation of the Pyrrolopyridine Core. To a solution of the starting 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane, add copper(II) acetate, the desired aryl boronic acid, and pyridine. Stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Ester Hydrolysis. The resulting ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of methanol and water to yield the corresponding carboxylic acid.

  • Step 3: Amide Coupling. The carboxylic acid is coupled with the desired amine using a peptide coupling reagent like T3P (propylphosphonic anhydride) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide). The reaction is typically stirred at room temperature for 30 minutes to 4 hours to afford the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

G start 1H-pyrrolo[2,3-b]pyridine step1 N-Arylation (Cu(OAc)2, ArB(OH)2, Pyridine) start->step1 intermediate1 N-Aryl-1H-pyrrolo[2,3-b]pyridine ester step1->intermediate1 step2 Ester Hydrolysis (NaOH, MeOH/H2O) intermediate1->step2 intermediate2 N-Aryl-1H-pyrrolo[2,3-b]pyridine carboxylic acid step2->intermediate2 step3 Amide Coupling (T3P, R1R2NH, DIPEA, DMF) intermediate2->step3 end Final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide step3->end

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the substituents on the 1H-pyrrolo[2,3-b]pyridine scaffold and evaluating their effects on biological activity, researchers can identify key structural features required for effective kinase inhibition.

Target KinasePosition of SubstitutionFavorable SubstituentsImpact on ActivityReference
JAK3 C4CyclohexylaminoIncreased potency[2][6]
C5CarbamoylIncreased potency[2][6]
IGF-1R C3, C5DisubstitutionNanomolar potency[8]
TNIK VariousUndisclosedSub-nanomolar IC50[9]
CDK8 C5PhenylGood initial activity[3]
FGFR C3m-methoxyphenylPotent inhibition[4]
Cdc7 C3, C5Various heterocyclic groupsNanomolar IC50[10][11]

Table 1: Summary of Structure-Activity Relationships for 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Biological Evaluation: Assessing Potency, Selectivity, and Cellular Effects

The biological evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives is a multi-step process that aims to characterize their inhibitory activity, target selectivity, and effects in a cellular context.

In Vitro Kinase Inhibition Assays

The primary assessment of a compound's inhibitory potential is through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

  • Preparation of Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Initiation: Add the diluted compounds to the reaction mixture and initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Activity: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like fluorescence-based assays or ELISA.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Cell-based assays are essential to determine if a compound can effectively inhibit the target kinase within a living cell and elicit the desired biological response. These assays can measure various endpoints, including:

  • Inhibition of downstream signaling: Assessing the phosphorylation status of downstream substrates of the target kinase using techniques like Western blotting or ELISA.

  • Cell proliferation/viability: Evaluating the anti-proliferative effects of the compounds on cancer cell lines using assays such as MTT or CellTiter-Glo.

  • Apoptosis induction: Measuring markers of programmed cell death, such as caspase activation or DNA fragmentation.[12]

Kinase Selectivity Profiling

Kinase inhibitors often have the potential to inhibit multiple kinases due to the conserved nature of the ATP-binding site. Therefore, it is crucial to assess the selectivity of a compound by screening it against a broad panel of kinases. This helps to identify potential off-target effects and provides a more complete picture of the compound's biological activity. A highly selective inhibitor is generally preferred to minimize side effects.

Mechanism of Action: Unraveling the Molecular Interactions

The majority of 1H-pyrrolo[2,3-b]pyridine-based inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphotransfer reaction.

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors.[2][6] The 7-azaindole core typically forms one or more hydrogen bonds with the hinge region of the kinase. The substituents on the scaffold then extend into adjacent pockets, making additional hydrophobic and polar interactions that contribute to the overall binding affinity and selectivity.

G cluster_0 Kinase ATP-Binding Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor inhibitor->hinge H-bonds inhibitor->hydrophobic_pocket Hydrophobic Interactions inhibitor->solvent_front Polar Interactions

Caption: Binding mode of a 1H-pyrrolo[2,3-b]pyridine inhibitor in the kinase active site.

Case Studies in Drug Discovery

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is best illustrated through specific examples of successful inhibitor development programs.

  • JAK3 Inhibitors for Immune Diseases: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent and moderately selective JAK3 inhibitors for the treatment of immune diseases like organ transplant rejection.[2][6] Compound 14c from this series demonstrated significant immunomodulating effects in T-cell proliferation assays.[2][6]

  • CDK8 Inhibitors for Colorectal Cancer: Through a de novo design approach, compound 22 , a (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM.[3] This compound showed significant anti-tumor activity in in vivo xenograft models of colorectal cancer.[3]

  • FGFR Inhibitors for Cancer Therapy: Optimization of a 1H-pyrrolo[2,3-b]pyridine lead compound resulted in the identification of compound 4h , a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[4] This compound exhibited anti-proliferative, pro-apoptotic, and anti-migratory effects in breast cancer cells.[4]

Challenges and Future Directions

Despite the significant progress in the development of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, several challenges remain. Achieving high selectivity for the target kinase over closely related family members is a persistent hurdle. Additionally, optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability is crucial for translating potent inhibitors into effective drugs.

Future research in this area will likely focus on:

  • Novel synthetic methodologies: Developing more efficient and versatile synthetic routes to access a wider range of structurally diverse 1H-pyrrolo[2,3-b]pyridine derivatives.

  • Structure-based design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation inhibitors with improved potency and selectivity.

  • Targeting resistance mutations: Developing inhibitors that are active against clinically relevant resistance mutations that can emerge during cancer therapy.

  • Exploring new kinase targets: Applying the 1H-pyrrolo[2,3-b]pyridine scaffold to inhibit novel and challenging kinase targets implicated in various diseases.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone in the discovery of novel kinase inhibitors. Its inherent ability to engage in key interactions within the kinase active site, coupled with its synthetic tractability, provides a robust platform for the development of potent and selective therapeutic agents. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of kinase biology and medicinal chemistry principles, holds immense promise for the future of targeted therapies.

References

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
  • Wang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
  • Patel, N.C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(37), 24105-24119. [Link]
  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12248-12262. [Link]
  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 959-965. [Link]
  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
  • Brian, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3847-3865. [Link]
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
  • Brian, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships.
  • Grychowska, K., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
  • de Oliveira, R. S., et al. (2022).
  • Ravez, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10418-10443. [Link]
  • Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15842-15861. [Link]

Sources

A Technical Guide to 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, a critical heterocyclic building block for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, reactivity, and significant applications, with a focus on its role in the creation of targeted therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is a bioisostere of indole, a common motif in biologically active molecules. This structural similarity allows 7-azaindole derivatives to interact with biological targets that recognize the indole nucleus, while often conferring improved physicochemical properties such as solubility and metabolic stability. The strategic placement of a reactive chloromethyl group at the 5-position makes this particular derivative a highly versatile intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₈Cl₂N₂[1]
Molecular Weight 203.07 g/mol [1]
CAS Number 900514-05-8[1]
Appearance Solid[1]
SMILES Cl.ClCc1cnc2[nH]ccc2c1[1]
InChI 1S/C8H7ClN2.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4H2,(H,10,11);1H[1]

Synthesis and Mechanistic Insights

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found in the searched literature, its synthesis can be conceptually understood through established organic chemistry principles and analogous transformations on the 7-azaindole core. The synthesis would likely involve the introduction of a hydroxymethyl group at the 5-position of a protected 7-azaindole, followed by chlorination and deprotection/salt formation.

A plausible synthetic workflow is outlined below. This conceptual pathway is designed to be self-validating, with each step representing a common and well-documented transformation in heterocyclic chemistry.

G cluster_0 Conceptual Synthetic Pathway A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B N-Protected 7-Azaindole A->B Protection (e.g., Boc, SEM) C 5-Formyl-N-Protected 7-Azaindole B->C Vilsmeier-Haack or Friedel-Crafts Acylation D 5-Hydroxymethyl-N-Protected 7-Azaindole C->D Reduction (e.g., NaBH4) E 5-Chloromethyl-N-Protected 7-Azaindole D->E Chlorination (e.g., SOCl2, Appel Reaction) F 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine E->F Deprotection (e.g., TFA, TBAF) G 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride F->G HCl Salt Formation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Rationale:

  • Nitrogen Protection: The pyrrolic nitrogen of the 7-azaindole is typically protected to prevent side reactions and to control regioselectivity in subsequent electrophilic substitution reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM).

  • Introduction of the C5-Substituent: The introduction of a functional group at the C5 position can be achieved through various methods. A Vilsmeier-Haack reaction or Friedel-Crafts acylation on the protected 7-azaindole would yield the 5-formyl derivative.

  • Reduction to the Alcohol: The 5-formyl group is then reduced to the corresponding 5-hydroxymethyl group using a mild reducing agent like sodium borohydride.

  • Chlorination: The hydroxymethyl group is converted to the chloromethyl group. This can be accomplished using reagents such as thionyl chloride (SOCl₂) or an Appel reaction (triphenylphosphine and carbon tetrachloride). This step introduces the key reactive handle for further derivatization.

  • Deprotection and Salt Formation: The nitrogen protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or a fluoride source for SEM). The final product is then typically isolated as a more stable hydrochloride salt by treatment with hydrochloric acid.

Analytical Characterization

For a compound to be reliably used in research and development, its identity and purity must be unequivocally confirmed. While specific spectra for this compound are not available in the provided search results, a typical analytical data package would include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This would confirm the presence and connectivity of all protons in the molecule. Expected signals would include those for the aromatic protons on the pyridine and pyrrole rings, the methylene protons of the chloromethyl group, and the N-H proton of the pyrrole.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This technique would identify all unique carbon atoms in the structure.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the compound by providing the mass-to-charge ratio of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in the reactivity of the chloromethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 5-position of the 7-azaindole core.

G cluster_1 Key Reactions and Applications Start 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride Product 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives Start->Product Nucleophilic Substitution Nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) Nuc->Product Application Kinase Inhibitors (e.g., FGFR, ATM) Product->Application Leads to

Caption: Reactivity of the chloromethyl group and its application in synthesizing kinase inhibitors.

Proven Insights into its Application:

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This is due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The 5-position of this scaffold often points towards the solvent-exposed region or can be directed into a sub-pocket of the active site.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of FGFR signaling is implicated in various cancers. Numerous studies have reported the design and synthesis of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core. The ability to introduce diverse substituents at the 5-position using starting materials like this compound is crucial for optimizing potency and selectivity.

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM kinase is a key player in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop highly selective ATM inhibitors.

Safety, Handling, and Storage

Based on available safety data, this compound is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (exclamation mark), indicating it can cause skin and eye irritation.[1]

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for interacting with a variety of biological targets, most notably protein kinases. The presence of the reactive chloromethyl group at the 5-position allows for straightforward chemical modification, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies and the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective application in the advancement of drug discovery programs.

References

  • LookChem. This compound sds. [Link]
  • Suzhou Aobi Pharmaceutical Technology Co., Ltd. 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19655-19664. [Link]
  • Zhang, Y., et al. (2021). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 64(13), 9333-9355. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a reactive chloromethyl group on the 7-azaindole core, makes it a valuable building block. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound (CAS No: 900514-05-8) is a solid with a molecular weight of 203.07 g/mol and an empirical formula of C₈H₈Cl₂N₂. A comprehensive risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound, as identified in Safety Data Sheets (SDS), are significant and demand careful attention[1].

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1]. This classification indicates that ingestion of relatively small quantities can cause adverse health effects.

  • Skin Corrosion/Irritation (Sub-category 1C): Causes severe skin burns and eye damage[1]. This is a critical hazard, as contact can lead to irreversible tissue damage.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[1]. The risk of permanent vision loss upon contact is high.

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS05 (Corrosion): Indicates the potential for severe skin burns and eye damage.

  • GHS07 (Exclamation Mark): Represents acute toxicity (harmful).

Understanding the "why" behind these classifications is crucial. The chloromethyl group is a known alkylating agent, capable of reacting with nucleophilic functional groups present in biological macromolecules like proteins and DNA. This reactivity is the likely basis for its corrosive and toxic properties. The hydrochloride salt form can also contribute to its acidic and corrosive nature upon dissolution.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is non-negotiable.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to minimize exposure by isolating the hazard from the researcher.

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust particles or aerosols, which could be generated during weighing or transfer.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Local exhaust ventilation at the point of use is also recommended for any procedures with a higher risk of dust generation[1].

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the user from any residual exposure. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Given the severe eye damage classification, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing[1].

  • Hand Protection: Wear protective gloves. Nitrile gloves are a common choice in a laboratory setting, but it is crucial to consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

  • Skin and Body Protection: A flame-retardant lab coat is required. For tasks with a higher risk of spills, consider using a chemically resistant apron. Ensure that all skin is covered.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

The following workflow diagram illustrates the logical sequence for ensuring personal safety before handling the compound.

PPE_Workflow Start Prepare to Handle Compound FumeHood Verify Fume Hood is Operational Start->FumeHood Goggles Wear Chemical Safety Goggles FumeHood->Goggles FaceShield Don Face Shield Goggles->FaceShield Risk of Splash? Gloves Wear Appropriate Gloves Goggles->Gloves No Splash Risk FaceShield->Gloves LabCoat Wear Lab Coat Gloves->LabCoat Proceed Proceed with Handling LabCoat->Proceed

Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage: Maintaining Compound Integrity and Safety

Proper handling and storage protocols are critical to prevent accidents and maintain the quality of the reagent.

Safe Handling Procedures
  • Avoid Dust Formation: This compound is a solid, and fine dust can be easily inhaled or spread. Handle it gently. If possible, use a spatula that minimizes the generation of airborne particles[2].

  • Weighing: Weigh the compound in a fume hood, preferably on a disposable weighing boat to minimize contamination of the balance.

  • Dissolution: When dissolving, add the solid slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, especially with protic solvents.

  • Hygiene: Wash hands and face thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory[3][4].

Storage Requirements
  • Container: Keep the container tightly closed to prevent the absorption of moisture and contamination[1].

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][5]. The compound should be protected from moisture and kept under an inert gas atmosphere if possible[1].

  • Security: Store in a locked cabinet or a restricted access area[1].

Accidental Release and First-Aid Measures: Preparedness is Key

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Accidental Release Measures

In the event of a spill, the primary objective is to contain the material and prevent exposure to personnel.

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Sweep or Absorb) PPE->Contain Clean Decontaminate Area Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Emergency response workflow for a chemical spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][2].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].

Physical and Chemical Properties and Disposal Considerations

A summary of the key physical and chemical properties is presented in the table below.

PropertyValue
Molecular Formula C₈H₈Cl₂N₂
Molecular Weight 203.07 g/mol
Appearance Solid
Flash Point Not applicable
Disposal

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent and dispose of the rinsate as hazardous waste. The rinsed containers should be disposed of in accordance with institutional guidelines.

  • Regulatory Compliance: Ensure that all disposal practices are in strict compliance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable reagent in the pursuit of novel therapeutics. However, its utility is matched by its potential hazards. By fostering a deep understanding of its chemical properties and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate the risks and handle this compound with confidence. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence and responsible research.

References

  • This compound sds - LookChem.[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its structure, which mimics the indole core of tryptophan, allows it to function as a versatile hinge-binding motif for numerous protein kinases.[1][2] Consequently, 7-azaindole derivatives are integral to the development of targeted therapeutics, particularly in oncology.[1][3]

Among the various functionalized 7-azaindoles, 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride stands out as a critical and highly reactive intermediate. The chloromethyl group at the C5 position provides a perfect electrophilic handle for nucleophilic substitution reactions, enabling the facile introduction of diverse side chains and the construction of complex molecular architectures. This reactivity is pivotal for synthesizing potent inhibitors of key signaling proteins like Fibroblast Growth Factor Receptors (FGFRs) and other receptor tyrosine kinases implicated in tumorigenesis.[1][4]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The narrative explains the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system for achieving a high-purity final product.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically designed as a two-step sequence starting from a commercially available precursor. This approach ensures reproducibility and scalability.

  • Step 1: Reductive Preparation of the Alcohol Intermediate. The synthesis commences with the formation of the key alcohol intermediate, (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol. This is most reliably achieved through the reduction of a carbonyl group at the C5 position. While various starting materials could be used, the reduction of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with sodium borohydride (NaBH₄) is selected for its operational simplicity, mild reaction conditions, and high chemoselectivity, avoiding the more hazardous lithium aluminum hydride (LiAlH₄).[5]

  • Step 2: Nucleophilic Chlorination and Salt Formation. The pivotal conversion of the primary alcohol to the target chloromethyl compound is accomplished via nucleophilic substitution. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the alcohol to form a highly reactive chlorosulfite intermediate, which then undergoes an intramolecular, Sₙi (internal nucleophilic substitution) type mechanism or an Sₙ2 attack by the chloride ion to yield the desired alkyl chloride. A key advantage of using SO₂Cl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed. The generated HCl gas also serves to protonate the basic nitrogen atoms of the 7-azaindole ring system, directly affording the stable hydrochloride salt of the final product.

Below is a diagrammatic representation of the overall synthetic pathway.

Synthetic_Pathway Start 1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde Intermediate (1H-pyrrolo[2,3-b]pyridin- 5-yl)methanol Start->Intermediate NaBH₄, MeOH (Reduction) Final 5-Chloromethyl-1H-pyrrolo [2,3-b]pyridine hydrochloride Intermediate->Final SOCl₂, THF (Chlorination)

Caption: Overall two-step synthesis scheme.

Detailed Experimental Protocols

Safety First: All manipulations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.[6]

Part A: Synthesis of (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

This protocol details the reduction of the aldehyde precursor to the key alcohol intermediate.

Materials and Reagents:

  • 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (4.0 g, 27.37 mmol, 1.0 eq).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (2.07 g, 54.74 mmol, 2.0 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water (50 mL). The excess NaBH₄ will decompose.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the resulting aqueous residue with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluent: 5-10% MeOH in Dichloromethane) to afford (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol as a white solid.

Expected Outcome:

  • Yield: 75-85%

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.50 (s, 1H), 8.17 (d, J=2.0 Hz, 1H), 7.86 (d, J=2.0 Hz, 1H), 7.42 (t, J=2.5 Hz, 1H), 6.41 (dd, J=3.5, 2.0 Hz, 1H), 5.10 (t, J=5.5 Hz, 1H), 4.58 (d, J=5.5 Hz, 2H).[5]

  • MS (ESI): m/z 149.1 [M+H]⁺.[5]

Part B: Synthesis of this compound

This protocol details the chlorination of the alcohol intermediate to yield the final product.

Materials and Reagents:

  • (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

  • Tetrahydrofuran (THF), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, and nitrogen inlet

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol (3.0 g, 20.25 mmol, 1.0 eq) in anhydrous THF (100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (2.2 mL, 30.38 mmol, 1.5 eq) dropwise via a dropping funnel over 20 minutes. The suspension will gradually become a clear solution as the reaction proceeds.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Product Isolation: Upon completion, a precipitate (the hydrochloride salt) will have formed. Concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Precipitation & Filtration: Add diethyl ether (100 mL) to the concentrated mixture to fully precipitate the product. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Drying: Dry the resulting solid under high vacuum to afford this compound as a solid.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: Off-white to light beige solid.

  • Molecular Formula: C₈H₈Cl₂N₂

  • Molecular Weight: 203.07 g/mol

Quantitative Data Summary and Workflow Visualization

Table 1: Summary of Reaction Parameters
StepReagentMolar Eq.SolventTemp (°C)Time (h)Typical Yield (%)
A 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde1.0MeOH0 → RT2-375-85
Sodium borohydride2.0
B (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol1.0THF0 → RT2-385-95
Thionyl chloride1.5
Experimental Workflow Diagram

Workflow cluster_StepA Part A: Alcohol Synthesis cluster_StepB Part B: Chlorination A1 Dissolve Aldehyde in MeOH A2 Cool to 0 °C A1->A2 A3 Add NaBH₄ A2->A3 A4 Stir at RT (2-3h) A3->A4 A5 Quench with H₂O A4->A5 A6 Concentrate A5->A6 A7 EtOAc Extraction A6->A7 A8 Dry & Concentrate A7->A8 A9 Column Chromatography A8->A9 A_Product Intermediate Alcohol A9->A_Product B1 Suspend Alcohol in THF (N₂) A_Product->B1 Use in next step B2 Cool to 0 °C B1->B2 B3 Add SOCl₂ dropwise B2->B3 B4 Stir at RT (2-3h) B3->B4 B5 Concentrate Volume B4->B5 B6 Precipitate with Et₂O B5->B6 B7 Filter & Wash Solid B6->B7 B_Product Final Product (HCl Salt) B7->B_Product

Caption: Step-by-step experimental workflow.

Safety, Handling, and Storage

  • Hazard Identification: The final product, this compound, is classified as harmful if swallowed (Acute Tox. 4 Oral). Precursor materials and reagents, particularly thionyl chloride, are corrosive and have acute toxicity.[6] Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9]

  • Personal Protective Equipment (PPE): Use flame-retardant antistatic protective clothing, safety goggles with side shields, and impervious gloves.[9] All operations involving volatile or corrosive reagents must be conducted in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors.[9] Prevent contact with skin and eyes. In case of accidental exposure, rinse the affected area immediately with copious amounts of water and seek medical attention.[6][8] Ensure an accessible safety shower and eye wash station are nearby.[9]

  • Storage: Store the final product and intermediates in a tightly closed container in a dry, well-ventilated place, away from moisture and incompatible materials.[8] The alcohol intermediate should be stored at -20°C for long-term stability.[10] The final hydrochloride salt is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon).[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step A Incomplete reaction.Increase reaction time. Ensure NaBH₄ is fresh and was not deactivated by moisture.
Loss during workup/purification.Ensure pH is neutral or slightly basic before extraction. Use a more polar solvent system for chromatography if the product is retained on the column.
Incomplete reaction in Step B Deactivated thionyl chloride.Use a fresh bottle of SOCl₂.
Insufficient reagent.Ensure accurate measurement of starting material and chlorinating agent.
Product is oily/gummy Presence of residual solvent or impurities.Ensure the product is thoroughly washed with diethyl ether. Dry under high vacuum for an extended period.
Product is hygroscopic.Handle and store the final product under a dry, inert atmosphere.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound, a high-value intermediate for drug discovery. By understanding the rationale behind each step and adhering to the safety and handling guidelines, researchers can confidently produce this key building block for the development of novel therapeutics.

References

  • LookChem. (n.d.). This compound sds.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21574.
  • Judd, T. C., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2947.
  • ResearchGate. (2023). Different strategies for synthesis of 7-azaindoles.
  • Pharmaffiliates. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ol: A Cornerstone in Advanced Pharmaceutical Synthesis.
  • Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
  • Cusabio. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol.
  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • Patrick, A. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(5), 1276-1286.
  • Google Patents. (2017). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • European Patent Office. (2010). EP1633750B1 - Synthesis of 5-substituted 7-azaindoles and 7-azaindolines.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (2017). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]....

Sources

The Strategic Utility of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prominent member of this class. Its structure, being a bioisostere of indole, allows it to mimic the endogenous ligands of many enzymes and receptors, particularly protein kinases. The strategic introduction of a reactive "handle" onto this scaffold can transform it into a powerful building block for the synthesis of complex and potent drug candidates. 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is one such key intermediate, offering a reactive electrophilic site for the facile introduction of the 7-azaindole moiety into a target molecule. This application note will delve into the utility of this versatile reagent in drug discovery, with a focus on its application in the synthesis of kinase inhibitors, and provide detailed protocols for its use.

The 7-azaindole core is a cornerstone in the design of numerous kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5][6] The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and thereby enabling potent and selective inhibition of the kinase active site.[7]

Application in the Synthesis of Kinase Inhibitors

The chloromethyl group at the 5-position of the 7-azaindole ring is a key functional group that allows for the covalent attachment of this scaffold to other molecular fragments. This is typically achieved through nucleophilic substitution reactions with amines, phenols, thiols, and other nucleophiles. This synthetic versatility makes this compound a valuable starting material for the construction of a diverse library of potential drug candidates.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1][2] Aberrant activation of this pathway is implicated in a variety of cancers.[4][5][6] The development of small molecule inhibitors of FGFRs is therefore a major focus of oncology research. The 7-azaindole scaffold has been successfully incorporated into potent FGFR inhibitors.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine with this compound

This protocol provides a general method for the coupling of this compound with a primary or secondary aromatic amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., 3-aminopyridine derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aromatic amine (1.0 eq) in anhydrous DMF (10 mL/mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the amine.

  • Add this compound (1.0-1.2 eq) to the reaction mixture in one portion.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Data Presentation:

ParameterValue
Reactants 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl, Aromatic Amine
Base K₂CO₃ or DIPEA
Solvent Anhydrous DMF
Temperature 60-80 °C
Reaction Time 4-12 hours
Typical Yield 60-85%

Visualizing the Synthetic Workflow

The following diagram illustrates a typical synthetic workflow utilizing this compound.

G cluster_start Starting Materials cluster_reaction N-Alkylation Reaction cluster_workup Workup & Purification cluster_product Final Product start1 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl reaction Base (K₂CO₃ or DIPEA) Solvent (DMF) Heat (60-80°C) start1->reaction start2 Aromatic Amine (R-NH₂) start2->reaction workup Aqueous Workup Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product N-((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)aniline Derivative purification->product

Caption: Synthetic workflow for N-alkylation using the title compound.

Application in Targeting TNIK and CSF-1R

Traf2- and NCK-Interacting Kinase (TNIK)

TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[8][9][10] Inhibition of TNIK is a promising therapeutic strategy to block aberrant Wnt signaling.[8] The 7-azaindole scaffold is a key feature in several potent TNIK inhibitors.

Colony-Stimulating Factor 1 Receptor (CSF-1R)

CSF-1R is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages.[11][12] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis.[11] Therefore, inhibiting CSF-1R to deplete TAMs is an attractive anti-cancer strategy. Pexidartinib, an approved CSF-1R inhibitor, features a substituted 7-azaindole core, highlighting the importance of this scaffold in targeting this kinase.[13][14][15]

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling pathways of FGFR and TNIK, highlighting their roles in cancer.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR Signaling Pathway.

TNIK_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation TNIK TNIK BetaCatenin->TNIK TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TNIK->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: Simplified Wnt/TNIK Signaling Pathway.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its 7-azaindole core provides a privileged scaffold for interacting with a multitude of biological targets, particularly protein kinases. The reactive chloromethyl group facilitates its incorporation into a wide array of molecular architectures, enabling the rapid generation of diverse compound libraries for lead discovery and optimization. The successful application of the 7-azaindole moiety in approved drugs and clinical candidates underscores the significance of intermediates like this compound in the development of novel therapeutics.

References

  • Cells. Fibroblast Growth Factor Receptor (FGFR)
  • RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • Frontiers. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. [Link]
  • MDPI. Fibroblast Growth Factor Receptor (FGFR)
  • ResearchGate. FGF/FGFR signaling pathway involved resistance in various cancer types. [Link]
  • Medvolt.ai. What are TNIK inhibitors and how do they work? [Link]
  • PubMed. Emergence of TNIK inhibitors in cancer therapeutics. [Link]
  • PubMed. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer. [Link]
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. TNIK (TRAF2 and NCK interacting kinase). [Link]
  • PubMed.
  • Fundación Ciencia y Vida.
  • Synfacts. Synthesis of Pexidartinib. [Link]
  • Google Patents. Synthetic method for continuously producing pexidartinib.

Sources

Application of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine in Oncology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of novel cancer therapeutics. Its unique structural and electronic properties allow it to function as a versatile hinge-binding motif, effectively targeting the ATP-binding pocket of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern oncology. This guide provides an in-depth exploration of the application of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer therapy, detailing their mechanisms of action, and providing robust protocols for their preclinical evaluation.

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed to inhibit a range of kinases implicated in cancer progression. The core structure typically forms critical hydrogen bonds with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction effectively blocks ATP binding and subsequent substrate phosphorylation, thereby abrogating the downstream signaling cascade. Key kinase families targeted by this scaffold include:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated regulation of immune responses, hematopoiesis, and cell proliferation.[1][2] Aberrant JAK activation is a common driver in various hematological malignancies and solid tumors.[3] 1H-pyrrolo[2,3-b]pyridine derivatives have been designed to selectively inhibit JAK family members, particularly JAK3, thereby modulating immune responses and inhibiting cancer cell growth.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a vital role in angiogenesis, cell proliferation, and differentiation.[4] Aberrant FGFR activation, through mutations, amplifications, or fusions, is oncogenic in a variety of cancers.[4][5] Several 1H-pyrrolo[2,3-b]pyridine-based compounds have demonstrated potent inhibition of FGFRs, leading to reduced tumor growth and angiogenesis.[4][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While direct VEGFR inhibitors based on this scaffold are a subject of ongoing research, the inhibition of upstream or downstream kinases can indirectly affect VEGFR signaling.

  • Other Kinases: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for other important cancer targets, including Cyclin-Dependent Kinase 8 (CDK8), Traf2- and Nck-interacting kinase (TNIK), and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][7]

Illustrative Signaling Pathway: JAK-STAT Inhibition

The following diagram illustrates the mechanism of action for a 1H-pyrrolo[2,3-b]pyridine derivative targeting the JAK-STAT pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Prominent 1H-pyrrolo[2,3-b]pyridine Derivatives in Oncology

The therapeutic potential of this scaffold is underscored by the number of derivatives that have entered clinical development and, in some cases, received regulatory approval.

Compound Name (Example)Target Kinase(s)Therapeutic Indication(s)Development StageReference(s)
Pexidartinib CSF1RTenosynovial Giant Cell TumorApproved[8]
Tofacitinib JAK1/JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis (potential in cancer)Approved (for non-cancer indications)[1]
Compound 4h FGFR1/2/3Preclinical (Breast Cancer)Preclinical[4][6]
Compound 22 CDK8Preclinical (Colorectal Cancer)Preclinical[2]
Compound 14c JAK3Preclinical (Immunomodulation)Preclinical[1]
Various Derivatives TNIKPreclinical (Colorectal Cancer)Preclinical
Compound 25a ATMPreclinical (Solid Tumors)Preclinical[7]

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the in vitro and in vivo assessment of novel 1H-pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C Incubation B->C D Detection of Kinase Activity (e.g., Luminescence, Fluorescence) C->D E Data Analysis (IC50 Determination) D->E Cell_Viability_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilution) A->B C Incubation (e.g., 72 hours) B->C D Addition of Viability Reagent (e.g., MTT, Resazurin) C->D E Signal Measurement (Absorbance/Fluorescence) D->E F Data Analysis (IC50/GI50 Determination) E->F

Caption: General workflow for a cell-based viability assay.

  • Cell Seeding:

    • Select appropriate cancer cell lines with known dysregulation of the target kinase pathway.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in cell culture medium.

    • Replace the existing medium in the cell plate with the medium containing the test compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Add a viability reagent to each well. Common reagents include:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. [9] * Resazurin: A blue, non-fluorescent dye that is reduced by viable cells to the pink, fluorescent resorufin.

      • ATP-based assays (e.g., CellTiter-Glo®): Measure the amount of ATP present, which correlates with the number of viable cells.

  • Signal Measurement:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition) value. [10][11]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in an animal model.

Xenograft_Workflow A Cancer Cell Implantation (Immunocompromised Mice) B Tumor Growth to Palpable Size A->B C Randomization and Grouping B->C D Compound Administration (e.g., Oral, IP) C->D E Tumor Volume & Body Weight Monitoring D->E F Endpoint Analysis (Tumor Growth Inhibition, PK/PD) E->F

Caption: General workflow for an in vivo tumor xenograft study.

  • Model Establishment:

    • Subcutaneously implant a suspension of a human cancer cell line into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the 1H-pyrrolo[2,3-b]pyridine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for formulation should be administered to the control group.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. [12] * Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. [13][14] * At the end of the study, tumors can be excised for pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated target kinases).

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly successful platform for the development of targeted cancer therapies. Its ability to effectively inhibit a diverse range of oncogenic kinases has led to the discovery of numerous potent and selective anti-cancer agents. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel derivatives, from initial biochemical screening to in vivo efficacy studies. As our understanding of cancer biology deepens, the versatility of the 1H-pyrrolo[2,3-b]pyridine core will undoubtedly continue to be leveraged to develop the next generation of precision medicines for the treatment of cancer.

References

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575–21586. [Link]
  • Sharma, A., Kumar, V., & Singh, J. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1543–1550. [Link]
  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., Sasaki, H., Nakai, K., Mukoyoshi, K., Hamaguchi, H., Takahashi, F., Moritomo, A., Higashi, Y., & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]
  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Liu, X., & Li, X. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226–12243. [Link]
  • Flanagan, M. E., Abramite, J. A., Anderson, D. D., Aulabaugh, A., Bohnert, T., Cannent, A. C., ... & Zakur, D. E. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468-8484.
  • Ghoreschi, K., Jesson, M. I., & Laurence, A. (2011). A trio of JAKs: JAK1, JAK2, and JAK3. F1000 biology reports, 3.
  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(35), 21575-21586. [Link]
  • Kang, S. S., Lee, J. Y., Kim, Y. G., Lee, J. W., Lee, S. M., Park, J. S., ... & Kim, Y. C. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b] pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1599-1617. [Link]
  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Stewart, E., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 30(13), 2646-2659. [Link]
  • Roth, A., Gihring, A., Goeser, F., Anton, E., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795. [Link]
  • Salem, Z. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Abpbioscience Inc. (2020). Evaluation of tumor growth inhibition activity of a novel multi-TRK inhibitor ABP-1130 on glioblastoma xenograft model.
  • Roth, A., Gihring, A., Goeser, F., Anton, E., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(35), 21575-21586. [Link]
  • Nuzzo, A., & Terranova, N. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Pyrrolo [2, 3-d] Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 10(1), 1-17. [Link]
  • Li, M., Zhang, Y., Wang, Y., Zhang, Y., & Liu, X. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. [Link]
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(35), 21575-21586. [Link]
  • Claret, L., Gupta, M., Han, K., Joshi, A., Sarapa, N., & de Alwis, D. P. (2013). Quantitative translational modeling to facilitate preclinical to clinical efficacy & toxicity translation in oncology.
  • Al-Hujaily, E. M., & Alanazi, M. M. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(2), 249. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018).
  • Al-Suhaimi, E. A., & Al-Jafari, A. A. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Journal of the Iranian Chemical Society, 20(2), 329–353. [Link]
  • Wang, Y., Sung, A. D., & Mao, J. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS ONE, 9(10), e109747. [Link]
  • Scott, J. S., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1754-1760. [Link]
  • Sanchez-Martin, C., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. International Journal of Molecular Sciences, 24(7), 6791. [Link]
  • Chylewska, A., et al. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 28(13), 5183. [Link]
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]
  • Chen, B., et al. (2014).
  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
  • Li, Y., et al. (2023). Discovery of octahydropyrrolo [3, 2- b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]

Sources

Strategic N-Alkylation Utilizing 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl: A Protocol for Synthesizing Novel 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold integral to numerous pharmacologically active compounds.[1][2][3] Its structural resemblance to purine has made it a cornerstone in the development of therapeutics targeting kinases, viruses, and inflammatory pathways.[4] Functionalization of this core, particularly through N-alkylation, is a critical strategy for modulating biological activity, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR).[2][4] This document provides a comprehensive guide to the N-alkylation of various nucleophiles using 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, a versatile and reactive alkylating agent. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and discuss key optimization parameters and troubleshooting strategies.

Mechanistic Rationale and Strategic Considerations

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The success of this transformation hinges on two key factors: the generation of a potent nucleophile and the electrophilicity of the alkylating agent.

  • Nucleophile Generation: The pyrrole nitrogen of a typical indole or other N-H containing heterocycle is weakly acidic and requires deprotonation by a suitable base to become sufficiently nucleophilic. The choice of base is critical and depends on the pKa of the N-H bond of the substrate. Common bases range from mild carbonates (K₂CO₃, Cs₂CO₃) to strong hydrides (NaH).[5][6] The use of cesium carbonate, for instance, is often advantageous as the larger, "softer" cation can lead to a more reactive, "naked" anion, potentially accelerating the reaction.[5]

  • The Alkylating Agent: 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine is an effective electrophile. The chloromethyl group is activated for SN2 displacement. It is supplied as a hydrochloride salt to improve stability and handling. This necessitates the use of at least one extra equivalent of base in the reaction to neutralize the HCl and generate the freebase form of the alkylating agent in situ.

The overall mechanism can be visualized as a two-step process: deprotonation of the nucleophile followed by the nucleophilic attack on the electrophilic carbon of the chloromethyl group.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack NuH R-NH (Nucleophile) Nu_anion R-N⁻ (Nucleophilic Anion) NuH->Nu_anion + Base Base Base (e.g., K₂CO₃) BaseH Base-H⁺ AlkylatingAgent 7-Azaindole-CH₂Cl Product R-N-CH₂-7-Azaindole AlkylatingAgent->Product Chloride Cl⁻ Product->Chloride + Cl⁻ Nu_anion2->Product Nucleophilic Attack

Figure 1: Generalized SN2 N-Alkylation Mechanism.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a generic substrate with an acidic N-H proton (e.g., indole, carbazole, pyrazole) using potassium carbonate as the base.

2.1. Materials and Reagents

  • Substrate: N-H containing nucleophile (e.g., indole) (1.0 eq)

  • Alkylating Agent: 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Vessel: Dry round-bottom flask with a magnetic stir bar

  • Atmosphere: Inert (Nitrogen or Argon)

  • Monitoring: TLC plates (silica gel 60 F₂₅₄), LC-MS

  • Work-up: Deionized water, Ethyl acetate (EtOAc), Brine

  • Purification: Silica gel for column chromatography

2.2. Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the N-H containing substrate (1.0 eq) and finely powdered anhydrous potassium carbonate (3.0 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Using at least 3 equivalents of base ensures complete deprotonation of the substrate and neutralization of the HCl salt of the alkylating agent.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a suspension with a concentration of approximately 0.1 M with respect to the substrate. Stir the suspension at room temperature for 15-30 minutes.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the SN2 reaction. Pre-stirring allows for initial deprotonation of the substrate.

  • Addition of Alkylating Agent: Add 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl (1.1 eq) to the stirring suspension.

    • Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

    • Rationale: Heating increases the reaction rate. Monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation products.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x the volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Optimization

The choice of base and solvent can significantly impact reaction outcomes. The following table provides starting points for optimization based on substrate reactivity.

Substrate Reactivity Recommended Base Solvent Temperature (°C) Typical Yields (%) Notes
High (e.g., Indole)K₂CO₃ (3 eq)DMF, Acetonitrile60-8075-95%A straightforward and cost-effective method.[5]
Moderate (e.g., Benzimidazole)Cs₂CO₃ (2.5 eq)DMF60-8080-98%Cesium carbonate often provides faster reaction times and higher yields.[5]
Low (e.g., weakly acidic amides)NaH (60% in oil, 1.5 eq)Anhydrous THF, DMF0 to RT50-85%Requires careful handling due to the flammability of NaH. The reaction is typically performed at a lower temperature.

Experimental Workflow Visualization

The entire process from setup to final analysis can be streamlined by following a logical workflow.

Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Dry Glassware B Add Substrate & Base A->B C Add Anhydrous Solvent B->C D Add Alkylating Agent C->D E Heat to 60-80 °C D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with EtOAc G->H I Wash with Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize (NMR, MS) K->L

Figure 2: Step-by-step experimental workflow.

Safety Precautions

  • 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl: This is a reactive alkylating agent and should be handled with care. It is a potential irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: DMF is a skin and respiratory irritant. Handle in a well-ventilated fume hood. Anhydrous solvents are sensitive to moisture.

  • Bases: Potassium carbonate and cesium carbonate are irritants. Avoid inhalation of the fine powder. Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere by trained personnel only.

  • General: Perform all operations in a well-ventilated chemical fume hood.

References

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.
  • Selective N7 Alkylation of 7-Azaindazoles. (2022). ResearchGate.
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (2023). Royal Society of Chemistry.
  • Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. (2020). Royal Society of Chemistry.
  • N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers. (1981). Oxford Academic.
  • 1H-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. (2019). ACS Publications.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PubMed Central.
  • Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. (2022). PubMed Central.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (n.d.). Scribd.
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ResearchGate.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI.
  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal.
  • 1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem.
  • Cu(I) and Zn(II) complexes of 7-azaindole-containing scorpionates. (2005). Royal Society of Chemistry.
  • Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. (2024). ResearchGate.

Sources

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride as a Synthetic Building Block

Authored by: A Senior Application Scientist

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisosteric analog of indole, allows it to form key hydrogen bonding interactions with the hinge region of numerous protein kinases, making it a cornerstone in the design of targeted therapeutics.[1][2] The strategic introduction of this moiety is crucial in the development of inhibitors for kinases such as FGFR, PI3K, and Aurora Kinase, which are implicated in oncology and inflammatory diseases.[1][3][4][5][6]

This compound is a highly valuable, reactive building block designed specifically for this purpose. It provides a direct and efficient electrophilic handle at the C5-position, enabling chemists to forge new carbon-heteroatom bonds and elaborate the 7-azaindole core into novel, potent, and selective drug candidates. This guide offers a detailed exploration of its properties, safe handling, and core synthetic applications, complete with validated protocols and mechanistic insights.

Physicochemical Properties and Safe Handling

Understanding the fundamental characteristics and safety profile of a reagent is a prerequisite for its successful and safe implementation in any synthetic workflow.

Compound Data
PropertyValueReference
CAS Number 900514-05-8[7]
Molecular Formula C₈H₇ClN₂ · HCl[7]
Molecular Weight 203.07 g/mol [7]
Appearance Solid
Melting Point >230°C[8]
SMILES Cl.ClCc1cnc2[nH]ccc2c1
Storage and Stability

This compound is stable under recommended storage conditions.[9] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8][9]

Safety and Handling Protocol

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[10] Adherence to standard laboratory safety practices is mandatory.

  • Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety glasses or goggles conforming to approved standards.[8][10]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[8][11]

    • Skin and Body Protection: Wear a standard laboratory coat.[10][11]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[8]

    • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

    • If Swallowed: Rinse mouth with water and consult a physician. Do not induce vomiting.[8]

Core Reactivity: An Electrophile for SN2 Reactions

The synthetic utility of this compound is centered on the reactivity of the chloromethyl group. This group functions as a potent electrophile, analogous to a benzyl chloride. It is highly susceptible to nucleophilic attack by a wide range of heteroatomic nucleophiles (N, O, S), proceeding via a standard SN2 mechanism. This reaction provides a robust and straightforward method for covalently linking the 7-azaindole scaffold to other molecular fragments.

G Reagent 5-Chloromethyl-1H-pyrrolo [2,3-b]pyridine (Electrophile) Product Alkylated Product (7-azaindole-CH₂-Nu) Reagent->Product Sₙ2 Attack Nucleophile Nucleophile (Nu-H) e.g., R₂NH, ArOH, RSH Nucleophile->Product Base Base (e.g., K₂CO₃, DIPEA) Solvent Polar Aprotic Solvent (e.g., DMF, CH₃CN) Salt Salt Byproducts (e.g., Base·HCl, HCl)

Caption: General workflow for SN2 alkylation reactions.

Application Protocol 1: N-Alkylation of Amines

The formation of a C-N bond via alkylation of primary or secondary amines is one of the most common applications of this building block. This strategy is frequently employed in the synthesis of kinase inhibitors, where the amine fragment often interacts with the solvent-exposed region of the ATP-binding pocket.[3]

Mechanistic Rationale

The reaction is a direct SN2 displacement. The amine's lone pair of electrons attacks the electrophilic methylene carbon, displacing the chloride ion. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is crucial. It serves two purposes: (1) to neutralize the hydrochloride salt of the starting material, freeing the 7-azaindole nitrogen, and (2) to scavenge the HCl generated during the reaction, preventing the protonation of the reactant amine, which would render it non-nucleophilic. A polar aprotic solvent like DMF or acetonitrile is ideal as it can solvate the charged transition state, accelerating the reaction.

Detailed Experimental Protocol
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.).

  • Dissolution: Dissolve the amine in a suitable anhydrous polar aprotic solvent (e.g., DMF, CH₃CN, or THF) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5-3.0 eq.), to the solution and stir for 5-10 minutes at room temperature. The excess base ensures neutralization of the reagent's HCl salt and the HCl byproduct.

  • Reagent Addition: Add this compound (1.1-1.2 eq.) portion-wise to the stirred solution. A slight excess ensures complete consumption of the limiting amine substrate.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) if the amine is a weak nucleophile. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine) to remove the DMF and base salts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently nucleophilic amine; Steric hindrance.Increase reaction temperature (40-80°C); Switch to a more polar solvent like DMF or NMP; Use a stronger, non-nucleophilic base like DBU.
Formation of Dialkylated Product For primary amines, the secondary amine product can react again.Use a larger excess of the primary amine (2-3 eq.) to favor mono-alkylation. Add the chloromethyl reagent slowly to the amine solution.
Low Yield after Work-up Product may be water-soluble, especially if the amine is small.After initial extraction, back-extract the aqueous layers with additional organic solvent. Use a continuous liquid-liquid extractor for highly polar products.

Application Protocol 2: O-Alkylation of Phenols

The Williamson ether synthesis provides a classic and reliable method for constructing aryl ethers. Using this compound, this reaction links the 7-azaindole core to a phenolic system, a common structural motif in various biologically active molecules.[12][13]

Mechanistic Rationale

This reaction requires the deprotonation of the phenol's hydroxyl group to form a more potent nucleophile, the phenoxide anion. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient. The phenoxide then attacks the chloromethyl group in an SN2 fashion. Cesium carbonate is often preferred as the larger cesium cation can lead to a "naked," more reactive phenoxide anion, accelerating the reaction rate (the cesium effect).

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide2 Phenoxide Anion (Ar-O⁻) Reagent 5-Chloromethyl-1H-pyrrolo [2,3-b]pyridine Product Aryl Ether Product Reagent->Product Phenoxide2->Product O-Alkylation

Caption: Workflow for O-Alkylation of phenols.

Detailed Experimental Protocol
  • Preparation: To a flask containing the phenol substrate (1.0 eq.), add an anhydrous polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a powdered, anhydrous base, such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.). Stir the resulting suspension vigorously for 15-30 minutes at room temperature to facilitate phenoxide formation.

  • Reagent Addition: Add this compound (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction to 50-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization.

Application Protocol 3: S-Alkylation of Thiols

The synthesis of thioethers (sulfides) is readily accomplished due to the high nucleophilicity of sulfur. Thiols react cleanly with this compound under mild conditions.

Mechanistic Rationale

Thiols are more acidic than the corresponding alcohols or phenols, and their conjugate bases (thiolates) are superb nucleophiles. Consequently, even a mild base is sufficient to generate the thiolate in situ, which rapidly displaces the chloride from the building block. The reaction often proceeds quickly and cleanly at room temperature.

Detailed Experimental Protocol
  • Preparation: Dissolve the thiol substrate (1.0 eq.) in a suitable solvent like THF or DMF.

  • Base Addition: Add a mild base, such as K₂CO₃ (1.5 eq.) or Et₃N (1.5 eq.), and stir for 10-15 minutes.

  • Reagent Addition: Add this compound (1.05 eq.) to the solution. An exothermic reaction may be observed.

  • Reaction: Stir at room temperature. The reaction is often complete in 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up as described in the N-alkylation protocol. Purify the crude product by flash column chromatography.

Conclusion

This compound is a robust and versatile synthetic building block that serves as a gateway to a vast chemical space of 7-azaindole derivatives. Its reliable reactivity in SN2 reactions with nitrogen, oxygen, and sulfur nucleophiles allows for the straightforward incorporation of the medicinally vital 7-azaindole scaffold. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this key intermediate in the pursuit of novel therapeutics.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]
  • This compound Suppliers. LookChem. [Link]
  • 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride sds. LookChem. [Link]
  • Preparation of several 3,5-disubstituted-7-azaindole derivatives.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Tetrahedron Letters. [Link]
  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. RSC Advances. [Link]
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SciSpace. [Link]
  • 3-(Chloromethyl)-5-methylpyridine hydrochloride. PubChem. [Link]
  • 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. Suzhou Aobi Pharmaceutical. [Link]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Research Square. [Link]
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
  • Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phosphodiesterase 4 (PDE4) enzymes are critical regulators of intracellular signaling, primarily through their specific hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1][2] The PDE4 family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are differentially expressed in various tissues and cell types.[1] Of these, PDE4B has emerged as a particularly compelling therapeutic target. It is highly expressed in immune and central nervous system (CNS) cells and plays a pivotal role in modulating inflammatory responses and neuronal processes.[1][3] Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3][4] This cascade ultimately suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), making PDE4B inhibitors promising candidates for treating a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurodegenerative diseases.[3][4]

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of a novel class of potent and selective PDE4B inhibitors: the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (also known as 7-azaindole-2-carboxamides). The protocols detailed herein are based on established methodologies and are intended to provide researchers with the necessary framework to synthesize and characterize these compounds for drug discovery programs.

The PDE4B Signaling Pathway

Inhibition of PDE4B prevents the degradation of cAMP, leading to the activation of downstream signaling pathways that mediate anti-inflammatory effects.

PDE4B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA (Active) cAMP->PKA Activates EPAC EPAC (Active) cAMP->EPAC Activates AMP AMP PDE4B->AMP Hydrolyzes Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibits Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α) PKA->Anti_Inflammatory EPAC->Anti_Inflammatory

Caption: Mechanism of PDE4B Inhibition.

Part 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of the target compounds is achieved through a robust multi-step sequence. The general approach involves the construction of the core 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, followed by amide coupling with various amines to generate a library of analogs for SAR studies.[5][6]

General Synthetic Scheme

The core scaffold is synthesized starting from commercially available 2-amino-3-nitropyridine. The key steps include a Sandmeyer reaction, followed by a Bartoli indole synthesis to construct the 7-azaindole ring system. Subsequent functionalization provides the desired carboxamide derivatives. A more convergent approach, as detailed in recent literature, involves the coupling of a pre-functionalized 7-azaindole ester with various amines.[5]

Synthesis_Workflow A Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate C Step 1: N-Arylation (Chan-Lam Coupling) A->C B Aryl Boronic Acid (R-B(OH)₂) B->C D Ethyl 1-aryl-1H-pyrrolo[2,3-b] pyridine-2-carboxylate C->D E Step 2: Saponification D->E NaOH, MeOH/H₂O F 1-Aryl-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid E->F H Step 3: Amide Coupling F->H T3P, DIPEA, DMF G Amine (R₁R₂NH) G->H I Target Compound: 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxamide H->I

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: Synthesis of Compound 11h

This protocol describes the synthesis of a representative potent PDE4B inhibitor, N-(3,3-difluoroazetidin-1-yl)-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11h) , as reported by Gillespie et al.[5][6]

Step 1: N-Arylation (Chan-Lam Coupling)

  • Rationale: This step introduces the "northern" aryl portion of the molecule, which is crucial for interaction with the enzyme's active site. The Chan-Lam coupling provides a reliable method for forming the C-N bond between the azaindole nitrogen and the aryl boronic acid.

  • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂), add the desired aryl boronic acid (e.g., 3,4-dichlorophenylboronic acid, 1.5 eq).

  • Add copper(II) acetate (Cu(OAc)₂, 1.1 eq) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated ester.

Step 2: Saponification

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent amide coupling reaction.

  • Dissolve the ethyl ester from Step 1 in a mixture of methanol (MeOH) and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Amide Coupling

  • Rationale: This is the final convergent step where the "southern" amide portion is installed. Propanephosphonic acid anhydride (T3P®) is an efficient coupling reagent that promotes the formation of the amide bond with minimal side products.

  • Dissolve the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq), followed by the desired amine (for compound 11h , this is 3,3-difluoroazetidine, 1.2 eq).

  • Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring for completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to obtain the pure 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Part 2: Biological Evaluation

In Vitro PDE4B Inhibition Assay Protocol

The potency of the synthesized compounds against PDE4B is typically determined using a biochemical assay. A common method is the fluorescence polarization (FP) assay, which is homogeneous and well-suited for high-throughput screening.[7]

  • Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by the PDE4B enzyme. When cAMP-FAM is hydrolyzed, the resulting linear AMP-FAM is captured by a specific binding agent. This binding results in a large complex that rotates slowly, causing a high fluorescence polarization signal. Inhibitors prevent this hydrolysis, leaving the small, fast-rotating cAMP-FAM in solution, which results in a low FP signal.[7]

Assay_Principle cluster_no_inhibition No Inhibition (High Activity) cluster_inhibition Inhibition (Low Activity) cAMP_FAM cAMP-FAM (Low FP) PDE4B PDE4B cAMP_FAM->PDE4B AMP_FAM AMP-FAM PDE4B->AMP_FAM Hydrolysis Complex Large Complex (High FP) AMP_FAM->Complex Binding_Agent Binding Agent Binding_Agent->Complex cAMP_FAM2 cAMP-FAM (Remains Low FP) PDE4B2 PDE4B cAMP_FAM2->PDE4B2 Inhibitor Inhibitor Inhibitor->PDE4B2

Caption: Principle of the Fluorescence Polarization PDE4B Assay.

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-Cyclic-3′,5′-AMP substrate

  • PDE Assay Buffer

  • Binding Agent (e.g., from a commercial kit)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Rolipram, Roflumilast)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate. Include wells for positive (e.g., Rolipram) and negative (DMSO vehicle) controls.

  • Enzyme Preparation: Dilute the PDE4B enzyme to the desired working concentration in pre-warmed PDE Assay Buffer.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Substrate Addition: Prepare the FAM-Cyclic-3′,5′-AMP substrate solution in PDE Assay Buffer. Add this solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Termination/Detection: Add the Binding Agent solution to all wells to stop the reaction and generate the FP signal.

  • Final Incubation: Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Rolipram) controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Assay: Inhibition of TNF-α Release
  • Rationale: To confirm that biochemical potency translates to cellular activity, a common secondary assay measures the ability of inhibitors to suppress the release of TNF-α from lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages or peripheral blood mononuclear cells).[5][6]

  • Culture macrophages (e.g., RAW 264.7) in appropriate media.

  • Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (a pro-inflammatory stimulus) for a defined period (e.g., 4-6 hours).

  • Collect the cell supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.

  • Calculate the IC₅₀ value for the inhibition of TNF-α release.

Part 3: Structure-Activity Relationship (SAR) Summary

Systematic modification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has revealed key structural features that govern potency and selectivity for PDE4B.[5][6]

CompoundR (Aryl Group)R₁R₂N (Amide)PDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)Selectivity (D/B)
11a 3,4-dichlorophenylCyclopropylamino0.281.13.9
11d 3,4-dichlorophenylAzetidin-1-yl0.110.817.4
11h 3,4-dichlorophenyl3,3-difluoroazetidin-1-yl0.140.846.0
11k 3,4-dichlorophenylPyrrolidin-1-yl0.862.52.9
14a 3-chloro-4-methylphenylAzetidin-1-yl0.190.774.1
Rolipram N/AN/A0.150.110.7

Data adapted from Gillespie, J. R., et al. (2020).[5][6]

Key SAR Insights:

  • Aryl Group (R): Electron-withdrawing substituents on the N-1 phenyl ring, such as dichlorophenyl or chloro-methylphenyl, are generally favored for potent PDE4B inhibition.[5][6]

  • Amide Group (R₁R₂N): The nature of the amide substituent significantly impacts both potency and selectivity.

    • Small, cyclic secondary amines like azetidine (11d ) show excellent potency.[5][6]

    • Introducing fluorine atoms into the azetidine ring (11h ) maintains high potency. This modification can be used to fine-tune physicochemical properties like metabolic stability.[6]

    • Increasing the ring size of the cyclic amine (e.g., pyrrolidine in 11k ) leads to a marked decrease in activity, suggesting a constrained binding pocket.[5][6]

  • Selectivity: Many compounds in this series demonstrate preferential inhibition of PDE4B over PDE4D, a desirable trait as PDE4D inhibition is often linked to emetic side effects.[5][6] Compound 11d shows the highest selectivity in this set (7.4-fold).

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising starting point for the development of novel, selective PDE4B inhibitors. The synthetic routes are robust and amenable to the generation of diverse chemical libraries. The protocols provided herein offer a clear guide for the synthesis and biological characterization of these compounds. The SAR data indicate that careful tuning of the N-1 aryl and C-2 carboxamide substituents is critical for achieving high potency and a favorable selectivity profile. Further optimization of this series, focusing on improving pharmacokinetic properties while retaining potency, could lead to the identification of clinical candidates for the treatment of inflammatory and CNS disorders.

References

  • MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • Patsnap Synapse. (2024, June 21). What are PDE4B inhibitors and how do they work?.
  • Gillespie, J. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Gillespie, J. R., et al. (2020, January 24). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). PDE4 inhibitor.
  • National Center for Biotechnology Information. (n.d.). The regulatory role of PDE4B in the progression of inflammatory function study. PubMed Central.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit.
  • Patsnap Synapse. (2024, June 25). What are PDE4B modulators and how do they work?.
  • National Institutes of Health. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening.

Sources

Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridine Derivatives as Immunomodulators Targeting JAK3

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Imperative of Targeting JAK3 in Immunomodulation

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical nexus in cytokine signaling, translating extracellular signals into transcriptional programs that govern immunity, inflammation, and hematopoiesis.[1][2] Among these, JAK3 holds a privileged position as a therapeutic target. Its expression is largely restricted to hematopoietic cells, and it uniquely associates with the common gamma chain (γc) of receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] This restricted partnership makes JAK3 indispensable for the development, proliferation, and function of T-cells and Natural Killer (NK) cells. Disruption of JAK3 signaling leads to a phenotype mimicking Severe Combined Immunodeficiency (SCID), highlighting its profound and specific role in the adaptive immune system.[3]

This specificity is the cornerstone of its therapeutic appeal. Unlike broader-acting immunosuppressants, selectively targeting JAK3 offers the potential for potent immunomodulation with a more defined and potentially safer profile. It is a strategy aimed at precision intervention in autoimmune disorders, transplant rejection, and other immune-mediated inflammatory diseases.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a highly promising chemical starting point for the development of potent and selective JAK3 inhibitors. This guide provides a detailed framework for the preclinical evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives, outlining the critical experimental path from initial biochemical characterization to in vivo proof-of-concept.

The Scientific Rationale: A Three-Pillar Approach to Evaluation

The successful preclinical development of a JAK3 inhibitor hinges on a logical, multi-tiered evaluation process. Each stage is designed to answer fundamental questions about the compound's potency, selectivity, cellular activity, and ultimately, its potential for in vivo efficacy. This guide is structured around this progressive workflow.

G cluster_0 Preclinical Evaluation Workflow cluster_1 Key Questions Addressed Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Validate Cellular Potency & Target Engagement Potency_Selectivity Potency (IC50)? Selectivity vs. JAK1/2, TYK2? Biochemical Assays->Potency_Selectivity In Vivo Models In Vivo Models Cellular Assays->In Vivo Models Establish In Vivo Proof-of-Concept Cellular_Activity Inhibition of pSTAT? Impact on T-Cell Function? Cellular Assays->Cellular_Activity InVivo_Efficacy Efficacy in Disease Model? Pharmacodynamic Response? In Vivo Models->InVivo_Efficacy

Caption: Preclinical evaluation workflow for JAK3 inhibitors.

Part 1: Biochemical Characterization - Potency and Selectivity

The foundational step is to determine the direct inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivatives on the target enzyme, JAK3, and to assess their selectivity against other JAK family members. An in vitro kinase assay is the most direct and quantitative method for this purpose.[5]

Rationale for Assay Choice

Numerous formats for in vitro kinase assays exist, including radiometric assays (e.g., [γ-³³P]-ATP) and non-radiometric assays that detect ADP production (e.g., ADP-Glo™, Transcreener®).[3] The ADP-Glo™ Kinase Assay is highlighted here due to its high sensitivity, broad dynamic range, and non-radioactive format, making it amenable to high-throughput screening (HTS). The principle involves a two-step reaction: first, after the kinase reaction, an ADP-Glo™ Reagent depletes the remaining ATP. Second, a Kinase Detection Reagent converts the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal directly proportional to kinase activity.[3]

Protocol 1: In Vitro JAK3 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC50 value of a test compound against recombinant human JAK3 and other JAK isoforms (JAK1, JAK2, TYK2) for selectivity profiling.

Materials:

  • Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, Ultra-Pure

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[3]

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes, plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in 100% DMSO. For a typical assay, this might range from 10 mM to 0.5 µM.

    • Further dilute these intermediate stocks into the Kinase Assay Buffer to create a 5X working solution. The final DMSO concentration in the reaction should be kept constant and low (≤1%).

  • Reaction Setup (per well):

    • In a white assay plate, add components in the following order:

      • 5 µL of 5X test compound working solution (or buffer with DMSO for 'no inhibitor' controls).

      • 10 µL of a 2.5X enzyme/substrate mixture (prepare a master mix containing the specific JAK enzyme and Poly(Glu, Tyr) substrate at their final desired concentrations in Kinase Assay Buffer).

    • Mix gently by tapping the plate.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 10 µL of a 2.5X ATP solution (prepared in Kinase Assay Buffer). The final ATP concentration should ideally be at or near the Km value for the specific JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • The final reaction volume is 25 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the 'no inhibitor' control).

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the 'no inhibitor' control (0% inhibition) and the 'no enzyme' control (100% inhibition).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[6]

Parameter Description Typical Value/Range
Enzyme Conc. Final concentration of JAK enzyme1-5 ng/reaction
Substrate Conc. Final concentration of Poly(Glu, Tyr)0.2 mg/mL
ATP Conc. Final concentration of ATP10-50 µM (near Km)
Incubation Time Kinase reaction time60 minutes
Final DMSO Final DMSO concentration≤1%

Trustworthiness Check: The protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls. The quality of the assay can be further assessed by calculating the Z'-factor, which should be >0.5 for a robust assay. A known reference inhibitor (e.g., Tofacitinib) should be run in parallel to validate assay performance.

Part 2: Cellular Activity - Target Engagement and Functional Consequences

Demonstrating that a compound inhibits the purified enzyme is the first step. The critical next step is to confirm that it can penetrate the cell membrane and engage its target in a complex cellular environment, leading to a functional downstream effect. For JAK3, the most direct cellular readout is the inhibition of cytokine-induced STAT phosphorylation.[7][8]

Rationale for Assay Choice

IL-2 is a canonical cytokine that signals through a receptor complex incorporating the γc chain, leading to the activation of the JAK1/JAK3 heterodimer and subsequent phosphorylation of STAT5.[9] Therefore, measuring the inhibition of IL-2-induced STAT5 phosphorylation (pSTAT5) in a relevant immune cell type, such as primary T-cells or a T-cell line like Jurkat, provides direct evidence of target engagement.[7] This can be quantified using several methods, with Western Blotting and Flow Cytometry being the most common. Flow cytometry is often preferred as it provides single-cell resolution and is higher throughput.[9][10]

G cluster_0 Cellular Assay Workflow (Flow Cytometry) Cell_Culture 1. Culture & Starve T-Cells Compound_Treatment 2. Pre-incubate with 1H-pyrrolo[2,3-b]pyridine derivative Cell_Culture->Compound_Treatment Cytokine_Stim 3. Stimulate with IL-2 Compound_Treatment->Cytokine_Stim Fix_Perm 4. Fix & Permeabilize Cytokine_Stim->Fix_Perm Staining 5. Stain with Anti-pSTAT5 Antibody Fix_Perm->Staining Analysis 6. Analyze by Flow Cytometry Staining->Analysis

Caption: Workflow for the pSTAT5 cellular assay.

Protocol 2: Inhibition of IL-2-Induced STAT5 Phosphorylation in T-Cells (Flow Cytometry)

Objective: To measure the potency (IC50) of test compounds in inhibiting JAK3-mediated signaling in a cellular context.

Materials:

  • Primary human T-cells or a suitable T-cell line (e.g., CTLL-2).[9]

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + Pen/Strep).

  • Recombinant Human IL-2.

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.

  • PBS (Phosphate Buffered Saline).

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 90% ice-cold Methanol).[9]

  • Stain Buffer (e.g., PBS + 2% FBS).

  • Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody.

  • Flow cytometer.

Procedure:

  • Cell Preparation and Starvation:

    • Culture T-cells according to standard protocols.

    • Crucial Step: To reduce baseline signaling, starve the cells of cytokines. Wash the cells with PBS and resuspend them in fresh culture medium without any cytokines for at least 4-6 hours, or up to 2 days for some cell types.[9]

    • Adjust cell density to 1-2 x 10⁶ cells/mL.

  • Compound Treatment:

    • Plate 100 µL of the cell suspension into a 96-well U-bottom plate.

    • Prepare 2X working solutions of your serially diluted test compounds in culture medium.

    • Add 100 µL of the 2X compound solutions to the cells. Mix gently.

    • Pre-incubate for 1-2 hours at 37°C. Include 'vehicle control' (DMSO only) and 'unstimulated' wells.

  • Cytokine Stimulation:

    • Prepare a 10X working solution of IL-2 (e.g., 200 ng/mL for a final concentration of 20 ng/mL) in culture medium.

    • Add 20 µL of the 10X IL-2 solution to all wells except the 'unstimulated' control.

    • Incubate for a short, defined period, typically 15-20 minutes at 37°C.[9] This time point captures the peak of STAT phosphorylation.

  • Fixation and Permeabilization:

    • Immediately stop the reaction by adding 200 µL of pre-warmed Fixation Buffer directly to the wells.

    • Incubate for 10-15 minutes at 37°C.

    • Pellet the cells by centrifugation (e.g., 800 x g for 5 minutes).

    • Decant the supernatant and resuspend the cell pellet in 200 µL of ice-cold Permeabilization Buffer (Methanol). Add the methanol dropwise while vortexing gently to prevent clumping.

    • Incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells twice with 200 µL of Stain Buffer to remove the methanol.

    • Resuspend the cell pellet in 100 µL of Stain Buffer containing the anti-pSTAT5 antibody at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells once with Stain Buffer.

    • Resuspend in 200 µL of Stain Buffer for analysis.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

Data Analysis:

  • Gate on the live, single-cell population using forward and side scatter.

  • Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each sample.

  • Normalize the data: The MFI of the 'unstimulated' control represents 0% activity, and the MFI of the 'vehicle control + IL-2' represents 100% activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Plot and fit the data as described in Protocol 1 to determine the cellular IC50 value.

Parameter Description Typical Value/Range
Cell Density Cells per well1-2 x 10⁵
Compound Pre-incubation Time before stimulation1-2 hours
IL-2 Concentration Final concentration for stimulation10-100 U/mL or 10-50 ng/mL
Stimulation Time Duration of IL-2 exposure15-20 minutes
Fixation/Permeabilization Method for antibody accessPFA followed by ice-cold Methanol

Part 3: In Vivo Proof-of-Concept - Demonstrating Immunomodulatory Efficacy

The final preclinical validation step involves testing the compound in a relevant animal model of immune-mediated disease. The Delayed-Type Hypersensitivity (DTH) model is a classic, robust, and relatively rapid in vivo assay of cell-mediated immunity, making it an excellent choice for the initial efficacy testing of an immunomodulator.[11][12][13]

Rationale for Model Choice

DTH is a T-cell-mediated inflammatory reaction that is dependent on cytokine signaling for the recruitment and activation of immune cells, primarily Th1 cells.[14] It involves a sensitization phase, where an initial exposure to an antigen primes T-cells, and an efferent (challenge) phase, where a subsequent local exposure to the same antigen elicits an inflammatory response.[12][14] This response, clinically manifested as swelling and cellular infiltration, can be quantified to assess the efficacy of an immunosuppressive agent.

Protocol 3: Keyhole Limpet Hemocyanin (KLH)-Induced DTH in Mice

Objective: To evaluate the in vivo efficacy of a lead 1H-pyrrolo[2,3-b]pyridine derivative in a T-cell-mediated inflammation model.

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old).

  • Keyhole Limpet Hemocyanin (KLH).

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Positive control (e.g., Dexamethasone or Cyclophosphamide).[13]

  • PBS.

  • Dial-thickness calipers or a similar measuring device.

  • Syringes and needles (27-30 gauge).

Procedure:

  • Sensitization Phase (Day 0):

    • Prepare an emulsion of KLH in CFA/IFA. A typical preparation is 100 µg of KLH in a 100 µL emulsion per mouse.

    • Sensitize each mouse by a subcutaneous injection of the KLH emulsion at the base of the tail.[11]

  • Treatment Period (e.g., Day 5 to Day 7):

    • Randomize mice into treatment groups (Vehicle, Test Compound at various doses, Positive Control).

    • Administer the test compound and controls via the desired route (e.g., oral gavage) once or twice daily, starting before the challenge.

  • Challenge Phase (Day 6):

    • Take a baseline measurement of the thickness of both ears for each mouse using calipers.

    • Challenge the mice by injecting 10-20 µg of KLH (in 20 µL of PBS) into the pinna of the right ear.

    • Inject an equal volume of PBS into the pinna of the left ear to serve as an internal control for injection-related trauma.[11]

  • Measurement of Response (Day 7 - 24h post-challenge):

    • Measure the thickness of both the right (KLH-challenged) and left (PBS-injected) ears.

    • The primary endpoint is the change in ear thickness (ear swelling).

Data Analysis:

  • Calculate the specific ear swelling for each mouse:

    • Δ Swelling = (Right Ear Thickness at 24h - Right Ear Thickness at 0h) - (Left Ear Thickness at 24h - Left Ear Thickness at 0h).

  • Calculate the mean ± SEM for each treatment group.

  • Determine the percentage of inhibition for each treatment group compared to the vehicle control group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine the significance of the observed effects.

Parameter Description Typical Value/Range
Animal Strain Mouse strain for studyC57BL/6 or BALB/c
Sensitization Antigen Antigen for priming immune response100 µg KLH in CFA/IFA
Challenge Antigen Antigen for eliciting DTH response10-20 µg KLH in PBS
Treatment Route Method of compound administrationOral gavage (p.o.)
Primary Endpoint Main quantifiable outcomeEar swelling at 24h post-challenge

Trustworthiness Check: The use of a vehicle control group is essential to account for any effects of the formulation. The PBS-injected contralateral ear serves as a within-subject control for non-specific inflammation. A positive control group treated with a known immunosuppressant validates the model's responsiveness. Further validation can include histopathological analysis of the challenged ear tissue to quantify immune cell infiltration.[11]

References

  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
  • protocols.io. (2022). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. protocols.io. [Link]
  • InnoSer. (n.d.). DTH Mouse Model. InnoSer Immunology CRO. [Link]
  • Luo, Y., & Dorf, M.E. (2001). Delayed-type hypersensitivity. Current Protocols in Immunology, Chapter 4, Unit 4.5. [Link]
  • Neurofit. (n.d.). Translational model of DELAYED-TYPE HYPERSENSITIVITY (DTH). Neurofit Preclinical CRO. [Link]
  • Allen, I.C. (2013). Delayed-Type Hypersensitivity Models in Mice. In Mouse Models of Innate Immunity: Methods and Protocols.
  • American Chemical Society. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations.
  • Vokurka, M., et al. (2018).
  • Di Paolo, J., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
  • Charles River Laboratories. (n.d.). Animal Model of Delayed-Type Hypersensitivity (DTH). Charles River. [Link]
  • Al-Samadi, A., et al. (2017).
  • Springer Nature Experiments. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Protocols. [Link]
  • Traer, E., et al. (2014). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Molecular Cancer Therapeutics. [Link]
  • Ehrchen, J., et al. (2010). Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. Cellular and Molecular Life Sciences. [Link]
  • bioRxiv. (2021). Simultaneous assessment of eight phosphorylated STAT residues in T-cells by flow cytometry. bioRxiv. [Link]
  • PubMed. (1973). Specific immunosuppression of cardiac allograft rejection in rats.
  • Springer Nature Experiments. (2013).
  • Al-Salama, Z.T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - NIH. [Link]
  • BPS Bioscience. (n.d.). JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience. [Link]
  • PubMed. (1995). Induction of Transplantation Tolerance to Rat Cardiac Allografts by Intrathymic Inoculation of Allogeneic Soluble Peptides. The Journal of Immunology. [Link]
  • MDPI. (2023). Animal Models for Heart Transplantation Focusing on the Pathological Conditions. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (2022). Considerations and suggested workflow for in vitro kinase inhibitor profiling.
  • Choy, E.H. (2019). The role of Janus kinase (JAK) inhibitors in the treatment of rheumatoid arthritis.
  • Biocompare. (n.d.). JAK3 (Janus Kinase 3) Assay Kit 79521 from BPS Bioscience, Inc. Biocompare. [Link]
  • ResearchGate. (2023). Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling.

Sources

Scale-up synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride

Abstract: This document provides a comprehensive guide for the scale-up synthesis of this compound (also known as 5-Chloromethyl-7-azaindole hydrochloride), a pivotal intermediate in pharmaceutical development. The protocol emphasizes safety, scalability, and robustness, drawing upon established chemical principles to explain the rationale behind procedural choices. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction and Strategic Importance

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine is a critical heterocyclic building block. The 7-azaindole scaffold is a bioisostere of indole and is prevalent in a multitude of biologically active compounds, particularly as a "hinge-binding" motif in kinase inhibitors.[1][2] Its derivatives are central to the development of therapeutics targeting various kinases, making a reliable and scalable synthesis of this intermediate a high-value objective in drug discovery and development.[3][4][5]

Scaling any chemical synthesis from the bench to pilot or manufacturing scale introduces significant challenges. The protocol detailed herein addresses these challenges by focusing on:

  • Process Safety: Mitigating risks associated with hazardous reagents like thionyl chloride.

  • Reaction Control: Ensuring consistent product quality through precise control of reaction parameters.

  • Material Handling: Providing guidelines for handling reagents and isolating the product on a larger scale.

  • Purity and Characterization: Establishing clear analytical benchmarks for the final product.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route proceeds via a two-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This strategy involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a chlorination reaction to yield the desired product.

Step 1: Reduction of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid The initial step is the reduction of the carboxylic acid to 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine. While various reducing agents can accomplish this, borane-tetrahydrofuran complex (BH₃·THF) is selected for its high selectivity for carboxylic acids, operational simplicity, and manageable work-up on a larger scale compared to metal hydrides like LiAlH₄.

Step 2: Chlorination of 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine The key transformation is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this step. Its advantages in a scale-up context are significant:

  • High Reactivity: It readily converts primary alcohols to chlorides.

  • Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as they can be easily removed from the reaction mixture and neutralized in a scrubber system, driving the reaction to completion.

  • In situ Salt Formation: The HCl generated during the reaction protonates the basic pyridine nitrogen of the 7-azaindole core, directly yielding the desired hydrochloride salt. This often aids in precipitation and isolation of a stable, solid product.

The overall synthetic pathway is illustrated below.

G cluster_0 Overall Synthetic Pathway start 1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid intermediate 5-Hydroxymethyl-1H- pyrrolo[2,3-b]pyridine start->intermediate BH₃·THF (Reduction) product 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride intermediate->product SOCl₂ (Chlorination)

Caption: Overall synthetic pathway from carboxylic acid to the final hydrochloride product.

Process Safety and Hazard Mitigation

The primary hazard in this synthesis is **thionyl chloride (SOCl₂) **. A thorough understanding and mitigation of its risks are paramount for safe scale-up.

Key Hazards of Thionyl Chloride:

  • Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[6][7]

  • Toxicity: Toxic if inhaled, causing irritation, coughing, and potentially fatal pulmonary edema.[6][8]

  • Reactivity: Reacts violently with water, releasing large quantities of toxic and corrosive gases (SO₂ and HCl).[7][9] This reaction is highly exothermic.

Mandatory Safety Measures:

  • Engineering Controls: All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood or a closed reactor system equipped with a vapor scrubber. The scrubber should be charged with a caustic solution (e.g., aqueous sodium hydroxide) to neutralize acidic gases.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a face shield.

    • A flame-retardant lab coat and chemical-resistant apron.

    • Ensure a safety shower and eyewash station are immediately accessible.

  • Quenching and Disposal: Never quench excess thionyl chloride with water directly. A controlled quench is best performed by slowly adding the reaction mixture or excess reagent to a cooled, stirred vessel containing a suitable alcohol (e.g., isopropanol) or a high-boiling point, inert solvent, which can then be neutralized. All waste must be disposed of according to institutional and local regulations.

The workflow for handling hazardous reagents is critical for operational safety.

G cluster_1 Hazard Mitigation Workflow identify Identify Hazard: Thionyl Chloride controls Engineering Controls: - Fume Hood / Reactor - Caustic Scrubber identify->controls ppe Required PPE: - Gloves, Goggles, Face Shield - Apron, Lab Coat controls->ppe procedure Safe Procedure: - Inert Atmosphere - Controlled Addition - Temperature Monitoring ppe->procedure quench Controlled Quench: - Use Alcohol/Solvent - Avoid Water procedure->quench waste Waste Disposal: - Segregated Waste Stream - Neutralize & Dispose quench->waste

Caption: Critical safety workflow for handling thionyl chloride.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the final product. Adjustments to equipment and reagent quantities should be made by qualified personnel.

Part A: Synthesis of 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine
Reagent/SolventCAS No.MW ( g/mol )AmountMoles
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid877443-46-8162.15120.0 g0.74
Borane-THF complex (1M solution)14044-65-685.941.63 L1.63
Tetrahydrofuran (THF), anhydrous109-99-972.111.2 L-
Methanol (MeOH)67-56-132.04~500 mL-
Saturated aq. NaCl (Brine)7647-14-558.44~1.0 L-
Ethyl Acetate (EtOAc)141-78-688.11~3.0 L-

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser. Purge the reactor with nitrogen.

  • Reagent Charging: Charge the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (120.0 g) and anhydrous THF (1.2 L) into the reactor. Stir to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Addition: Slowly add the 1M solution of borane-THF complex (1.63 L) to the slurry via an addition funnel over 2-3 hours. Maintain the internal temperature below 10 °C. Gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or LC-MS analysis of a quenched aliquot.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous gas evolution will occur. Continue adding methanol until gas evolution ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Work-up: To the resulting residue, add ethyl acetate (1.5 L) and saturated brine (1.0 L). Stir vigorously for 15 minutes. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 750 mL).

  • Drying and Filtration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude solid can be purified by slurrying in a minimal amount of cold methyl tert-butyl ether (MTBE), followed by filtration to afford 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine as a white to off-white solid. (Expected yield: 95-105 g, 86-95%).

Part B: Synthesis of this compound
Reagent/SolventCAS No.MW ( g/mol )AmountMoles
5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine900514-04-7148.16100.0 g0.675
Thionyl Chloride (SOCl₂)7719-09-7118.9788.4 mL (145 g)1.22
Toluene, anhydrous108-88-392.141.0 L-
Methyl tert-butyl ether (MTBE)1634-04-488.15~1.5 L-

Procedure:

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser connected to a caustic scrubber. Purge the reactor with nitrogen.

  • Reagent Charging: Charge the 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine (100.0 g) and anhydrous toluene (1.0 L) into the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Controlled Addition: Slowly add the thionyl chloride (88.4 mL) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Significant HCl and SO₂ gas evolution will occur and must be directed to the scrubber.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Reaction Monitoring: Monitor the reaction for completion by LC-MS, ensuring the disappearance of the starting material.

  • Isolation: Cool the slurry to 0-5 °C and stir for 1 hour.

  • Filtration: Filter the solid product under a nitrogen blanket using a sealed filter funnel (e.g., a Nutsche filter).

  • Washing: Wash the filter cake with cold MTBE (2 x 500 mL) to remove residual toluene and any non-polar impurities.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. This yields this compound as a stable, crystalline solid. (Expected yield: 120-130 g, 88-95%).

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Analysis Specification
Appearance White to light-yellow or beige crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ ppm: 11.9 (br s, 1H, NH), 8.15 (d, 1H), 7.60 (d, 1H), 7.55 (t, 1H), 6.50 (t, 1H), 4.95 (s, 2H, CH₂Cl). Shifts may vary slightly.
Mass Spec (ESI+) m/z: 167.0 [M+H]⁺ (for the free base C₈H₇ClN₂)
Purity (HPLC) ≥98% (AUC at an appropriate wavelength, e.g., 254 nm)
Melting Point Typically >200 °C (with decomposition)

References

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Organic Chemistry Portal. Azaindole synthesis.
  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives.
  • Carl ROTH. (2020). Safety Data Sheet: Thionyl chloride.
  • Google Patents. (2017). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • Google Patents. (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • ResearchGate. (2000). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
  • New Jersey Department of Health. (2010). Hazard Summary: Thionyl Chloride.
  • PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. (2019). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • International Labour Organization. (2021). ICSC 1409 - THIONYL CHLORIDE.
  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

Sources

The Versatile Role of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride in Modern Coupling Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in medicinal chemistry and drug discovery. Its derivatives are integral to a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] Among the functionalized 7-azaindoles, 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride stands out as a particularly versatile building block. Its dual reactivity, stemming from the nucleophilic target at the chloromethyl group and the potential for cross-coupling on the heterocyclic core, opens a vast landscape for molecular elaboration. This guide provides an in-depth exploration of the application of this reagent in key coupling reactions, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Understanding the Reagent: A Bifunctional Scaffold

This compound possesses two primary sites for chemical modification. The chloromethyl group at the C5 position is an electrophilic center, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups through C-N, C-O, and C-S bond formation. Concurrently, the pyrrolo[2,3-b]pyridine core can be further functionalized, often through palladium-catalyzed cross-coupling reactions at other positions, assuming the presence of a suitable leaving group (e.g., a halogen). This dual nature necessitates a careful consideration of reaction conditions to achieve the desired chemoselectivity.

Nucleophilic Substitution at the 5-Chloromethyl Position

The most direct application of this compound involves the displacement of the chloride ion by a nucleophile. This reaction is analogous to the behavior of benzylic chlorides and is a powerful tool for introducing diverse side chains.

General Protocol for Nucleophilic Substitution

A typical procedure involves the reaction of this compound with a nucleophile in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and the HCl generated during the reaction.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

Procedure:

  • To a solution of the nucleophile (1.1-1.5 equivalents) in an anhydrous solvent, add the base (2-3 equivalents).

  • Add this compound (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The 7-azaindole nucleus is a common participant in palladium-catalyzed cross-coupling reactions, which are instrumental in forming C-C, C-N, and C-O bonds.[1][3] While the title compound itself does not possess a leaving group on the aromatic core for direct cross-coupling, it serves as a foundational structure that can be halogenated to enable these transformations. For the purpose of this guide, we will discuss the general protocols for key coupling reactions on a representative halo-7-azaindole scaffold, which can be synthesized from or used in conjunction with 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures.[4][5] For a 7-azaindole derivative, this typically involves the reaction of a halo-azaindole with a boronic acid or ester.

reagents Combine Halo-azaindole, Boronic Acid, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup Monitor by TLC/LC-MS purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Halo-7-azaindole derivative (e.g., 4-chloro-7-azaindole)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a reaction vessel, combine the halo-7-azaindole, boronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/Water10075-95[6]
Pd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane11070-90[6]
Pd(dppf)Cl₂Na₂CO₃DME/Water9065-85[2]

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Halo-7-azaindoles.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and heteroaryl alkynes.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation alkyne_cu R²-C≡C-Cu alkyne_cu->pd_complex product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Materials:

  • Halo-7-azaindole derivative

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the halo-7-azaindole and terminal alkyne in the chosen solvent, add the base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and CuI under the inert atmosphere.

  • Stir the reaction at room temperature or heat as necessary, monitoring its progress.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT to 60°C[9]
Pd(PPh₃)₄CuIi-Pr₂NHTHFRT[10]

Table 2. Common Conditions for Sonogashira Coupling on the 7-Azaindole Scaffold.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl and heteroaryl amines from aryl halides and amines.[11][12] This reaction is particularly valuable for accessing amino-7-azaindole derivatives.

Materials:

  • Halo-7-azaindole derivative

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium catalyst or pre-catalyst (e.g., Pd(OAc)₂, RuPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, Xantphos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried reaction vessel, combine the halo-7-azaindole, palladium catalyst, and ligand.

  • Seal the vessel and purge with an inert gas.

  • Add the base, followed by a solution of the amine in the anhydrous solvent.

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.[13]

Catalyst/Ligand SystemBaseSolventTemperature (°C)Reference
Pd(OAc)₂ / RuPhosNaOtBuToluene100[13]
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane110[1]
Pd Pre-catalyst / tBuBrettPhosLiHMDSTHFRT to 65°C[14][15]

Table 3. Selected Conditions for Buchwald-Hartwig Amination of Halo-7-azaindoles.

Chemoselectivity and Strategic Considerations

When working with 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine that also contains a halogen on the aromatic ring, the potential for competing reactions must be addressed. The chloromethyl group is generally more susceptible to nucleophilic attack than an aryl halide. Therefore, nucleophilic substitution at the C5-methyl position can often be achieved selectively in the presence of an aryl halide under conditions that do not favor palladium-catalyzed cross-coupling (e.g., lower temperatures, absence of a palladium catalyst).

Conversely, to achieve cross-coupling at the halogenated position without affecting the chloromethyl group, one must choose conditions that are mild enough to avoid nucleophilic substitution by the amine or other nucleophiles present in the reaction mixture. The use of bulky phosphine ligands and carefully selected bases can help to favor the desired cross-coupling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex 7-azaindole derivatives. A thorough understanding of its reactivity and the careful selection of reaction conditions are paramount to successfully harnessing its potential in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore and expand the chemical space around this important scaffold, ultimately contributing to the advancement of drug discovery and materials science.

References

  • Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole (1H-pyrrole[2,3-b]pyridine)
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds -
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal - [Link]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction - ACS Public
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal - [Link]
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed - [Link]
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed - [Link]
  • Buchwald–Hartwig amin
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - ACS Omega - [Link]
  • The Asymmetric Buchwald–Hartwig Amin
  • Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metal
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides - [Link]
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH - [Link]
  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with...
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - ACS Public
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) - [Link]
  • Buchwald-Hartwig Amin
  • Sequentially Catalyzed Three-Component Masuda–Suzuki–Sono- gashira Synthesis of Fluorescent 2-Alkynyl-4-(7 - Thieme - [Link]
  • Sonogashira coupling - Wikipedia - [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository - [Link]
  • Sonogashira Coupling - Chemistry LibreTexts - [Link]
  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...
  • Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing - [Link]
  • Highly Functionalized 7-azaindoles as Selective PPAR Gamma Modul
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed - [Link]
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals - [Link]
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC - [Link]
  • Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed - [Link]
  • Concerted Nucleophilic Arom
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI - [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (also known as 5-Chloromethyl-7-azaindole hydrochloride). This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The synthesis, however, can present challenges related to yield, purity, and regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The core of the reaction is an electrophilic aromatic substitution on the 7-azaindole scaffold.

dot

Reaction_Scheme General Synthesis Scheme Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Product 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine (Crude Product) Start->Product Electrophilic Chloromethylation Reagents Chloromethylating Agent (e.g., Paraformaldehyde, HCl) + Acid Catalyst Salt 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride (Final Product) Product->Salt HCl in Solvent (e.g., Dioxane)

Caption: General reaction pathway for the synthesis.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is a common issue that can stem from several factors, from reagent quality to reaction kinetics.

Potential Cause A: Inactive Chloromethylating Agent The reaction typically employs a source of formaldehyde and HCl. A common method is using paraformaldehyde and a strong acid like concentrated HCl or trifluoroacetic acid. If paraformaldehyde is old, it may not depolymerize efficiently to formaldehyde, halting the reaction.

  • Recommended Solution:

    • Use Fresh Reagents: Always use freshly opened or high-quality paraformaldehyde.

    • Ensure Anhydrous Conditions (if applicable): While some protocols use aqueous HCl, many electrophilic substitutions benefit from anhydrous conditions to prevent side reactions with water. Consider using gaseous HCl in a non-protic solvent.

    • Alternative Reagents: While highly toxic and carcinogenic, chloromethyl methyl ether (MOM-Cl) is a potent chloromethylating agent. Its use requires extreme caution and is generally avoided. A safer alternative could be generated in situ.

Potential Cause B: Insufficient Electrophilicity or Incorrect Temperature The 7-azaindole ring system requires sufficient activation for the electrophile to attack. The reaction is also temperature-sensitive.

  • Recommended Solution:

    • Acid Catalyst: Ensure a strong acid catalyst is present and in sufficient quantity to generate the reactive chloromethyl cation (Cl-CH₂⁺) intermediate.

    • Temperature Optimization: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm. Then, slowly warm the mixture to the optimal temperature. Literature on similar pyridine functionalizations suggests temperatures ranging from ambient to moderate heating (e.g., 40-60 °C).[3] A scouting experiment to test different temperatures (e.g., 25 °C, 45 °C, 65 °C) is advisable.

Potential Cause C: Starting Material Purity Impurities in the starting 1H-pyrrolo[2,3-b]pyridine can interfere with the reaction.[4]

  • Recommended Solution:

    • Verify Purity: Confirm the purity of your starting material using NMR or GC-MS.

    • Purification: If necessary, purify the starting material by recrystallization or column chromatography before proceeding.

dot

Troubleshooting_Yield Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents Are reagents fresh and high quality? Start->CheckReagents CheckConditions Are reaction conditions (temp, catalyst) optimal? CheckReagents->CheckConditions Yes ReplaceReagents Use fresh paraformaldehyde and strong acid. CheckReagents->ReplaceReagents No CheckPurity Is starting material pure? CheckConditions->CheckPurity Yes OptimizeTemp Perform temperature scouting (e.g., 25°C, 45°C, 65°C). Ensure sufficient acid catalyst. CheckConditions->OptimizeTemp No PurifyStart Purify 7-azaindole via recrystallization or chromatography. CheckPurity->PurifyStart No Success Improved Yield CheckPurity->Success Yes ReplaceReagents->Success OptimizeTemp->Success PurifyStart->Success

Caption: A decision tree for troubleshooting low reaction yield.

Question 2: My NMR/LC-MS shows multiple products. How can I improve selectivity?

The formation of multiple products is typically due to a lack of regioselectivity or over-reaction.

Potential Cause A: Competing Reaction at C3 Position The 7-azaindole scaffold has two primary sites for electrophilic substitution: the C3 position on the electron-rich pyrrole ring and the C5 position on the pyridine ring. C3 is generally more nucleophilic and can be the preferred site of attack, leading to the formation of the 3-chloromethyl isomer.[5]

  • Recommended Solution:

    • Protecting Group Strategy: The most robust solution is to temporarily protect the more reactive positions. The pyrrole nitrogen (N1) is often protected (e.g., with a tosyl or SEM group) to modulate the ring's electronics. While this adds steps, it can significantly improve regioselectivity for C5 functionalization.[6][7]

    • Solvent and Catalyst Choice: The choice of solvent and Lewis acid can influence the reaction's regioselectivity. Experimenting with different solvents (e.g., dichloromethane, dichloroethane, acetic acid) may favor the desired C5 substitution.

Potential Cause B: Di-substitution If the reaction conditions are too harsh (high temperature, long reaction time), a second chloromethyl group may be added to the ring, resulting in a di-chloromethylated product.

  • Recommended Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the chloromethylating agent, but avoid a large excess.

    • Monitor Reaction Progress: Track the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted byproducts.

dot

Side_Products Regioselectivity and Side Products cluster_products Potential Products Start 1H-Pyrrolo[2,3-b]pyridine Desired 5-Chloromethyl (Desired) Start->Desired Attack at C5 Side1 3-Chloromethyl (Side Product) Start->Side1 Attack at C3 (Electronically Favored) Side2 3,5-Di-chloromethyl (Side Product) Desired->Side2 Further Reaction

Caption: Desired product and common isomeric/over-reacted side products.

Question 3: I'm having difficulty purifying the final product. What do you suggest?

Purification can be challenging due to the product's reactivity and potential for forming closely-related impurities.

Potential Cause A: Product Instability The free base of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine can be unstable. The chloromethyl group is a good leaving group, making the molecule susceptible to decomposition or polymerization, especially under basic conditions or during prolonged heating (e.g., on a rotovap).

  • Recommended Solution:

    • Isolate as Hydrochloride Salt: The product is almost always isolated and stored as the hydrochloride salt.[8] This protonates the pyridine nitrogen, increasing stability and often inducing crystallization. After the reaction workup, dissolve the crude material in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in dioxane.[9]

    • Avoid High Temperatures: Concentrate fractions under reduced pressure at low temperatures (< 40 °C).

    • Avoid Strong Bases: During workup, use a mild base like sodium bicarbonate for neutralization and perform extractions quickly.

Potential Cause B: Co-eluting Impurities The 3-chloromethyl isomer, if formed, can have a similar polarity to the desired 5-chloromethyl product, making chromatographic separation difficult.

  • Recommended Solution:

    • Optimize Chromatography: Use a high-resolution silica gel for column chromatography. Test various eluent systems. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane/methanol is often effective.

    • Recrystallization: If chromatography is insufficient, attempt to recrystallize the hydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the chloromethylation at the C5 position? The reaction is a classic electrophilic aromatic substitution. First, formaldehyde (from paraformaldehyde) reacts with HCl to form a protonated intermediate. This eliminates water to generate the highly reactive chloromethyl cation (ClCH₂⁺), which is the active electrophile. The 7-azaindole ring then acts as a nucleophile, attacking the cation to form a sigma complex (Wheland intermediate). Finally, a proton is lost to restore aromaticity, yielding the chloromethylated product.

Q2: Why is the product isolated as a hydrochloride salt? There are two main reasons:

  • Stability: The hydrochloride salt is significantly more stable than the free base.[8] The electron-withdrawing protonated pyridine ring reduces the nucleophilicity of the molecule, preventing self-alkylation or decomposition.

  • Physical Properties: The salt is typically a crystalline solid that is easier to handle, weigh, and store than the potentially oily or unstable free base. It also has well-defined properties, which is crucial for pharmaceutical applications.

Q3: What are the critical safety precautions for this synthesis?

  • Reagent Handling: Work in a well-ventilated fume hood at all times. Paraformaldehyde is a powder and should not be inhaled. Concentrated acids like HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a cold solution of a mild base (e.g., saturated sodium bicarbonate). This neutralizes the strong acid and should be done with stirring to manage any gas evolution.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: How can I definitively confirm the structure of my final product? A combination of analytical techniques is required:

  • ¹H NMR: This is the most powerful tool. The regiochemistry can be confirmed by analyzing the coupling patterns and chemical shifts of the aromatic protons on the 7-azaindole core. The C5-substituted product will have a distinct pattern compared to the C3-substituted isomer. Look for the characteristic singlet for the -CH₂Cl group, typically around 4.5-5.0 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the correct molecular ion peak (M+H)⁺.

  • ¹³C NMR: This will confirm the number and type of carbon atoms in the molecule.

  • HPLC: This is used to determine the purity of the final compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Table 1: Reagent Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)118.141.01.18 g
Paraformaldehyde(30.03)n1.50.45 g
Trifluoroacetic Acid (TFA)114.02~10~7.4 mL (11.4 g)
Dichloromethane (DCM)84.93-50 mL
HCl in Dioxane (4M)36.462.05.0 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrrolo[2,3-b]pyridine (1.18 g, 10 mmol) and dichloromethane (50 mL). Stir at room temperature until all solids dissolve.

  • Reagent Addition: Add paraformaldehyde (0.45 g, 15 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

  • Initiation: Slowly add trifluoroacetic acid (7.4 mL, 100 mmol) dropwise over 15 minutes. The solution may change color and warm slightly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution (200 mL). Stir until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (< 40 °C) to obtain the crude free base as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of ethyl acetate (~20 mL). While stirring, add a 4M solution of HCl in dioxane (5.0 mL, 20 mmol) dropwise. A precipitate should form.

  • Isolation & Purification: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the white to off-white solid under vacuum to yield this compound.[8] Analyze for purity and confirm the structure.

References

  • Minakata, S. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 13(1), 80-103.
  • Collot, M., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 69(2), 486-494.
  • Al-Tel, T. H. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Chen, J., et al. (2012). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 32(10), 1815-1826.
  • Organic Chemistry Portal. Synthesis of azaindoles.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(31), 19133-19142.
  • Pingaew, R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2966-2979.
  • Karlsson, J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4436.
  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.
  • Zhu, X., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271.
  • Al-Bajalan, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1189383.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 19133-19142.
  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. Google Patents.

Sources

Technical Support Center: Purification of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS No: 900514-05-8).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this critical intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity is paramount for the success of subsequent synthetic steps and biological assays.[3] This guide is designed to address the common challenges encountered during its purification, ensuring you can achieve the desired purity and yield with confidence.

Critical Safety & Handling Precautions

Before beginning any purification protocol, it is essential to understand the hazards associated with this compound. This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and shaded area, protected from moisture and preferably under an inert atmosphere (e.g., nitrogen or argon).[4][6] The chloromethyl group can be susceptible to hydrolysis or other nucleophilic substitution reactions.

  • Disposal: Dispose of waste in accordance with local and national regulations for corrosive chemical waste.[4]

Troubleshooting Guide: Common Purification Issues (Q&A)

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My purified product shows persistent impurities by NMR or LC-MS. What are they and how can I remove them?

Possible Causes & Solutions:

The nature of impurities often relates to the synthetic route used. Common impurities for this class of compound can include unreacted starting materials, over-chlorinated side products, or degradation products.[7][8]

  • Unreacted Starting Material (e.g., 1H-pyrrolo[2,3-b]pyridine): If the chloromethylation step was incomplete, you might have the unfunctionalized parent heterocycle. This is typically less polar and can often be separated using column chromatography.

  • Dimeric or Polymeric Byproducts: The chloromethyl group is reactive and can lead to self-alkylation, especially under basic conditions or upon prolonged heating. These byproducts are higher in molecular weight and significantly less polar.

  • Hydrolysis Product (5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine): Exposure to water or other nucleophiles can convert the chloromethyl group to a hydroxymethyl group. This impurity is more polar than the desired product.

Recommended Action: Flash column chromatography is the most effective method for separating a mixture of impurities with varying polarities.[9] Due to the compound being a hydrochloride salt, it is highly polar and may interact strongly with silica gel. See Protocol 2 for a detailed methodology.

Q2: I'm struggling with recrystallization. The compound either oils out, fails to crystallize, or my recovery is extremely low.

Possible Causes & Solutions:

Recrystallization is a powerful technique for achieving high purity but requires careful solvent selection.[9]

  • Incorrect Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature. For a hydrochloride salt, polar protic solvents are often a good starting point.

  • Supersaturation Issues: The solution may be too dilute, or cooling is happening too rapidly, preventing crystal nucleation.

  • "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is oversaturated.

Recommended Action:

  • Conduct a Solvent Screen: Test the solubility of a small amount of your material in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures like ethanol/water or isopropanol/ethyl acetate).

  • Control Cooling: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

  • Address Oiling Out: If the compound oils out, try re-heating the mixture to dissolve the oil and then add more solvent before attempting to cool again. Alternatively, choose a lower-boiling point solvent system.

Q3: My compound streaks badly on TLC and gives poor separation during column chromatography.

Possible Causes & Solutions:

Streaking is a common issue when dealing with highly polar or ionic compounds like hydrochloride salts on silica gel.

  • Strong Analyte-Stationary Phase Interaction: The protonated pyridine nitrogen and the polar pyrrole N-H can bind tightly to the acidic silanol groups on the silica surface, leading to tailing.

  • Inappropriate Mobile Phase: The eluent may not be polar enough to effectively move the compound along the stationary phase, or its pH may be unsuitable.

Recommended Action:

  • Modify the Mobile Phase: Add a small amount of a competitive binder to your eluent to reduce interaction with the silica.

    • For Basic Modifiers: Adding 0.5-1% triethylamine (TEA) or ammonia (in methanol) can deprotonate the acidic silanols on the silica surface, minimizing streaking.

    • For Acidic Modifiers: Adding 0.5-1% acetic acid or formic acid can ensure your compound remains fully protonated and can help improve peak shape by competing for binding sites.

  • Use a Different Stationary Phase: Consider using a reverse-phase (C18) column, where the compound would be eluted with a polar mobile phase like acetonitrile/water or methanol/water, often with a buffer like ammonium acetate.[10]

Summary of Purification Strategies

The choice between recrystallization and chromatography depends on the impurity profile and the desired scale.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity / Multiple Spots on TLC Incomplete reaction, side-products, degradationFlash column chromatography is preferred for separating multiple components.[9]
Single Major Impurity A specific, known side-productRecrystallization may be effective if there is a significant difference in solubility.
Colored Impurities Baseline material or highly conjugated byproductsAn activated carbon (charcoal) treatment during recrystallization can sometimes remove colored impurities.
Product Degradation Instability to heat or silica gelUse lower temperatures, minimize purification time, or consider alternative stationary phases like alumina or reverse-phase silica.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Ether System

This protocol is a good starting point for obtaining high-purity crystalline material.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) dropwise while heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, heat for an additional 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, transfer the flask to an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether or another non-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is ideal for separating complex mixtures.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a low-polarity mixture like 10% ethyl acetate in hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like methanol or DCM).

    • Add a small amount of silica gel to this solution to create a thick slurry.

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 100% Dichloromethane (DCM)).

    • Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.

    • Crucially, add a constant 0.5% of triethylamine (TEA) to both solvents to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If TEA was used, it may need to be removed by co-evaporation with a suitable solvent or by an acidic workup if the freebase is desired (though in this case, the hydrochloride salt is the target).

Visual Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_path Purification Path cluster_end Finish Start Crude Product Analysis Assess Purity (TLC / LC-MS / NMR) Start->Analysis Decision Impurity Profile? Analysis->Decision Recrystal Recrystallization Decision->Recrystal Minor impurities or single byproduct Column Column Chromatography Decision->Column Multiple impurities or complex mixture Final_Analysis Final Purity Check Recrystal->Final_Analysis Column->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General purification workflow for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl.

TroubleshootingLogic Start Low Purity after Initial Attempt Problem_ID Identify Problem Source Start->Problem_ID Recrystal_Fail Recrystallization Failed Problem_ID->Recrystal_Fail Recrystallization Issue Column_Fail Poor Column Separation Problem_ID->Column_Fail Chromatography Issue Solvent_Screen Perform Solvent Screen Recrystal_Fail->Solvent_Screen Modify_Eluent Modify Mobile Phase (+ TEA or Acetic Acid) Column_Fail->Modify_Eluent Slow_Cool Ensure Slow Cooling Solvent_Screen->Slow_Cool Induce Induce Crystallization (Seed/Scratch) Slow_Cool->Induce Dry_Load Use Dry Loading Technique Modify_Eluent->Dry_Load Change_Phase Consider Reverse-Phase (C18) Dry_Load->Change_Phase

Caption: Troubleshooting logic for common purification challenges.

References

  • LookChem. (n.d.). This compound sds.
  • PatSnap. (n.d.). Pyridine hydrochloride patented technology retrieval search results - Eureka.
  • PubChem. (n.d.). 5-chloro-1h-pyrrolo[2,3-b]pyridine.
  • Suzhou Aubo Pharmaceutical Co., Ltd. (n.d.). 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.
  • J&K Scientific. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

Sources

Common side reactions in the synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine

Introduction: 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-(chloromethyl)-7-azaindole, is a critical heterocyclic building block in modern medicinal chemistry. Its unique structure is a key component in the development of various therapeutic agents, including potent kinase inhibitors such as those targeting Fibroblast Growth Factor Receptor (FGFR).[1] However, the synthesis of this reagent is fraught with challenges, primarily stemming from the high reactivity of the 7-azaindole core and the lability of the chloromethyl group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience to help researchers navigate common pitfalls and optimize their synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and handling of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine. Each answer provides a mechanistic explanation for the issue and offers practical, validated solutions.

Q1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of products. What are the most likely side reactions?

A1: Low yields and product mixtures in this synthesis are almost always due to a few predictable and competing reaction pathways. The electron-rich nature of the 7-azaindole ring makes it susceptible to multiple electrophilic attacks, while the product itself is a potent electrophile.

Core Causality: The primary issues are (1) lack of regioselectivity, (2) dimerization/polymerization, and (3) product instability.

  • Dimerization/Polymerization: This is the most common side reaction. The newly formed 5-chloromethyl product is a reactive alkylating agent. It can undergo a Friedel-Crafts-type reaction with a molecule of the nucleophilic starting material (1H-pyrrolo[2,3-b]pyridine), leading to the formation of a dimer, and subsequently, oligomers.

  • Incorrect Regioselectivity (C3-Substitution): The C3 position of the 7-azaindole nucleus is highly activated and often the kinetically favored site for electrophilic substitution. Even when C5 substitution is thermodynamically preferred, a significant portion of the reaction may yield the 3-chloromethyl isomer, which can be difficult to separate.

  • Hydrolysis: The chloromethyl group is highly susceptible to hydrolysis, especially during aqueous workup or if using protic solvents. This leads to the formation of 5-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine, a polar byproduct that complicates purification. The final product is known to be hygroscopic and sensitive to hydrolysis.[2]

Side_Reactions cluster_main Reaction Pathways cluster_side Side Reactions SM 1H-Pyrrolo[2,3-b]pyridine (Starting Material) Prod 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine (Desired Product) SM->Prod C3_Isomer 3-Chloromethyl Isomer Dimer Dimeric Byproduct SM->Dimer + Starting Material RA Chloromethylating Agent (e.g., HCHO/HCl) RA->Prod   Desired C5-Substitution   (Major Pathway) RA->C3_Isomer C3-Substitution (Kinetic Product) Prod->Dimer Dimerization (Friedel-Crafts) Alcohol 5-Hydroxymethyl Analog (Hydrolysis Product) Prod->Alcohol Hydrolysis (H2O)

Caption: Key reaction pathways in the synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine.

Q2: I'm observing a significant amount of a high molecular weight byproduct consistent with a dimer. How can I suppress its formation?

A2: Dimer formation is a concentration- and temperature-dependent process. The core strategy is to keep the concentration of the nucleophilic starting material low relative to the electrophilic chloromethylating agent and the already-formed product.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the chloromethylating agent (e.g., paraformaldehyde/HCl). This ensures the starting material is consumed quickly, minimizing its availability to react with the product.

  • Maintain Low Temperature: Perform the reaction at 0 °C or below. This reduces the rate of the bimolecular dimerization reaction more significantly than the initial chloromethylation.

  • Employ Reverse Addition: Add a solution of the 1H-pyrrolo[2,3-b]pyridine slowly to the pre-mixed and cooled chloromethylating reagents. This technique maintains a low instantaneous concentration of the nucleophilic starting material throughout the reaction, starving the dimerization side reaction.

  • Consider N-Protection: Protecting the pyrrole nitrogen with a group like tosyl (Ts) or benzenesulfonyl (Bs) can deactivate the ring towards electrophilic attack, thereby reducing its propensity to act as a nucleophile in the dimerization pathway. This adds steps but offers significantly cleaner reaction profiles.

Q3: My purified product degrades during workup or upon storage, showing a new, more polar spot on TLC. How can I improve its stability?

A3: This is a classic sign of hydrolysis of the benzylic-type chloride to the corresponding alcohol. The issue is twofold: the inherent reactivity of the C-Cl bond and its exposure to water. The solution involves rigorous exclusion of water and conversion to a more stable salt form.

Validated Handling & Stabilization Protocol:

  • Anhydrous Workup: After quenching the reaction (e.g., with ice-cold saturated NaHCO₃), extract the product swiftly into a non-protic organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Minimize the time the product is in contact with the aqueous phase.

  • Dry Thoroughly: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and immediately concentrate the solvent in vacuo at low temperature (<30 °C).

  • Convert to Hydrochloride Salt: The freebase is unstable. Bubbling dry HCl gas through a solution of the crude product in anhydrous ether or 1,4-dioxane will precipitate the hydrochloride salt. This salt is significantly more stable, less hygroscopic, and easier to handle than the freebase.[3][4]

  • Proper Storage: Store the final product (preferably as the HCl salt) under an inert atmosphere (N₂ or Ar), at low temperature (-20 °C), and protected from light.

Handling_Workflow start Crude Reaction Mixture quench Quench (Anhydrous Conditions) start->quench extract Extract with Dry Solvent (EtOAc/DCM) quench->extract dry Dry with MgSO4 / Na2SO4 extract->dry concentrate Concentrate in vacuo (<30°C) dry->concentrate freebase Unstable Freebase concentrate->freebase convert Dissolve in Anhydrous Dioxane/Ether Bubble Dry HCl Gas freebase->convert Stabilization precipitate Filter Precipitate convert->precipitate final_product Stable Hydrochloride Salt precipitate->final_product store Store at -20°C under N2 final_product->store

Caption: Recommended workflow for product workup and stabilization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chloromethylation of 1H-pyrrolo[2,3-b]pyridine?

A1: The two most prevalent methods for introducing the chloromethyl group onto the 7-azaindole scaffold are:

  • The Bodroux-Chichibabin Reaction (Paraformaldehyde/HCl): This is a classic and cost-effective method. It involves treating the 1H-pyrrolo[2,3-b]pyridine with an excess of paraformaldehyde in a solvent like acetic acid or dioxane, followed by saturation with dry hydrogen chloride gas. The reaction generates the electrophile in situ.

  • Chloromethyl Methyl Ether (MOM-Cl) with a Lewis Acid: This method offers better control for some substrates. The reaction is typically performed at low temperatures in an inert solvent like DCM, using a Lewis acid such as zinc chloride (ZnCl₂) to activate the MOM-Cl.[2] However, MOM-Cl is a potent carcinogen and requires specialized handling.

MethodReagentsTypical ConditionsProsCons
Bodroux-Chichibabin Paraformaldehyde, HCl (gas)Acetic Acid or Dioxane, 0 °C to RTInexpensive, readily available reagentsCan lead to more side products, harsh acidic conditions
MOM-Cl / Lewis Acid Chloromethyl methyl ether, ZnCl₂DCM or DCE, -10 °C to 0 °COften cleaner, milder conditionsMOM-Cl is highly carcinogenic, requires strict safety protocols
Q2: Should I use a nitrogen protecting group for this synthesis?

A2: The use of a protecting group on the pyrrole nitrogen is a strategic choice that depends on your scale, purity requirements, and tolerance for additional synthetic steps.

  • Arguments for Protection:

    • Prevents Dimerization: An electron-withdrawing protecting group (e.g., Tosyl) significantly deactivates the pyrrole ring, making it a much weaker nucleophile and thus suppressing the primary dimerization side reaction.

    • Improves Regioselectivity: Protection can help direct the electrophilic substitution more cleanly to the C5 position.

    • Enhances Solubility: N-protected intermediates often have better solubility in common organic solvents, simplifying handling and purification.

  • Arguments Against Protection:

    • Increased Step Count: It adds two steps to the overall sequence (protection and deprotection), which lowers the overall yield and increases labor and cost.

    • Harsh Deprotection: Some protecting groups require harsh conditions for removal, which the rest of the molecule may not tolerate.

Recommendation: For small-scale, discovery chemistry where purity is paramount and material loss is acceptable, using a protecting group is often beneficial. For large-scale synthesis, optimizing a protection-free route by carefully controlling reaction conditions (as described in Q2) is generally preferred.

References

  • Vulcanchem. (n.d.). 5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Lukin, K., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(9), 1399.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19669-19678.

Sources

Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Pyrrolopyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing substitution reactions on the versatile pyrrolopyridine scaffold. Pyrrolopyridines, also known as azaindoles, are a critical class of heterocycles in medicinal chemistry and drug discovery.[1][2][3] This resource offers practical, field-proven insights to help you navigate the common challenges encountered during the functionalization of this important ring system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding substitution reactions on the pyrrolopyridine nucleus, providing concise answers and foundational knowledge.

Q1: Why is the regioselectivity of electrophilic aromatic substitution (EAS) on pyrrolopyridines often difficult to control?

A1: The regioselectivity of EAS on pyrrolopyridines is a delicate balance between the electronic properties of the two fused rings. The pyrrole ring is electron-rich and generally more reactive towards electrophiles than the pyridine ring.[4][5][6] Conversely, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[5]

  • Pyrrole Ring Activation: The lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, increasing the electron density of the ring and making it susceptible to electrophilic attack.[5] Substitution typically occurs at the C2 or C3 position, with the C2 position often being favored due to the formation of a more stable carbocation intermediate with three resonance structures.[4][7]

  • Pyridine Ring Deactivation: The pyridine nitrogen withdraws electron density from its ring, making it less reactive towards electrophiles.[5] When substitution does occur on the pyridine ring, it generally prefers the C3-position (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate.[7][8]

The final regiochemical outcome depends on the specific pyrrolopyridine isomer, the nature of the electrophile, and the reaction conditions.

Q2: I'm struggling with a nucleophilic aromatic substitution (SNA) reaction on my pyrrolopyridine. What are the key factors for success?

A2: Successful SNAr reactions on pyrrolopyridines hinge on the electronic nature of the substrate and the reaction conditions. Unlike EAS, SNAr is favored on electron-poor aromatic rings.[9]

  • Ring Activation: The pyridine moiety of the pyrrolopyridine scaffold is inherently more susceptible to nucleophilic attack than the pyrrole ring. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to a good leaving group (e.g., -Cl, -F) is crucial for activating the ring towards nucleophilic attack.[9]

  • Leaving Group: The nature of the leaving group is important. While halides are common, fluoride can be an excellent leaving group in SNAr because the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[9]

  • Nucleophile: Strong nucleophiles are generally required.

  • Mechanism: SNAr reactions can proceed through a stepwise (Meisenheimer complex) or a concerted mechanism.[10][11] Recent studies suggest that many SNAr reactions with azole nucleophiles, like the pyrrole part of pyrrolopyridines, may exist on a mechanistic continuum.[11]

Q3: When should I use a protecting group for the pyrrole nitrogen, and which one should I choose?

A3: Protecting the pyrrole nitrogen is often a critical step, particularly in multi-step syntheses involving strong bases or palladium-catalyzed cross-coupling reactions.[12][13]

  • When to Protect:

    • To prevent deprotonation: The N-H proton of the pyrrole is acidic and can be deprotonated by strong bases, which can interfere with subsequent reactions.

    • To improve solubility and stability: N-protection can enhance the solubility and stability of the pyrrolopyridine scaffold.[13]

    • To direct regioselectivity: A bulky N-protecting group can sterically hinder certain positions, influencing the regioselectivity of subsequent substitutions.

    • In Palladium-Catalyzed Cross-Couplings: To prevent catalyst inhibition or undesired side reactions.[12][14]

  • Choosing a Protecting Group: The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

    • Sulfonyl groups (e.g., tosyl, benzenesulfonyl): These are common due to their electron-withdrawing nature, which can modulate the reactivity of the pyrrole ring.[13]

    • Carbamates (e.g., Boc, Cbz): These are often used and can be removed under acidic or hydrogenolysis conditions, respectively.

    • 2-(trimethylsilyl)ethoxymethyl (SEM): While effective, removal of the SEM group can be challenging and lead to side products due to the release of formaldehyde.[1][12] Careful optimization of deprotection conditions is crucial.[1][12]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during substitution reactions on the pyrrolopyridine ring.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Question: My palladium-catalyzed cross-coupling reaction on a bromo-pyrrolopyridine is giving a very low yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. The pyrrolopyridine scaffold can interact with the palladium catalyst, and careful optimization is key.[15][16]

Troubleshooting Workflow:

G start Low Yield in Pd-Catalyzed Cross-Coupling catalyst 1. Catalyst and Ligand Selection start->catalyst base 2. Base Choice and Strength catalyst->base sub1 Try different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos). catalyst->sub1 solvent 3. Solvent and Temperature Optimization base->solvent sub2 Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU). Base strength is critical. base->sub2 reagents 4. Reagent Quality and Stoichiometry solvent->reagents sub3 Test various solvents (e.g., DMF, dioxane, toluene). Temperature can significantly impact reaction rate and catalyst stability. solvent->sub3 deprotection 5. Protecting Group Issues reagents->deprotection sub4 Ensure high purity of starting materials. Check the stoichiometry of the boronic acid/ester or other coupling partner. reagents->sub4 solution Optimized Reaction deprotection->solution sub5 If N-protected, consider if the protecting group is interfering with the reaction or if deprotection is occurring prematurely. deprotection->sub5

Caption: Troubleshooting workflow for low yields in palladium-catalyzed cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount.

    • Palladium Pre-catalyst: Start with a common catalyst like Pd(OAc)₂ or Pd₂(dba)₃.[1][17]

    • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For pyrrolopyridine substrates, bulky electron-rich phosphine ligands like RuPhos or XPhos are often effective.[1] Screen a variety of ligands to find the optimal one for your specific substrate.

  • Base Optimization: The base plays a crucial role in the transmetalation step.

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can significantly affect the reaction outcome.

    • Organic Bases: In some cases, an organic base like DBU may be beneficial.

  • Solvent and Temperature Effects:

    • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and stability. Common solvents include DMF, dioxane, and toluene.[18]

    • Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C). However, excessively high temperatures can lead to catalyst decomposition.[18] A temperature screen is recommended.

  • Reagent Quality: Ensure the purity of your starting materials, especially the boronic acid or other organometallic reagent, as impurities can poison the catalyst.

Issue 2: Formation of an Unexpected Tricyclic Side Product During SEM-Deprotection

Question: I am attempting to remove a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from the pyrrole nitrogen of my substituted 7-azaindole using an acid, but I am isolating a significant amount of a tricyclic eight-membered ring system instead of my desired product. Why is this happening and how can I prevent it?

Answer: This is a known and challenging side reaction that can occur during the deprotection of SEM-protected 7-azaindoles.[1][12]

Mechanism of Side Product Formation:

The deprotection of the SEM group proceeds in two steps: an initial acid-mediated removal of the silyl group, followed by the release of formaldehyde. This liberated formaldehyde is highly reactive and can undergo an intramolecular electrophilic aromatic substitution with the electron-rich pyrrole ring, leading to the formation of a tricyclic eight-membered ring system.[12]

G start SEM-Protected 7-Azaindole acid Acid Treatment (e.g., TFA) start->acid intermediate Unstable Intermediate + Formaldehyde (CH₂O) acid->intermediate desired Desired Deprotected 7-Azaindole intermediate->desired Desired Pathway side_reaction Intramolecular EAS intermediate->side_reaction Side Pathway side_product Tricyclic 8-Membered Ring Side Product side_reaction->side_product

Caption: Reaction pathways during SEM-deprotection of 7-azaindoles.

Troubleshooting and Optimization Strategies:

  • Modify Deprotection Conditions:

    • Acid Choice: Experiment with different acids. While trifluoroacetic acid (TFA) is common, other acids like HCl in dioxane might offer better results.

    • Temperature and Time: Carefully control the reaction temperature and time. Lowering the temperature and reducing the reaction time may minimize the formation of the side product.[1] Extended reaction times can favor the formation of the tricyclic compound.[1]

  • Formaldehyde Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can trap the liberated formaldehyde before it reacts with your substrate. Common scavengers include:

    • 1,3-Dimethoxybenzene

    • Anisole

    • Phloroglucinol

  • Alternative Protecting Groups: If the side reaction remains problematic, consider using an alternative N-protecting group in your synthetic route that does not generate a reactive electrophile upon cleavage. Good alternatives include:

    • Boc (tert-butyloxycarbonyl): Removed with acid, but does not generate formaldehyde.

    • Tosyl (Ts): Removed with strong base or reducing agents.

    • Benzenesulfonyl (Bs): Similar to tosyl.[13]

Quantitative Data on Reaction Conditions:

Protecting GroupDeprotection ConditionsPotential IssuesReference
SEMTFA, rt to 50 °CFormaldehyde-mediated cyclization[1][12]
BocTFA or HCl in dioxane, rtGenerally clean[14]
Tosyl/BenzenesulfonylNaOH or other strong base, heatHarsh conditions may not be suitable for all substrates[13]

Part 3: Experimental Protocols

Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling on a Halo-Pyrrolopyridine

This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add the halo-pyrrolopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent (e.g., dioxane/water mixture, DMF).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem.
  • Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines - Organic Chemistry Portal.
  • Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
  • Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - PubMed.
  • Pyrrole Protection | Request PDF - ResearchGate.
  • Nucleophilic substitutions at the 3'-position of substituted indoles a... - ResearchGate.
  • The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). - ResearchGate.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate.
  • Electrophilic Substitution of Pyrrole and Pyridine - YouTube.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
  • Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines - ResearchGate.
  • Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? - Chemistry Stack Exchange.
  • Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? - Quora.
  • Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis - Benchchem.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.
  • Reactions affording novel pyrrolidines catalysed by palladium - Lancaster University.
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship | Request PDF - ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - ResearchGate.
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - MDPI.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed.
  • Biologically active compounds containing pyrrolopyridines unit. - ResearchGate.

Sources

Technical Support Center: 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation mechanisms, and best practices for its handling and use.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the general stability of this compound?

This compound is a moderately stable crystalline solid when stored under appropriate conditions. The primary liabilities are the chloromethyl group, which is susceptible to nucleophilic substitution, and the pyrrolo[2,3-b]pyridine (7-azaindole) core, which can be sensitive to strong oxidizing agents and prolonged exposure to UV light. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.

Q2: What are the primary degradation pathways I should be aware of?

The main degradation pathways for this molecule are hydrolysis, oxidation, and to a lesser extent, photolytic degradation. The benzylic-like chloride is the most reactive site.

  • Hydrolysis: The chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative, particularly in aqueous solutions that are neutral to basic. In the presence of other nucleophiles (e.g., buffers containing amines or thiols), substitution products can also form.

  • Oxidation: The pyrrole moiety of the 7-azaindole ring is electron-rich and can be susceptible to oxidation, leading to a variety of degradation products, potentially including N-oxides or ring-opened species.

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to UV light. While the 7-azaindole core is relatively stable, prolonged exposure, especially in solution, can lead to complex degradation pathways.

Q3: How should I properly store this compound to ensure its integrity?

To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in a desiccator at 2-8°C.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

Possible Cause A: Degradation of the compound in your stock solution.

  • Explanation of Causality: this compound can degrade in solution, especially if the solvent is nucleophilic (e.g., methanol, water) or if the pH is not controlled. Hydrolysis of the chloromethyl group to the less reactive hydroxymethyl analog is a common issue.

  • Troubleshooting Steps:

    • Solvent Choice: For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF. If aqueous buffers are necessary for your experiment, prepare fresh solutions daily.

    • pH Control: Maintain a slightly acidic pH (around 4-5) for aqueous solutions to suppress hydrolysis. Avoid basic conditions, as they will accelerate the degradation.

    • Temperature: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.

    • Purity Check: Analyze your stock solution by HPLC-UV or LC-MS to check for the appearance of degradation products. A common degradation product to look for is the hydroxymethyl derivative, which will have a more polar character and thus a shorter retention time on a reverse-phase column.

Possible Cause B: Reaction with components in your assay media.

  • Explanation of Causality: The chloromethyl group is an electrophile and can react with nucleophiles present in your cell culture media or assay buffers, such as primary amines (e.g., Tris buffer, amino acids) or thiols (e.g., glutathione, cysteine).

  • Troubleshooting Steps:

    • Buffer Compatibility: If possible, use non-nucleophilic buffers like HEPES or phosphate buffers.

    • Control Experiments: Run control experiments where the compound is incubated in the assay media for the duration of the experiment, and then analyze the media for the presence of the parent compound and potential adducts.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause A: On-column degradation.

  • Explanation of Causality: If the HPLC mobile phase is not optimized, degradation can occur on the column. For example, a high pH mobile phase can cause hydrolysis.

  • Troubleshooting Steps:

    • Mobile Phase pH: Use a mobile phase with a slightly acidic pH, such as 0.1% formic acid or 0.1% trifluoroacetic acid in water and acetonitrile.

    • Temperature Control: Run the HPLC at a controlled room temperature to avoid thermal degradation.

Possible Cause B: Degradation during sample preparation.

  • Explanation of Causality: The conditions used to prepare your sample for analysis (e.g., heating, exposure to light, inappropriate pH) can cause degradation before the sample is even injected.

  • Troubleshooting Steps:

    • Protect from Light: Prepare samples under amber light or in amber vials.

    • Avoid Heat: Do not heat samples unless absolutely necessary for solubility, and even then, use the lowest possible temperature for the shortest possible time.

    • Diluent Choice: Use a diluent that is compatible with the compound and your analytical method. A mixture of the mobile phase is often a good choice.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure and general reactivity principles.

G Potential Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_nucleophilic_sub Nucleophilic Substitution A 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine (Parent Compound) B 5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine (Hydrolysis Product) A->B H2O, pH > 6 C 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine N-oxide (Oxidation Product) A->C Oxidizing Agent (e.g., H2O2, m-CPBA) D 5-(Nucleophile-methyl)-1H-pyrrolo[2,3-b]pyridine (Adduct) A->D Nucleophile (e.g., R-NH2, R-SH)

Caption: Potential Degradation Pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve 1 mg in 1 mL of methanol for analysis.

  • Photolytic Degradation: Dissolve 1 mg of the compound in 1 mL of methanol. Expose to UV light (254 nm) for 24 hours.

Analysis: Analyze all samples, along with a control solution of the undegraded compound, by a reverse-phase HPLC-UV method. A gradient method is recommended to resolve all potential degradation products.

Table 1: Example HPLC Method for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 280 nm
Injection Volume 10 µL
Protocol 2: Preparation of Stock Solutions

For Non-Aqueous Stock Solutions (Recommended):

  • Weigh the required amount of this compound in a clean, dry vial.

  • Add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mM).

  • Vortex until the compound is completely dissolved.

  • Store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

For Aqueous Solutions (for immediate use):

  • Weigh the required amount of the compound.

  • Dissolve in a slightly acidic buffer (e.g., citrate buffer, pH 4-5).

  • Use the solution immediately after preparation. Do not store aqueous solutions for extended periods.

Data Interpretation

When analyzing your samples, pay attention to the appearance of new peaks and a decrease in the peak area of the parent compound. The retention time and mass-to-charge ratio (from LC-MS) can help in the tentative identification of degradation products.

Table 2: Expected Relative Retention Times (RRT) of Potential Degradation Products

CompoundExpected RRT (relative to parent)Notes
5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine< 1.0More polar, elutes earlier.
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine N-oxide> 1.0Generally more polar, but can vary.
Nucleophilic AdductsVariesDepends on the nature of the nucleophile.

Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results B Check Purity of Starting Material A->B C Analyze Stock Solution for Degradation B->C Purity OK D Review Experimental Conditions (pH, temp, light, buffer) C->D Degradation Found H Re-run Experiment with Optimized Conditions C->H No Degradation E Perform Forced Degradation Study D->E F Identify Degradation Products by LC-MS E->F G Optimize Storage and Experimental Protocols F->G G->H

Caption: Troubleshooting Workflow.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Mac-Leod, R. M., & Youngson, C. R. (1978). Hydrolysis of chlorpyrifos in aqueous solution. Journal of Agricultural and Food Chemistry, 26(4), 958-960.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Technical Support Center: Overcoming Solubility Challenges with 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 900514-05-8). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As a critical building block in pharmaceutical synthesis, understanding and overcoming its solubility limitations is key to successful experimental outcomes. This document provides in-depth, practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a heterocyclic compound that, like many amine hydrochloride salts, is expected to have higher solubility in aqueous solutions compared to its free base form. However, the pyrrolo[2,3-b]pyridine core is relatively hydrophobic. Anecdotal evidence and data from structurally similar compounds suggest that it is a solid with limited aqueous solubility that can be enhanced. It is expected to show moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] Its hydrochloride salt form suggests that solubility will be pH-dependent.

Q2: Why is my compound not dissolving in water or buffer?

A2: The limited aqueous solubility is due to the energetic cost of breaking the compound's crystal lattice and solvating the largely non-polar pyrrolopyridine structure with polar water molecules. Even as a hydrochloride salt, if the concentration exceeds its intrinsic solubility limit in a given volume of aqueous medium, it will not fully dissolve. Factors like pH, temperature, and the presence of other ions can significantly impact solubility.

Q3: Is the compound stable in solution?

A3: A key structural feature is the chloromethyl group (-CH₂Cl) at the 5-position. This group is a benzylic-like halide, making it susceptible to nucleophilic substitution reactions. In the presence of water or other nucleophiles (e.g., buffers containing primary or secondary amines), the compound can degrade via hydrolysis or reaction with the nucleophile. This instability is a critical consideration when preparing and storing stock solutions. An analog, 5-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine, is noted to be sensitive to hydrolysis.[1] Therefore, it is recommended to prepare solutions fresh and to be mindful of the solvent and buffer composition.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and, for most compounds where the dissolution process is endothermic, will increase the equilibrium solubility. However, caution is advised. Excessive or prolonged heating can accelerate the degradation of the compound, especially hydrolysis of the chloromethyl group. A pragmatic approach is to warm the solution to 40-50°C for a short period while monitoring for any signs of degradation (e.g., color change).

Troubleshooting Guide: Practical Solutions for Solubility Issues

This section provides detailed, step-by-step protocols to address specific solubility challenges. The underlying principle is to systematically explore solvent systems and conditions to find the optimal parameters for your specific application.

Issue 1: Compound Fails to Dissolve in Standard Aqueous Buffers (e.g., PBS, TRIS) for a Biological Assay

Primary Cause: The intended concentration of the compound exceeds its thermodynamic solubility limit in the chosen aqueous buffer at ambient temperature.

Solution Strategy: A multi-pronged approach involving pH adjustment, the use of co-solvents, and a systematic workflow to determine the optimal solvent system.

Caption: Decision workflow for solubilizing the compound in aqueous media.

This protocol aims to identify a suitable organic co-solvent to create a concentrated stock solution that remains soluble upon dilution into your final aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Your target aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

  • Small glass vials

Methodology:

  • Preparation: Weigh out a small, known amount of the compound into three separate vials (e.g., 1 mg each).

  • Initial Solvent Addition: To the first vial, add a calculated volume of DMSO to target a high concentration (e.g., 20 µL to target 50 mg/mL or ~246 mM). Repeat for the other vials using DMF and Ethanol.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. Use gentle warming (37°C) if necessary. Observe for complete dissolution.

  • Identify Best Stock Solvent: The solvent that yields the highest concentration clear solution is your primary candidate for creating a stock solution. DMSO is often the most effective for compounds of this type.[1]

  • Test Dilution Stability: Prepare a 10 mM stock solution in the chosen solvent (e.g., DMSO). Perform a serial dilution into your final assay buffer, paying close attention to the concentration at which precipitation occurs. This determines the maximum workable concentration for your experiment.

    • Self-Validating Check: The final concentration of the organic solvent in your assay should be consistent across all experimental conditions and controls to avoid solvent-induced artifacts. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.

Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays

Primary Cause: The compound is precipitating out of solution during the experiment due to its low kinetic solubility, leading to an unknown and variable effective concentration.

Solution Strategy: Determine the compound's kinetic solubility limit in your specific assay medium and ensure all experimental concentrations are kept below this limit.

This method establishes the maximum concentration of the compound that can be dissolved in a specific medium at equilibrium.

Materials:

  • This compound

  • Your specific assay medium/buffer

  • HPLC or UV-Vis spectrophotometer for quantification

  • Orbital shaker at a controlled temperature

  • Centrifuge and/or 0.22 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of your assay buffer in a glass vial (ensure solid is visible at the bottom).

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant. For validation, it is best to filter this supernatant through a 0.22 µm syringe filter that does not bind the compound.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the collected supernatant and quantify the concentration using a validated analytical method like HPLC-UV.

    • Self-Validating Check: The measured concentration represents the equilibrium solubility. To ensure you started with an excess, a visible pellet of the solid should remain after equilibration. Running the experiment for both 24 and 48 hours and getting a similar result confirms equilibrium has been reached.

Parameter Condition A Condition B Condition C
Solvent System PBS, pH 7.4DMEM + 10% FBS5% DMSO in PBS
Temperature 25°C37°C25°C
Equilibrium Solubility User to DetermineUser to DetermineUser to Determine
Caption: Table for recording experimentally determined equilibrium solubility under different conditions.
Issue 3: Suspected Compound Degradation in Stock Solution or During Experiment

Primary Cause: The chloromethyl group is reacting with water (hydrolysis) or other nucleophiles in the medium.

Solution Strategy: Minimize exposure to nucleophiles and harsh conditions. Use fresh solutions and appropriate solvents.

This protocol helps you assess the stability of your compound under specific storage or experimental conditions.

Materials:

  • Prepared solution of the compound in the solvent/buffer of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Control sample of the solid compound

Methodology:

  • Initial Analysis (T=0): Prepare a fresh solution of the compound (e.g., 1 mM in your assay buffer). Immediately inject a sample onto the HPLC and obtain the chromatogram. The main peak corresponds to the intact compound.

  • Incubation: Store the solution under the conditions you wish to test (e.g., 4°C for 7 days, 37°C for 24 hours).

  • Time-Point Analysis: At various time points (e.g., 1h, 4h, 24h, 7 days), inject another aliquot of the solution onto the HPLC.

  • Data Analysis: Compare the chromatograms over time. A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation. The percentage of remaining intact compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Self-Validating Check: Run a control using an anhydrous aprotic solvent like DMSO, where the compound is expected to be more stable. This provides a baseline for comparison.

G cluster_prep Solution Preparation cluster_exp Experimental Conditions cluster_val Validation Prep Prepare Fresh Solution for each experiment Anhydrous Use Anhydrous Grade Solvents (DMSO, DMF) for Stocks Prep->Anhydrous Minimize_Time Minimize Incubation Time in Aqueous Media Prep->Minimize_Time Store Store Stocks at -20°C or -80°C Anhydrous->Store HPLC_Check Perform HPLC check on aged solutions Store->HPLC_Check Avoid_Nuc Avoid Buffers with Primary/Secondary Amines (e.g., TRIS) if possible Minimize_Time->Avoid_Nuc pH_Control Maintain pH control; extreme pH may accelerate hydrolysis Avoid_Nuc->pH_Control Fresh_vs_Old Compare results from fresh vs. stored solutions HPLC_Check->Fresh_vs_Old

Caption: Best practices for maintaining the stability of the compound.

References

  • Vulcanchem. (n.d.). 5-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Avdeef, A. (2012).

Sources

Storage conditions to prevent degradation of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (also known as 5-Chloromethyl-7-azaindole hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and use in your experiments. Proper handling and storage are paramount to obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl?

The primary degradation pathway is hydrolysis due to the compound's hygroscopic nature. The chloromethyl group is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This process can be accelerated by ambient moisture.

Q2: How should I store this compound for short-term and long-term use?

To mitigate degradation, stringent storage conditions are necessary. A summary of recommended storage conditions is provided in the table below.

ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C-20°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protected from light (amber vial)Protected from light (amber vial)
Container Tightly sealed containerTightly sealed container with parafilm

Q3: Is 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl sensitive to light?

Yes, compounds with a pyrrolopyridine core can be sensitive to light. Photodegradation can occur upon exposure to UV light, potentially leading to the formation of colored impurities and byproducts. It is crucial to store the compound in an amber vial or otherwise protected from light.

Q4: Can I handle this compound on the open bench?

Due to its hygroscopicity, it is strongly recommended to handle 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl in a controlled environment, such as a glove box or under a stream of dry inert gas. If a controlled environment is not available, minimize the exposure time to ambient air and ensure that all equipment is dry.

Q5: The compound has changed color. What does this indicate?

A change in color, such as turning yellow or brown, is a potential indicator of degradation. This could be due to the formation of various byproducts from hydrolysis, oxidation, or photodegradation. If a color change is observed, it is advisable to assess the purity of the compound before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Issue 1: Inconsistent or low yields in my reaction.

  • Possible Cause: Degradation of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl. The actual amount of active starting material may be lower than weighed due to the presence of degradation products.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of your starting material using techniques like ¹H NMR, LC-MS, or HPLC. In the ¹H NMR spectrum, the presence of a new peak corresponding to the hydroxymethyl derivative (around 4.5-4.7 ppm) and a decrease in the integration of the chloromethyl peak (around 4.7-4.9 ppm) can indicate hydrolysis.

    • Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened vial of the compound.

    • Optimize Handling: When weighing and dispensing the compound, do so quickly in a dry environment. Consider preparing a stock solution in a dry, aprotic solvent for immediate use in multiple reactions.

Issue 2: Appearance of unexpected spots on my TLC or peaks in my LC-MS.

  • Possible Cause: Use of degraded starting material leading to the formation of byproducts in your reaction. The hydroxymethyl derivative formed from hydrolysis can participate in side reactions.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a TLC or LC-MS of the 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl itself to check for impurities.

    • Purify the Starting Material (if feasible): If impurities are detected and a fresh batch is unavailable, consider purification by recrystallization from a suitable non-protic solvent system. However, this should be done with caution as the compound can degrade during the process.

    • Adjust Reaction Conditions: If the reaction is run in a protic solvent or in the presence of moisture, consider switching to anhydrous conditions and using a dry, aprotic solvent.

Issue 3: The solid compound appears clumpy or has a sticky consistency.

  • Possible Cause: Significant moisture absorption. The hydrochloride salt is hygroscopic and will readily absorb water from the atmosphere.

  • Troubleshooting Steps:

    • Dry the Compound: The compound can be dried under high vacuum in the presence of a desiccant (e.g., P₂O₅). However, prolonged heating should be avoided to prevent thermal degradation.

    • Proper Storage: After drying, immediately transfer the compound to a desiccator or a glove box for storage under an inert atmosphere.

    • Future Prevention: Always store the compound in a tightly sealed container with a desiccant and minimize its exposure to the open air.

Experimental Workflow: Purity Assessment by ¹H NMR
  • Sample Preparation: In a dry NMR tube, dissolve a small amount (5-10 mg) of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl in a deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peak for the chloromethyl protons (-CH₂Cl), typically a singlet around 4.7-4.9 ppm.

    • Look for a singlet corresponding to the hydroxymethyl protons (-CH₂OH) around 4.5-4.7 ppm.

    • Integrate both peaks to estimate the percentage of the hydrolyzed impurity.

Visual Guide to Troubleshooting

The following diagram illustrates a decision-making workflow for troubleshooting issues related to the stability of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine HCl.

G start Experimental Issue Encountered (e.g., low yield, unexpected byproducts) check_sm Assess Starting Material (SM) Integrity start->check_sm visual Visual Inspection: - Color change? - Clumping? check_sm->visual Initial Check analytical Analytical Check: - ¹H NMR - LC-MS check_sm->analytical Definitive Check visual->analytical Uncertain degraded Degradation Confirmed visual->degraded Yes analytical->degraded Impurities Detected not_degraded SM Appears Pure analytical->not_degraded No Impurities action Action Plan for Degraded SM degraded->action investigate_reaction Investigate Other Reaction Parameters: - Reagent purity - Solvent dryness - Temperature not_degraded->investigate_reaction use_fresh Use a fresh, unopened vial of SM action->use_fresh Option 1 (Recommended) dry_sm Dry SM under high vacuum action->dry_sm Option 2 (If clumpy) reassess Re-assess purity after drying dry_sm->reassess

Caption: Troubleshooting workflow for stability issues.

References

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Gozalbes, R., et al. (2011). A new insight into the hygroscopicity of pharmaceutical salts. Pharmaceutical Research, 28(12), 3128-3138.
  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Technical Support Center: Troubleshooting Reactions with 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine, a critical building block in contemporary medicinal chemistry. As a bioisostere of indole, the 7-azaindole scaffold frequently enhances aqueous solubility and bioavailability in drug candidates, making it a privileged structure in the development of kinase inhibitors and other therapeutics.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Foundational Knowledge - Reagent Stability and Handling

Before initiating any reaction, understanding the stability and handling requirements of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine is paramount. The compound is typically supplied as a hydrochloride salt to improve its shelf life, but this requires specific handling during reactions.[3]

FAQ 1: My starting material is the hydrochloride salt. Do I need to neutralize it before my reaction?

Answer: Yes, neutralization is almost always necessary. The hydrochloride salt is stable but unreactive in its protonated form. The protonated pyridine nitrogen significantly deactivates the molecule. For the desired nucleophilic substitution to occur at the chloromethyl group, you must use at least one equivalent of a base to liberate the free base form of the 7-azaindole in situ.

Causality: The reactivity of the chloromethyl group depends on the electron density of the aromatic system it is attached to. The positive charge on the protonated pyridine ring is strongly electron-withdrawing, which would disfavor the displacement of the chloride leaving group. Furthermore, your nucleophile would likely be protonated and rendered unreactive by the acidic starting material.

Recommended Protocol:

  • Suspend the 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride salt in your chosen anhydrous solvent (e.g., DMF, THF, Acetonitrile).

  • Add 1.05 to 1.1 equivalents of a non-nucleophilic amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization before adding your nucleophile and any additional base required for the primary reaction.

FAQ 2: What are the primary degradation pathways for this reagent?

Answer: The two most common degradation pathways are hydrolysis and self-reaction (dimerization or polymerization).

  • Hydrolysis: The benzylic-like chloride is highly susceptible to hydrolysis, which replaces the chloro group with a hydroxyl group (-CH₂OH). This is often accelerated by moisture in solvents or reagents. The resulting 5-hydroxymethyl derivative is a common impurity observed in mass spectrometry analysis.[4]

  • Dimerization/Polymerization: As a reactive electrophile, the chloromethyl group can be attacked by the nucleophilic pyrrole nitrogen of another molecule, leading to the formation of dimers or oligomers.[5] This is particularly problematic in concentrated solutions or if the intended nucleophile is not sufficiently reactive.

Preventative Measures:

  • Strict Anhydrous Conditions: Use freshly dried solvents and inert atmosphere (Nitrogen or Argon) to minimize hydrolysis.

  • Controlled Stoichiometry & Addition: To prevent self-reaction, consider adding the 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine solution slowly to a solution containing an excess of the nucleophile. This ensures the electrophile is more likely to encounter the desired nucleophile rather than another molecule of itself.

Section 2: Troubleshooting Nucleophilic Substitution Reactions

Nucleophilic substitution at the C5-methyl position is the most common application of this reagent. However, achieving high yield and purity can be challenging.

Problem 1: Low or No Conversion to the Desired Product

Question: My TLC/LC-MS analysis shows mostly unreacted starting material after several hours, even at elevated temperatures. What are the likely causes?

Answer: This issue typically stems from insufficient nucleophilicity, incorrect base/solvent selection, or deactivation of the substrate.

Causality and Troubleshooting Workflow: The success of a nucleophilic substitution reaction depends on a delicate balance between the substrate, nucleophile, base, and solvent.[6][7] The workflow below outlines a systematic approach to diagnosing the problem.

G start Low Conversion Observed check_base Is the Base Strong Enough? start->check_base check_nucleophile Is the Nucleophile Deprotonated? check_base->check_nucleophile Yes solution_base Use a stronger, non-nucleophilic base (e.g., DBU, K₂CO₃, Cs₂CO₃). Ensure pKa of base > pKa of nucleophile's conjugate acid. check_base->solution_base No check_solvent Is the Solvent Appropriate? check_nucleophile->check_solvent Yes solution_nucleophile Pre-deprotonate nucleophile with NaH or KHMDS if necessary. Confirm deprotonation. check_nucleophile->solution_nucleophile No check_temp Is Temperature Sufficient? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent (DMF, DMSO) to enhance nucleophile reactivity and solubility. check_solvent->solution_solvent No solution_temp Increase temperature incrementally (e.g., 60°C -> 80°C -> 100°C). Monitor for degradation. check_temp->solution_temp No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Recommendations:

  • Base Selection: For weakly acidic nucleophiles (e.g., phenols, some amines), an organic base like DIPEA may not be sufficient. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.

BasepKa (Conjugate Acid)Common SolventsNotes
DIPEA~10.8DCM, THF, DMFGood for neutralizing HCl salt; may not be strong enough for the main reaction.
K₂CO₃~10.3DMF, AcetonitrileStandard, cost-effective choice for many nucleophiles. Heterogeneous.
Cs₂CO₃~10.3DMF, THF, DioxaneMore soluble than K₂CO₃, often gives faster reactions and higher yields.
NaH~36THF, DMFPowerful base for deprotonating alcohols and weakly acidic N-H bonds. Use with caution (H₂ gas evolution).
  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally superior for Sₙ2 reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.[7]

Problem 2: Competing Reaction Pathways and Side Products

Question: My LC-MS shows multiple products, including one where my nucleophile seems to have attached to the pyrrole nitrogen and another that appears to be a dimer of the starting material. How do I improve selectivity for C-alkylation?

Answer: This is a classic problem of competing reactivities. The pyrrole N-H proton is acidic (pKa ≈ 16-17 in DMSO) and can be deprotonated by the base, creating a competing nucleophilic site. The solution involves either carefully tuning reaction conditions or, more robustly, protecting the N-H group.

G reagents 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine + Nucleophile (Nu⁻) + Base c_alkylation Desired Product (C-Alkylation) reagents->c_alkylation Nu⁻ attacks -CH₂Cl n_alkylation Side Product (N-Alkylation) reagents->n_alkylation Nu⁻ attacks N-H site (if Nu⁻ is an alkylating agent) OR Deprotonated Pyrrole attacks other electrophiles hydrolysis Side Product (Hydrolysis) reagents->hydrolysis H₂O attacks -CH₂Cl dimer Side Product (Dimerization) reagents->dimer Pyrrole-N⁻ attacks -CH₂Cl of another molecule

Caption: Competing reaction pathways in reactions with 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine.

Solution 1: Kinetic Control (No Protection)

  • Use a Bulky, Non-nucleophilic Base: A base like DIPEA is less likely to deprotonate the sterically accessible N-H compared to a smaller base.

  • Low Temperature: Running the reaction at 0°C or even lower can sometimes favor the more kinetically accessible C-alkylation over the thermodynamically favored N-alkylation.

  • Order of Addition: Add the base to the mixture of the 7-azaindole and the nucleophile. This minimizes the time the deprotonated, nucleophilic pyrrole anion can exist in solution.

Solution 2: Thermodynamic Control (N-H Protection - Recommended) For complex syntheses, protecting the pyrrole nitrogen is the most reliable strategy. This eliminates N-alkylation and dimerization side reactions entirely.[8][9]

Experimental Protocol: N-Protection with SEM-Cl The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice as it is stable to many reaction conditions but can be removed under specific acidic or fluoride-mediated conditions.[10]

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Protecting Group: Add SEM-Cl (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the N-SEM protected product by silica gel chromatography. This protected intermediate is now ready for the nucleophilic substitution step.

Protecting GroupIntroduction ConditionsDeprotection Conditions
SEM NaH, SEM-Cl, DMF, 0°C to RTTFA, DCM; or TBAF, THF
Boc Boc₂O, DMAP, THFTFA, DCM; or HCl in Dioxane
Tosyl (Ts) TsCl, NaH, DMFStrong base (e.g., NaOH, reflux) or reducing agents.

Section 3: Purification Strategies

Question: My crude product streaks badly on my silica gel column, and I can't get clean separation. What can I do?

Answer: The pyridine and pyrrole nitrogens in the 7-azaindole core are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult purification.

Proven Solutions:

  • Base-Washed Eluent: Add 0.5-1% of triethylamine or ammonia (7N in methanol) to your mobile phase (e.g., Ethyl Acetate/Hexanes). This neutralizes the acidic sites on the silica, dramatically improving peak shape.

  • Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica with a solution of triethylamine.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative that avoids the issues with acidic silica.

  • Crystallization/Salt Formation: If the product is a solid, attempt recrystallization from a suitable solvent system. Alternatively, if the product contains a basic nitrogen, forming a hydrochloride or tartrate salt can often yield a highly crystalline material that is easily purified.

References
  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers.
  • Guchhait, N., et al. (2011). Structure of 7-azaindole···2-fluoropyridine dimer in a supersonic jet: competition between N-H···N and N-H···F interactions. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Conditions tested for the nucleophilic substitution. [Table].
  • Guillou, S., et al. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry.
  • Fathima, J., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor. Molecular Diversity.
  • RosDok, University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • MDPI. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Reddit. (2021). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? r/chemistry.
  • Scott, J. S., et al. (2010). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules.
  • Larsson, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
  • Gribble, G. W., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.
  • Reddit. (2025). N-alkylation of an almost non nucleophilic substrate. r/Chempros.
  • MacMillan, D. (n.d.). Topic 6: Nucleophilic Substitutions. [Lecture Notes].
  • Aobchem. (n.d.). 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Choi, W. B., et al. (1995). A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Tetrahedron Letters.
  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloromethyl-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group appended to the 7-azaindole scaffold, makes it an invaluable synthon for introducing the 7-azaindole moiety into complex molecules. This scaffold is a bioisostere of indole and is present in numerous kinase inhibitors and other biologically active compounds, where it often serves as a critical hinge-binding motif. The development of robust, scalable, and efficient synthetic routes to this intermediate is therefore of significant interest to researchers in drug discovery and development.

This guide provides an in-depth comparison of the most viable synthetic strategies for preparing 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine. We will dissect two primary multistep approaches, focusing on the chemical logic, experimental considerations, and relative merits of each pathway. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select and implement the optimal synthesis for their specific laboratory or manufacturing requirements.

Overview of Synthetic Strategies

Direct chloromethylation of the parent 1H-pyrrolo[2,3-b]pyridine is generally avoided due to the high reactivity of the pyrrole ring and the lack of regioselectivity, which leads to a mixture of products, including substitution at the N1 and C3 positions. Consequently, the most reliable methods involve the functionalization of the C5 position with a suitable precursor, which is then converted to the desired chloromethyl group. This guide will compare two such indirect, yet more controlled, functional group interconversion (FGI) pathways:

  • Route 1: The Formylation-Reduction-Chlorination Pathway. This strategy involves the introduction of a formyl (aldehyde) group at the C5 position, followed by its reduction to a hydroxymethyl group, and subsequent conversion to the final chloromethyl product.

  • Route 2: The Carboxylation-Reduction-Chlorination Pathway. This alternative approach begins with the introduction of a carboxylic acid or ester group at the C5 position, which is then reduced and chlorinated in a similar fashion to Route 1.

Both routes necessitate the use of a protecting group on the pyrrole nitrogen to ensure regioselectivity and prevent unwanted side reactions. The tosyl (Ts) group is a common and effective choice for this purpose.[1][2]

Route 1: Formylation-Reduction-Chlorination Pathway

This is arguably the more common and direct approach, leveraging the well-established Vilsmeier-Haack formylation reaction. The pathway proceeds through four distinct stages: N-protection, C5-formylation, reduction, and chlorination, followed by deprotection.

Route 1 Start 1H-Pyrrolo[2,3-b]pyridine Protected 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Start->Protected  TsCl, Base   (Protection) Aldehyde 1-Tosyl-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde Protected->Aldehyde  POCl3, DMF   (Vilsmeier-Haack) Alcohol (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol Aldehyde->Alcohol  NaBH4, MeOH   (Reduction) Chloromethyl_Protected 5-(Chloromethyl)-1-tosyl- 1H-pyrrolo[2,3-b]pyridine Alcohol->Chloromethyl_Protected  SOCl2 or MsCl   (Chlorination) End 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine Chloromethyl_Protected->End  Base (e.g., Cs2CO3)   (Deprotection)

Caption: Route 1: Synthesis via C5-Formylation.

Causality and Experimental Choices:
  • N-Protection: The pyrrole nitrogen of 7-azaindole is acidic and nucleophilic. Protection with an electron-withdrawing group like tosyl chloride (TsCl) is crucial.[2] This step prevents N-formylation in the subsequent reaction and deactivates the pyrrole ring, enhancing the regioselectivity of the electrophilic substitution towards the C5 position of the pyridine ring over the highly reactive C3 position of the pyrrole ring.

  • C5-Formylation: The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic systems.[3][4] The electrophile, the Vilsmeier reagent ([ClCH=N(CH3)2]Cl), is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[5][6] It preferentially attacks the electron-rich C5 position of the protected 7-azaindole.

  • Reduction to Alcohol: The reduction of the C5-aldehyde to the corresponding primary alcohol is selectively and efficiently achieved using a mild reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent such as methanol (MeOH).[7][8] This reagent is chosen for its high chemoselectivity, as it will not reduce other potentially sensitive functional groups.

  • Chlorination: The conversion of the primary alcohol to the target alkyl chloride is a standard nucleophilic substitution. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation. The alcohol's hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group, facilitating attack by the chloride ion.

  • Deprotection: The final step is the removal of the tosyl group. This can be accomplished under basic conditions, for instance, using cesium carbonate (Cs2CO3) in a mixture of THF and methanol, which is known to be effective for N-tosylated indoles and azaindoles.[9][10]

Route 2: Carboxylation-Reduction-Chlorination Pathway

This route offers an alternative for introducing the required C1 functional group at the C5 position. It relies on the generation of a C5-carboxylated intermediate, which is then reduced to the same C5-hydroxymethyl compound as in Route 1.

Route 2 Start 5-Bromo-1-tosyl- 1H-pyrrolo[2,3-b]pyridine Carboxylate Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine- 5-carboxylate Start->Carboxylate  Pd-catalyst, CO, MeOH   (Carbonylation) Alcohol (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol Carboxylate->Alcohol  LiAlH4, THF   (Reduction) Chloromethyl_Protected 5-(Chloromethyl)-1-tosyl- 1H-pyrrolo[2,3-b]pyridine Alcohol->Chloromethyl_Protected  SOCl2 or MsCl   (Chlorination) End 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine Chloromethyl_Protected->End  Base (e.g., Cs2CO3)   (Deprotection)

Caption: Route 2: Synthesis via C5-Carboxylation.

Causality and Experimental Choices:
  • Starting Material: This route typically begins with a C5-halogenated 7-azaindole, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, which is then N-protected with a tosyl group.

  • C5-Carboxylation: The bromo group is converted to a methyl ester via a palladium-catalyzed carbonylation reaction. This is typically performed under an atmosphere of carbon monoxide (CO) with a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand) in methanol.

  • Reduction to Alcohol: Carboxylic esters are less reactive than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH4) is the standard choice for this transformation, effectively reducing the ester to the primary alcohol.[7] This reaction must be carried out in an anhydrous aprotic solvent like THF and requires a careful aqueous workup to quench the excess reagent.

  • Chlorination & Deprotection: These final two steps are identical to those described in Route 1, converting the intermediate alcohol to the final product.

Comparative Analysis

ParameterRoute 1 (Formylation)Route 2 (Carboxylation)Rationale & Insights
Overall Steps 4 (from protected azaindole)4 (from protected 5-bromo-azaindole)The number of core transformations is identical. However, the availability of the starting material may differ.
Starting Material 1-Tosyl-1H-pyrrolo[2,3-b]pyridine5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridineThe unsubstituted azaindole is generally more accessible, but the 5-bromo derivative is also a common intermediate.
Key C-C Formation Vilsmeier-Haack FormylationPd-catalyzed CarbonylationVilsmeier-Haack is often operationally simpler and uses cheaper reagents (POCl3/DMF). Carbonylation requires a Pd catalyst, ligand, and a CO atmosphere, which can be more complex to set up.
Reduction Step NaBH4 (mild)LiAlH4 (strong, hazardous)The use of NaBH4 is a significant advantage for Route 1 in terms of safety and ease of handling. LiAlH4 is pyrophoric and requires stringent anhydrous conditions and careful quenching.[7][8]
Reagent Hazards POCl3 (corrosive, water-reactive)LiAlH4 (pyrophoric), CO gas (toxic), Pd catalyst (heavy metal)Both routes have hazardous reagents. Route 2's combination of a pyrophoric reagent, a toxic gas, and a heavy metal catalyst may present greater overall safety and purification challenges.
Scalability Generally goodModerate; handling CO gas and LiAlH4 on a large scale requires specialized equipment.Route 1 is often preferred for process scale-up due to the avoidance of LiAlH4 and gaseous CO.
Potential Yield HighModerate to HighYields are highly dependent on optimization. The Vilsmeier-Haack and NaBH4 reduction steps are typically high-yielding.

Detailed Experimental Protocols

Note: These protocols are illustrative and synthesized from established chemical principles and related literature procedures.[7][8][9] They should be adapted and optimized for specific laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Route 1: Formylation-Reduction-Chlorination

Step 1a: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to afford 1-Tosyl-1H-pyrrolo[2,3-b]pyridine.

Step 1b: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • To anhydrous DMF (5.0 eq) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl3, 2.0 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Warm the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice. Basify the solution to pH 8-9 with aqueous NaOH solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the desired aldehyde.

Step 1c: Synthesis of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

  • Dissolve the 5-carbaldehyde intermediate (1.0 eq) in methanol (MeOH).

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4, 2.0 eq) portion-wise.[7]

  • Stir the reaction at room temperature for 1-2 hours until the reaction is complete by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[11]

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the alcohol, which is often used in the next step without further purification.

Step 1d: Synthesis of 5-(Chloromethyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • Dissolve the 5-hydroxymethyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add thionyl chloride (SOCl2, 1.5 eq) dropwise.

  • Stir the mixture at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the protected chloromethyl compound.

Step 1e: Synthesis of 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (Final Product)

  • Dissolve the 5-(chloromethyl)-1-tosyl intermediate (1.0 eq) in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate (Cs2CO3, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.[10]

  • Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine.

Discussion and Recommendations

The choice between the two synthetic routes hinges on a balance of factors including starting material availability, operational safety, and scalability.

For most laboratory-scale applications, Route 1 (Formylation) is the recommended pathway. The primary advantages are the operational simplicity and the use of sodium borohydride for the reduction step. NaBH4 is significantly safer and easier to handle than LiAlH4, making the procedure more amenable to standard laboratory setups. While the Vilsmeier-Haack reaction involves corrosive POCl3, the procedure is well-established and generally high-yielding.

Route 2 (Carboxylation) becomes a viable alternative if the 5-bromo-7-azaindole starting material is readily available or significantly cheaper than the parent heterocycle. However, the requirement for a strong, pyrophoric reducing agent (LiAlH4) and, in many cases, a palladium-catalyzed carbonylation setup with toxic CO gas, increases the procedural complexity and safety considerations. These factors make Route 2 less ideal for routine synthesis but remain a solid option for experienced chemists or when specific precursors are on hand.

Ultimately, both routes converge on the same key intermediate, (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, and share the final chlorination and deprotection steps. The critical decision lies in the most efficient and practical method to synthesize this pivotal alcohol intermediate based on the resources and expertise available.

References

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Wang, B., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
  • MDPI. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI.
  • Rajput, A.P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Srinivasan, K., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • ACS Publications. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications.
  • Bajwa, J.S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • ResearchGate. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
  • ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate.
  • Wikipedia. (n.d.). Tosyl group. Wikipedia.
  • RSC Publishing. (n.d.). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Publishing.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit.

Sources

The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, capable of forming crucial hydrogen bonds with biological targets, has made it a focal point in the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, offering insights into their design, synthesis, and biological evaluation against various disease targets.

The 7-Azaindole Core: A Versatile Hinge-Binder

The 7-azaindole scaffold's prominence in drug discovery stems from its ability to act as a bioisostere for indole, offering modulated physicochemical properties such as solubility and pKa. A key feature is the pyridine nitrogen at the 7-position, which, along with the pyrrole nitrogen, can form two hydrogen bonds with the hinge region of many protein kinases, making it an excellent ATP-competitive inhibitor scaffold. This has led to the successful development of several kinase inhibitors.

SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Kinase Inhibitors

A significant body of research has focused on the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

Ribosomal S6 Kinase 2 (RSK2) Inhibitors

Recent studies have explored this scaffold for the inhibition of RSK2, a kinase implicated in various cancers. The introduction of a phenyl sulfonamide group to the carboxamide moiety has been shown to be a successful strategy.[1]

Key SAR Findings:

  • Sulfonamide Group: The newly introduced sulfonamide group plays a crucial role in the inhibitory activity by forming a hydrogen bond with the backbone of LEU-74 in the RSK2 active site.[1]

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the sulfonamide have a significant impact on potency.

CompoundR1R2RSK2 IC50 (nM)MDA-MB-468 IC50 (µM)
B1 4-FH1.70.13
B2 3-FH2.50.21
B3 2-FH3.80.35

Data adapted from a study on RSK2 inhibitors.[1]

The data clearly indicates that a fluorine substituent at the 4-position of the phenyl ring provides the highest potency against both the RSK2 enzyme and the MDA-MB-468 cancer cell line.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core has also been investigated as a scaffold for FGFR inhibitors, which are promising targets in oncology.

Key SAR Findings:

  • Substitution at the 5-position: Introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring can enhance activity by forming a hydrogen bond with G485.[2]

  • Amide Substituent: The nature of the substituent on the carboxamide nitrogen is critical for potent FGFR inhibition. A 3,5-dimethoxyphenyl group has been shown to occupy a hydrophobic pocket and form hydrogen bonds with D641, leading to high potency.[2]

CompoundR (Amide)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h 3,5-dimethoxyphenyl7925
4a Phenyl>1000>1000>1000
4e 3-methoxyphenyl456892

Data adapted from a study on FGFR inhibitors.[2]

These findings highlight the importance of optimizing substitutions on both the core scaffold and the carboxamide moiety to achieve high-affinity binding to the FGFR kinase domain.

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors

Beyond kinases, this scaffold has shown promise as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and neurological disorders.

Key SAR Findings:

  • Amide Moiety: The size and hydrophobicity of the substituent on the amide nitrogen significantly influence PDE4B inhibition and selectivity over the PDE4D isoform.[3][4]

  • Aryl Substituent at the 4-position: A 3,4-dichlorophenyl group at the 4-position of the pyrrolopyridine ring has been identified as a key feature for potent PDE4B inhibition.[3][4]

CompoundAmide Substituent (R)PDE4B IC50 (µM)PDE4D/PDE4B Selectivity
11a Cyclopropyl0.254.8
11h 3-Fluoroazetidinyl0.1110.9
11o Pyrrolidinyl1.11.2

Data adapted from a study on PDE4B inhibitors.[3][4]

The data demonstrates that small, cyclic amines, particularly a 3-fluoroazetidinyl group, on the carboxamide lead to the most potent and selective PDE4B inhibitors.

Key SAR Insights for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

SAR_Summary Scaffold 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide R1 (Amide Substituent) R2 (Position 4) R3 (Position 5) Kinase_Activity Kinase Inhibition (e.g., RSK2, FGFR) Scaffold:f1->Kinase_Activity Size and electronics crucial Scaffold:f3->Kinase_Activity H-bond acceptor improves FGFR activity PDE4B_Activity PDE4B Inhibition Scaffold:f1->PDE4B_Activity Small, cyclic amines enhance potency Scaffold:f2->PDE4B_Activity Dichlorophenyl optimal Antiviral_Activity Antiviral Potential (e.g., SARS-CoV-2 Mpro) Kinase_Activity->Antiviral_Activity Shared structural motifs Neuro_Activity Neurodegenerative Disease Targets (e.g., GSK-3β) Kinase_Activity->Neuro_Activity GSK-3β is a kinase

Caption: Summary of key SAR points for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold.

Broader Therapeutic Potential

The versatility of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold extends to other therapeutic areas:

  • Antiviral Activity: Derivatives of the related pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown potent inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in treating viral infections.

  • Neurodegenerative Diseases: The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease.

Experimental Protocols

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides typically involves a multi-step sequence. A representative protocol is outlined below, based on the synthesis of PDE4B inhibitors.[3]

Step 1: Chan-Lam Coupling to Introduce the Aryl Group at Position 4

  • To a solution of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in dichloromethane (CH2Cl2) are added the desired arylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)2, 1.5 eq), and pyridine (2.0 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 4-aryl-substituted product.

Step 2: Saponification of the Ester

  • The methyl ester from the previous step is dissolved in a mixture of methanol (MeOH) and water.

  • Sodium hydroxide (NaOH, 3.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl (1N) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to afford the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 3: Amide Coupling

  • The carboxylic acid (1.0 eq) is dissolved in dimethylformamide (DMF).

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and the desired amine (1.2 eq) are added to the solution.

  • Propanephosphonic acid anhydride (T3P, 1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 30 minutes to 4 hours.

  • The reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide is purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common fluorescence-based method for determining inhibitor potency.

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT). Dilute the kinase and a suitable peptide substrate to their final concentrations in the kinase buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP (e.g., using a luminescence-based assay like ADP-Glo).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PDE4B Inhibition Assay (General Protocol)

This protocol is based on a fluorescence polarization (FP) assay.

  • Reagent Preparation: Prepare a PDE assay buffer. Dilute the recombinant human PDE4B enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer. Prepare serial dilutions of the test compounds.

  • Enzymatic Reaction: In a suitable microplate, add the PDE4B enzyme, the test compound, and initiate the reaction by adding the FAM-cAMP substrate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic hydrolysis of FAM-cAMP.

  • Detection: Add a binding agent that specifically binds to the hydrolyzed FAM-monophosphate, leading to an increase in fluorescence polarization.

  • Data Analysis: Read the fluorescence polarization on a suitable plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of important biological targets. The extensive SAR studies have provided a clear understanding of the key structural requirements for activity against kinases and phosphodiesterases, and have opened avenues for exploration in other therapeutic areas. The detailed experimental protocols provided in this guide offer a practical foundation for researchers aiming to synthesize and evaluate novel compounds based on this privileged scaffold, fostering further innovation in drug discovery.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed. [Link]
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. [Link]
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

Sources

The Efficacy of Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a privileged structure in modern medicinal chemistry. This guide provides an in-depth comparison of the efficacy of various pyrrolopyridine-based kinase inhibitors, focusing on their performance against key oncology and immunology targets: Anaplastic Lymphoma Kinase (ALK), Janus Kinases (JAKs), and Phosphoinositide 3-Kinases (PI3Ks). We will delve into the experimental data that underpins their clinical and preclinical utility, offering a valuable resource for researchers, scientists, and drug development professionals.

The Rise of Pyrrolopyridine Inhibitors: A Tale of Structural Mimicry and Potency

The deazapurine framework inherent to pyrrolopyrimidines bears a striking resemblance to the adenine core of ATP, the universal phosphate donor for all kinases.[1] This structural mimicry is the foundation of their mechanism of action, enabling them to act as ATP-competitive inhibitors.[1] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders. The versatility of the pyrrolopyridine scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties, leading to the development of a diverse array of targeted therapeutics.[1]

Comparative Efficacy Against Key Kinase Targets

This guide will focus on a selection of prominent pyrrolopyridine-based inhibitors targeting three distinct and clinically significant kinase families.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Alectinib vs. Brigatinib

ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). Alectinib and Brigatinib are second-generation, orally bioavailable pyrrolopyridine-based ALK inhibitors that have demonstrated significant efficacy in this patient population.

Both alectinib and brigatinib are potent inhibitors of ALK tyrosine kinase.[2] Preclinical studies have shown that brigatinib is a highly potent ALK inhibitor with substantial activity against a range of ALK secondary resistance mutations.[2] In a panel of ALK-rearranged cell lines, brigatinib inhibited ALK phosphorylation with GI50 values ranging from 4 to 31 nmol/L and demonstrated over 100-fold selectivity for ALK-rearranged versus wild-type cell lines.[2]

InhibitorTargetIC50 (nM)Cell LineReference
Alectinib ALK1.9--
Brigatinib ALK14Ba/F3 (EML4-ALK)[2]
Brigatinib ROS11.9-[3]
Brigatinib FLT32.1-[3]

Table 1: Preclinical Potency of Alectinib and Brigatinib. IC50 values represent the half-maximal inhibitory concentration in biochemical or cellular assays.

A key aspect of a kinase inhibitor's profile is its selectivity across the human kinome. A broader selectivity profile may lead to off-target effects. Kinome scan data reveals the broader inhibitory profile of these drugs. Brigatinib, for instance, was screened against a panel of 289 kinases and was found to inhibit eleven additional native or mutant kinases with an IC50 of less than 10 nmol/L, including ROS1 and FLT3.[2][3]

Figure 2: The JAK-STAT signaling pathway and the point of inhibition by pyrrolopyrimidine-based inhibitors.

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for rheumatoid arthritis. In a study using this model, tofacitinib treatment significantly prevented the increase in paw thickness, a measure of inflammation. [4]In vivo studies with ruxolitinib have also demonstrated its efficacy in reducing disease severity in murine models of chronic graft-versus-host disease, another inflammatory condition. [5]

PI3K/mTOR Inhibitor: Gedatolisib

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Gedatolisib is a dual inhibitor that targets both PI3K and mTOR.

Gedatolisib is a potent, reversible dual inhibitor that selectively targets all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR with low nanomolar potency. [6]It has shown potent inhibitory activity against PI3Kα, PI3Kγ, and mTOR with IC50 values of 0.4 nM, 5.4 nM, and 1.6 nM, respectively, in cell-free assays. [7]

Target Gedatolisib IC50 (nM) Reference
PI3Kα 0.4 [7]
PI3Kγ 5.4 [7]

| mTOR | 1.6 | [7]|

Table 4: Biochemical Potency of Gedatolisib against PI3K isoforms and mTOR.

Preclinical studies have demonstrated that gedatolisib is more effective at inhibiting the functions of the PAM pathway than single-node inhibitors. [8]In vivo studies confirmed that pan-PI3K/mTOR inhibition by gedatolisib reduced tumor cell growth more effectively than single-node inhibitors in breast cancer patient-derived xenograft models. [9]A Phase 3 clinical trial (VIKTORIA-1) in patients with HR+/HER2- advanced breast cancer showed that gedatolisib in combination with fulvestrant and palbociclib significantly improved progression-free survival. [10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Gedatolisib->mTORC2 Inhibits

Figure 3: The PI3K/mTOR signaling pathway and the dual inhibition by Gedatolisib.

Experimental Methodologies: A Foundation of Trustworthiness

The data presented in this guide is built upon a foundation of robust and well-validated experimental protocols. Understanding these methodologies is crucial for interpreting the results and appreciating the scientific rigor behind the development of these inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay is a cornerstone for determining the potency of a kinase inhibitor. It measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a luminescence-based, homogeneous assay, making it highly suitable for high-throughput screening of compound libraries. [11]Its universal nature allows for the testing of a wide variety of kinases. The two-step process, involving termination of the kinase reaction and depletion of remaining ATP before ADP-to-ATP conversion and detection, minimizes background signal and enhances sensitivity. [12][11]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection Reagent Addition cluster_step4 Step 4: Detection A Kinase + Substrate + ATP + Inhibitor B Terminate Kinase Reaction Deplete Remaining ATP A->B C Convert ADP to ATP Generate Luminescence B->C D Measure Luminescence C->D

Figure 4: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, ATP, and varying concentrations of the pyrrolopyrimidine inhibitor in a suitable reaction buffer. Incubate at the optimal temperature for the kinase (typically 30-37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes. [11][13]3. ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then acts as a substrate for a luciferase, generating a luminescent signal. Incubate at room temperature for 30-60 minutes. [11][13]4. Data Acquisition: Measure the luminescence in each well using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that is simple, rapid, and suitable for high-throughput screening. It provides a functional readout of a compound's effect on cell viability, which is a crucial parameter for anticancer drug discovery. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is carried out by mitochondrial dehydrogenases in metabolically active cells, thus providing a direct link to cellular health.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyrimidine inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Efficacy Studies (Xenograft Models)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.

Causality Behind Experimental Choices: Xenograft models provide a more physiologically relevant system to assess a drug's efficacy compared to in vitro assays. They allow for the evaluation of a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity in a living organism. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are used, with PDX models often better recapitulating the heterogeneity of human tumors. [14] Step-by-Step Protocol:

  • Tumor Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice). [14]2. Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrrolopyridine inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement and Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for target engagement).

Conclusion

The pyrrolopyridine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of kinase inhibitors with significant clinical impact. The examples of alectinib, brigatinib, tofacitinib, ruxolitinib, and gedatolisib highlight the adaptability of this chemical framework to target different kinase families involved in various diseases. The direct comparison of their preclinical and clinical efficacy, coupled with an understanding of the robust experimental methodologies used for their evaluation, provides a solid foundation for future research and development in this exciting field. As our understanding of kinase biology continues to expand, the versatile pyrrolopyridine scaffold will undoubtedly continue to play a pivotal role in the discovery of next-generation targeted therapies.

References

  • U.S. National Library of Medicine. 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. [Link]
  • U.S. National Library of Medicine. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. [Link]
  • OUCI. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. [Link]
  • U.S. National Library of Medicine. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. [Link]
  • FirstWord Pharma. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium. [Link]
  • U.S. National Library of Medicine. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings. [Link]
  • SciSpace. Establishment of human tumor xenografts in immunodeficient mice. [Link]
  • ResearchGate. (PDF) Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. [Link]
  • U.S. National Library of Medicine. Establishment of Patient-derived Xenografts in Mice. [Link]
  • U.S. National Library of Medicine. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. [Link]
  • U.S. National Library of Medicine. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. [Link]
  • U.S. National Library of Medicine. Establishment of human tumor xenografts in immunodeficient mice. [Link]
  • ResearchGate.
  • IUPHAR/BPS Guide to PHARMACOLOGY. tofacitinib | Ligand page. [Link]
  • U.S. National Library of Medicine. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. [Link]
  • ResearchGate. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. [Link]
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
  • The Jackson Laboratory. Patient Derived Xenograft (PDX)
  • U.S. National Library of Medicine. Comparative analysis of alectinib and brigatinib in real-world treatment of advanced NSCLC with ALK rearrangements. [Link]
  • My Cancer Genome.
  • U.S. National Library of Medicine. New generation anaplastic lymphoma kinase inhibitors. [Link]
  • U.S. National Library of Medicine. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
  • Targeted Oncology. Gedatolisib Combos Improve PFS in Advanced PIK3CA Wild-Type Breast Cancer. [Link]
  • Oxford Academic. Tofacitinib, an Oral Janus Kinase Inhibitor: Analysis of Malignancy (Excluding Nonmelanoma Skin Cancer)
  • Celcuity.
  • American Chemical Society. Tofacitinib and Ruxolitinib. [Link]
  • MDPI. Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. [Link]
  • U.S. National Library of Medicine. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. [Link]
  • Incyte.
  • ResearchGate. Tofacitinib effects on the in vivo model of experimental arthritis.... [Link]
  • U.S. National Library of Medicine. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. [Link]
  • ResearchGate. (PDF) THU0147 Tofacitinib, an Oral Janus Kinase Inhibitor: Analysis of Malignancies across the Rheumatoid Arthritis Clinical Programme. [Link]
  • U.S. National Library of Medicine. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. [Link]
  • ResearchGate. (PDF) Comparative analysis of alectinib and brigatinib in real-world treatment of advanced NSCLC with ALK rearrangements. [Link]
  • U.S. National Library of Medicine. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma. [Link]
  • Genentech. Results across endpoints. [Link]
  • U.S. National Library of Medicine. Comparative analysis of alectinib and brigatinib in real-world treatment of advanced NSCLC with ALK rearrangements. [Link]
  • U.S. National Library of Medicine. Preclinical evaluation of JAK1/2 inhibition by ruxolitinib in a murine model of chronic graft-versus-host disease. [Link]
  • Genentech. Phase III Study Showed Genentech's Alecensa (Alectinib) Reduced the Risk of Disease Progression or Death by More Than Half Versus Crizotinib as First-Line Treatment in a Specific Type of Lung Cancer. [Link]
  • Wiley Online Library. Dramatic response to alectinib in a patient with ALK‐rearranged squamous cell lung cancer. [Link]
  • U.S. National Library of Medicine.

Sources

Navigating the Preclinical Gauntlet: A Comparative Guide to In Vitro and In Vivo Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases and other enzymes implicated in cancer and inflammatory diseases.[1][2][3] The journey from a promising chemical entity to a potential clinical candidate is a rigorous one, critically dependent on a well-defined preclinical evaluation strategy. This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into experimental design, data interpretation, and the crucial translational bridge between the laboratory bench and whole-organism efficacy.

The Foundational First Pass: In Vitro Evaluation

In vitro studies represent the initial and indispensable phase of characterizing a novel 1H-pyrrolo[2,3-b]pyridine derivative. These assays, conducted in a controlled, non-living environment, provide a rapid and cost-effective means to assess a compound's intrinsic biological activity, mechanism of action, and potential for cytotoxicity.[4][5]

Gauging Potency and Selectivity: Enzymatic and Cell-Based Assays

The primary objective of early in vitro testing is to quantify the potency of a derivative against its intended molecular target, often a protein kinase. This is typically expressed as the half-maximal inhibitory concentration (IC50), a key metric for comparing the efficacy of different compounds.[6]

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively evaluated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Maternal Embryonic Leucine Zipper Kinase (MELK).[7][8][9] For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[10][11] Similarly, another derivative, 16h , exhibited a potent enzymatic inhibition of MELK with an IC50 of 32 nM.[9]

Table 1: Comparative In Vitro Potency of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetAssay TypeIC50 (nM)Cell Line Antiproliferative IC50 (µM)Source(s)
4h FGFR1, 2, 3Enzymatic7, 9, 254T1 (breast cancer): Not specified[7][10][11]
11h PDE4BEnzymatic140Not specified[8]
16h MELKEnzymatic32A549 (lung), MDA-MB-231 (breast), MCF-7 (breast): 0.109 - 0.245[9]
25a ATMKinase AssayNot specified (highly selective)HCT116 (colorectal), SW620 (colorectal): Synergistic with irinotecan[12]
Unnamed TNIKEnzymatic< 1Not specified[13]

The transition from a purely enzymatic assay to a cell-based format is a critical step in understanding a compound's potential.[14][15] Cell-based assays, such as proliferation assays (e.g., MTT) and phosphorylation assays, provide a more physiologically relevant context by assessing a compound's ability to permeate cell membranes and engage its target within the complex intracellular environment.[16][17] For example, compound 16h not only inhibited the MELK enzyme but also demonstrated excellent anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cancer cell lines with IC50 values ranging from 0.109 to 0.245 µM.[9]

Elucidating the Molecular Mechanism: Delving Deeper into Cellular Effects

Beyond simple cytotoxicity, a thorough in vitro evaluation aims to uncover the downstream consequences of target engagement. Techniques like flow cytometry for cell cycle analysis and apoptosis induction (e.g., Annexin V staining) are instrumental.[6][9] Studies on the 1H-pyrrolo[2,3-b]pyridine derivative 16h revealed its ability to promote apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle in the G0/G1 phase.[9] Similarly, compound 4h was shown to induce apoptosis and inhibit the migration and invasion of 4T1 breast cancer cells.[7][11]

cluster_0 In Vitro Experimental Workflow start 1H-Pyrrolo[2,3-b]pyridine Derivative Synthesis enzymatic Enzymatic Assay (e.g., Kinase Activity) start->enzymatic Initial Potency cell_prolif Cell Proliferation Assay (e.g., MTT) enzymatic->cell_prolif Cellular Efficacy apoptosis Apoptosis Assay (e.g., Flow Cytometry) cell_prolif->apoptosis Mechanism of Action adme In Vitro ADME (e.g., Microsomal Stability) cell_prolif->adme Drug-like Properties migration Cell Migration/Invasion Assay apoptosis->migration lead_candidate Lead Candidate for In Vivo Studies migration->lead_candidate adme->lead_candidate

Caption: A typical workflow for the in vitro evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

The Whole Picture: In Vivo Validation

While in vitro studies provide a wealth of information, they cannot fully recapitulate the complex interplay of biological systems.[18] In vivo studies, typically conducted in animal models, are essential for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a living organism.[19]

From Dish to Animal: Assessing Antitumor Efficacy in Xenograft Models

The most common in vivo models for cancer research are xenografts, where human cancer cell lines are implanted into immunocompromised mice.[20][21] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more complex biological environment. For instance, a highly selective ATM inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, compound 25a , demonstrated synergistic antitumor efficacy when combined with irinotecan in HCT116 and SW620 xenograft models, achieving tumor growth inhibition of 79.3% and 95.4%, respectively.[12] Another study on a novel CDK8 inhibitor with the same scaffold also showed significant tumor growth inhibition in colorectal cancer xenografts.[22]

Beyond Efficacy: Understanding Pharmacokinetics and Safety

A crucial aspect of in vivo testing is the characterization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which collectively determine its pharmacokinetic profile.[23] A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue at therapeutic concentrations. The ATM inhibitor 25a exhibited excellent drug-like properties with an impressive oral bioavailability of 147.6% in mice, a highly desirable characteristic for a clinical candidate.[12] Similarly, the CDK8 inhibitor demonstrated good bioavailability (F = 39.8%) and low toxicity.[22]

Table 2: Comparison of In Vitro vs. In Vivo Study Parameters

ParameterIn Vitro StudiesIn Vivo StudiesRationale for Progression
Environment Controlled, artificial (e.g., plate, tube)Complex, whole organismTo assess activity in a physiological context.[18]
Key Readouts IC50, EC50, apoptosis rates, cell migrationTumor growth inhibition, survival, bioavailabilityTo evaluate real-world efficacy and drug-like properties.[19]
Complexity Low (isolated enzymes or cells)High (interconnected biological systems)To understand how a compound behaves in the presence of metabolic processes, immune responses, etc.[20]
Cost & Time Relatively low and fastHigh and time-consumingTo justify the significant investment required for animal studies.
Ethical Considerations MinimalSignificant (requires IACUC approval)To ensure humane treatment of animals and justify the use of living subjects.[19]

Bridging the Gap: The In Vitro-In Vivo Correlation

A significant challenge in drug discovery is the often-poor correlation between in vitro potency and in vivo efficacy.[17] A compound that is highly active in a cell-based assay may not translate to a successful outcome in an animal model. This discrepancy can arise from a multitude of factors, including poor pharmacokinetics, off-target effects, or the inability of the in vitro model to accurately mimic the tumor microenvironment.

A well-designed study will attempt to bridge this gap. For example, demonstrating that a 1H-pyrrolo[2,3-b]pyridine derivative inhibits the phosphorylation of its target kinase both in cultured cells (in vitro) and in tumor tissue from a treated animal (in vivo) provides strong evidence of target engagement and a pharmacodynamic response.

cluster_1 FGFR Signaling Pathway fgf FGF fgfr FGFR fgf->fgfr dimer Dimerization & Autophosphorylation fgfr->dimer ras RAS-MEK-ERK Pathway dimer->ras pi3k PI3K-Akt Pathway dimer->pi3k plcg PLCγ Pathway dimer->plcg proliferation Cell Proliferation, Survival, Migration ras->proliferation pi3k->proliferation plcg->proliferation inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) inhibitor->dimer Inhibits Kinase Activity

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.[11]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation (MTT) Assay[6][24]
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model[12][19]
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 1H-pyrrolo[2,3-b]pyridine derivative (e.g., by oral gavage) and/or a combination agent, and a vehicle control to the respective groups according to the dosing schedule.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, study duration).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.

Conclusion

The evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives is a multi-faceted process that relies on the synergistic use of in vitro and in vivo studies. In vitro assays provide a rapid and efficient means to identify potent compounds and elucidate their mechanisms of action at the molecular and cellular levels. However, the complexity of a living organism necessitates the transition to in vivo models to assess true therapeutic potential, encompassing efficacy, pharmacokinetics, and safety. A carefully planned and executed experimental strategy, integrating both approaches, is paramount to successfully navigating the preclinical gauntlet and advancing promising 1H-pyrrolo[2,3-b]pyridine derivatives toward clinical development.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021, June 9). RSC Advances.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (2020, January). PubMed.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March). PubMed.
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). Bioorganic & Medicinal Chemistry Letters.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PubMed Central.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dove Press.
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). RSC Advances.
  • Video: Mouse Models of Cancer Study. (2023, April 30). JoVE.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). ScienceDirect.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2025, August 9). ResearchGate.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Ovid.
  • Discovery of 1 H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed.
  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, June 26). ResearchGate.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 6). ACS Publications.
  • Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 11). ACS Publications.
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). RSC Advances.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. (n.d.). PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021, April 11). PubMed.

Sources

Comparative Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a Starting Material in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the 7-azaindole scaffold, the core of 1H-pyrrolo[2,3-b]pyridine, is a privileged structure. Its prevalence in biologically active molecules, particularly as a hinge-binding motif in kinase inhibitors, has made it a focal point of intensive research.[1][2] The strategic introduction of functional groups onto this core is paramount for modulating pharmacological properties. This guide provides a comparative analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key starting material, evaluating its synthetic utility against viable alternatives and offering data-driven insights for its application.

The Strategic Importance of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a crystalline solid with the molecular formula C₇H₅BrN₂.[3] Its structure features a fused pyridine and pyrrole ring system, making it an electron-rich heterocycle. The bromine atom at the C-5 position is not merely a placeholder; it is a versatile synthetic handle that unlocks a diverse array of chemical transformations. This strategic placement allows for late-stage functionalization, a critical advantage in library synthesis and lead optimization campaigns where rapid diversification is essential.

The primary value of the C-5 bromine lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of predictability and functional group tolerance, making it a cornerstone intermediate for drug discovery programs targeting kinases like FGFR and CDK8.[1][2]

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents R₂NH or RNH₂ Pd Catalyst, Base Start->Buchwald_Reagents Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalyst, Base Start->Sonogashira_Reagents Suzuki_Product 5-Aryl-7-azaindole (C-C Bond Formation) Suzuki_Reagents->Suzuki_Product Arylates C-5 Buchwald_Product 5-Amino-7-azaindole (C-N Bond Formation) Buchwald_Reagents->Buchwald_Product Aminates C-5 Sonogashira_Product 5-Alkynyl-7-azaindole (C-C Bond Formation) Sonogashira_Reagents->Sonogashira_Product Alkynylates C-5 Start Goal: Synthesize Functionalized 7-Azaindole Decision Choose Synthetic Strategy Start->Decision A Strategy A: Post-Modification of Azaindole Core Decision->A Convergent B Strategy B: De Novo Synthesis of Functionalized Ring Decision->B Linear Sub_Decision Select Halogen A->Sub_Decision DeNovo Build from Pyridine Precursors (+ Maximum Flexibility) (- More Steps, Lower Overall Yield) B->DeNovo Iodo 5-Iodo-7-azaindole (+ High Reactivity) (- High Cost, Lower Stability) Sub_Decision->Iodo Fastest Coupling Bromo 5-Bromo-7-azaindole (++ Balanced Reactivity & Cost) (++ Widely Available) Sub_Decision->Bromo Optimal Balance Chloro 5-Chloro-7-azaindole (+ Low Cost) (- Lower Reactivity, Harsher Conditions) Sub_Decision->Chloro Cost-Driven

Figure 2: Decision logic for selecting a 7-azaindole synthetic strategy.
Starting MaterialKey AdvantagesKey DisadvantagesOptimal Use Case
5-Bromo-7-azaindole Excellent balance of reactivity and cost; widely commercially available; extensive literature precedent. [4]Can require carefully optimized conditions for challenging couplings.General-purpose starting material for library synthesis and lead optimization where reliability and predictability are key.
5-Chloro-7-azaindole Lower cost; suitable for large-scale synthesis where cost is a primary driver.Less reactive, often requiring higher catalyst loadings, more specialized/expensive ligands (e.g., Buchwald's G3/G4 precatalysts), and higher temperatures. [5]Process chemistry and large-scale manufacturing where the higher initial development cost is offset by lower raw material cost.
5-Iodo-7-azaindole Highest reactivity in oxidative addition, allowing for milder reaction conditions and lower catalyst loadings. [6]Significantly higher cost; can be less stable, leading to potential de-iodination side reactions.Difficult couplings that fail with bromo or chloro analogs; situations where preserving sensitive functional groups requires very mild conditions.
De Novo Synthesis Ultimate flexibility to install complex substitution patterns not accessible via cross-coupling. [7][8][9]Often involves multi-step, linear sequences with lower overall yields; may require significant route development.Synthesis of novel, highly substituted analogs where no suitable halogenated precursor is available.

In-Depth Analysis: The C-X bond strength (C-Cl > C-Br > C-I) directly dictates the ease of oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in cross-coupling reactions. [10]While 5-iodo-7-azaindole is the most reactive, its high cost and potential for side reactions often make 5-bromo-7-azaindole the most practical and economically viable choice for research and early development . It represents the "sweet spot" of reactivity, stability, and cost, explaining its widespread use.

Supporting Experimental Data & Protocols

The following tables summarize typical reaction conditions and yields, demonstrating the effectiveness of 5-bromo-7-azaindole as a versatile substrate.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O100~90% (implied)[6]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High Yield[11]
Various arylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol (MW)10080-95%[12]

Table 2: Representative Buchwald-Hartwig Amination Reactions

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Secondary AminesPd Precatalyst (P1)LiHMDS1,4-Dioxane80-10070-95%[13]
Primary AminesPd Precatalyst (P5)LiHMDS1,4-Dioxane8060-90%[13]
Various AminestBuBrettPhos Pd G3LHMDSToluene100Moderate-Excellent[14][15]

This protocol is a representative example based on established literature.[5][6][11]

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or a more advanced Pd/ligand system) followed by the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-7-azaindole product.

This protocol is a representative example based on established literature.[13][16]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.) and the ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the amine (1.2 eq.), the base (e.g., LiHMDS or NaOtBu, 1.5 eq.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until LC-MS analysis indicates the reaction is complete.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 5-amino-7-azaindole.

Conclusion and Future Outlook

5-Bromo-1H-pyrrolo[2,3-b]pyridine stands as a superior starting material for the synthesis of functionalized 7-azaindole derivatives. Its optimal balance of reactivity, cost, and stability makes it the preferred choice for a majority of applications in both academic and industrial research. While chloro- and iodo-analogs have specific niche applications driven by cost or reactivity demands, the bromo-derivative provides the most reliable and versatile platform for diversification via modern cross-coupling chemistry. As synthetic methodologies continue to advance, the strategic use of this key building block will undoubtedly continue to fuel the discovery of new therapeutics and functional materials.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • Jayathilake, D. S., et al. (2023). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega. [Link]
  • Martins, A. A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Nilsson, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
  • Couto, I., et al. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles.
  • CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
  • Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Serebryany, E., et al. (2013).
  • Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Sonogashira mediated synthesis of 5-nitro-7-azaindole.
  • Azaindole synthesis. Organic Chemistry Portal. [Link]
  • 5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Giorgi-Renault, S., et al. (2007). Easy Access to 1H-Pyrrolo[3′,4′:5,6]pyrido[2,3-d]pyrimidine-2,4,6,8(3H,7H)-tetraone and Selectively N7-Substituted Analogues Through Key Synthons. Letters in Organic Chemistry. [Link]
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
  • Cilibrizzi, A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Mondal, A., et al. (2020). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Organic & Biomolecular Chemistry. [Link]
  • Mondal, T., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • de Oliveira, B. G., et al. (2018).
  • Anilkumar, G., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
  • Mondal, A., et al. (2020). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
  • Buchwald–Hartwig amin
  • Jonušis, M., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds. [Link]
  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
  • Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles.
  • Sun, T. Y., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]
  • Reichert, E. C., et al. (2020).
  • Li, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. [Link]

Sources

Validation of analytical methods for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine

Abstract

5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine is a critical heterocyclic building block in modern drug discovery, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its characterization are not just a regulatory requirement but a scientific necessity. This guide provides a comprehensive comparison of validated analytical methods for the quality control of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), framed within the context of the International Council for Harmonisation (ICH) guidelines. The discussion will focus on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select and validate methods fit for their intended purpose.

The Regulatory Cornerstone: Understanding Method Validation with ICH Q2(R2)

Before comparing specific analytical techniques, it is crucial to establish the framework that governs method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. The ICH Q2(R2) guideline provides a harmonized international approach, ensuring that analytical data is reliable, reproducible, and scientifically sound[2][3][4]. This guideline is not merely a checklist; it is a systematic process to build confidence in the analytical results generated throughout a product's lifecycle[1][5].

The core validation parameters that we will use to compare our selected methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components[2].

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[1][2].

  • Accuracy: The closeness of test results to the true value[2].

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

dot graph ValidationWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Define Analytical\nProcedure's Purpose\n(e.g., Assay, Impurity)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Select Appropriate\nAnalytical Technique\n(HPLC, GC-MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Develop Method\n(Optimize Parameters)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="ICH Q2(R2) Validation Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Specificity\n(Forced Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Precision\n(Repeatability, Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="LOD & LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Evaluate Results vs.\nAcceptance Criteria", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Method is Validated\n& Fit for Purpose", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D; D -> {E, F, G, H, I, J} [dir=none]; {E, F, G, H, I, J} -> K; K -> L [label="Pass"]; K -> C [label="Fail", style=dashed]; } Caption: General workflow for analytical method validation based on ICH guidelines.

Comparative Analysis: HPLC vs. GC-MS

The choice between analytical methods depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities[6]. For 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine, both HPLC and GC-MS are powerful, yet distinct, options.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating compounds with a wide range of polarities[7].

  • Why it's suitable: 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine is a moderately polar, non-volatile molecule, making it an ideal candidate for RP-HPLC. This technique allows for the quantification of the main component (assay) and the separation of related substances and potential degradation products under ambient temperature conditions, minimizing the risk of on-column degradation.

  • Validation Deep Dive:

    • Specificity & Stability-Indicating Power: This is the most critical validation parameter for an impurity method. Specificity is proven through forced degradation studies[8][9][10]. The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products[11]. The HPLC method must then demonstrate the ability to separate the main peak from all degradant peaks, confirming it is "stability-indicating"[12]. Peak purity analysis using a Diode Array Detector (DAD) is essential here to ensure co-elution is not occurring.

    • Linearity & Range: For an assay method, linearity is typically demonstrated from 80% to 120% of the nominal concentration. For impurities, the range must cover from the reporting threshold up to 120% of the specification limit[1].

    • Accuracy & Precision: Accuracy is confirmed by spiking a placebo with known amounts of the analyte and calculating the percent recovery. Precision is demonstrated by repeatedly analyzing the sample, with Relative Standard Deviation (%RSD) values typically required to be below 2%[2].

dot graph HPLC_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes prep [label="Sample Preparation\n(Dissolve in Mobile Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Autosampler Injection\n(e.g., 10 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; pump [label="HPLC Pump\n(Isocratic/Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="RP-C18 Column\n(Separation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detect [label="DAD/UV Detector\n(e.g., 254 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Data Acquisition & Processing\n(Chromatogram)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> inject; pump -> column; inject -> column; column -> detect; detect -> data; } Caption: Experimental workflow for a typical RP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry[6].

  • Why it's suitable: While the hydrochloride salt form of the title compound is non-volatile, the free base may have sufficient volatility and thermal stability for GC analysis, especially for identifying trace-level volatile or semi-volatile impurities that might be missed by HPLC. GC-MS is not typically the primary choice for assaying a salt but is unparalleled for identifying unknown impurities due to the structural information provided by the mass spectrum[13].

  • Validation Deep Dive:

    • Specificity: The mass spectrometer serves as a highly specific detector. Specificity is demonstrated by separating known impurities and showing no interference at the retention time and mass-to-charge ratio (m/z) of the analyte.

    • LOD/LOQ: GC-MS often provides superior sensitivity compared to HPLC-UV, making it ideal for trace-level impurity analysis[6]. The LOD and LOQ can be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[14].

    • Robustness: Validation involves testing slight variations in parameters like inlet temperature, oven ramp rate, and carrier gas flow rate to ensure the method remains reliable[15].

dot graph GCMS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes prep [label="Sample Preparation\n(Dissolve in suitable solvent,\n potentially derivatize)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="GC Inlet Injection\n(Split/Splitless)", fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="Capillary Column\n(e.g., DB-5ms)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oven [label="GC Oven\n(Temperature Program)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometer\n(Ionization & Detection)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Data Analysis\n(Mass Spectrum & Chromatogram)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> inject; inject -> column; oven -> column [style=invis]; // for layout column -> ms; ms -> data; } Caption: Experimental workflow for a typical GC-MS analysis.

Data Summary: Head-to-Head Method Comparison

The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of a pharmaceutical intermediate like 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine.

ParameterRP-HPLC with UV/DADGC-MSRationale & Justification
Primary Application Assay, Purity, Stability StudiesImpurity Identification, Trace AnalysisHPLC is robust for quantification; GC-MS excels at structural elucidation of volatile impurities.
Specificity Good to Excellent (requires peak purity)Excellent (based on mass fragmentation)Mass spectral data provides a higher degree of confidence in peak identity than UV spectra alone[6][13].
Linearity (R²) > 0.999> 0.995Both methods can achieve excellent linearity, but HPLC is often more reproducible for quantitative assays.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC generally offers slightly better accuracy for the primary assay due to lower sample preparation variability.
Precision (%RSD) < 1.5%< 5.0%The higher complexity and potential for variability in the GC inlet can lead to slightly lower precision than HPLC.
Typical LOQ ~0.05% (relative to main analyte)< 10 ppm (absolute)GC-MS is inherently more sensitive for compounds amenable to the technique[6].
Robustness HighModerate to HighHPLC methods are often more robust against minor changes in mobile phase composition than GC methods are to temperature fluctuations.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Purity
  • Chromatographic System: HPLC with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Return to 95% A, 5% B

    • 26-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm, with DAD scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurity Identification
  • Chromatographic System: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of 1.0 mg/mL.

Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare a solution of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine at ~0.5 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1). The goal is to achieve 5-20% degradation of the parent compound[12].

Conclusion

The validation of analytical methods is a mandatory and scientifically rigorous process in pharmaceutical development. For a key intermediate like 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine, both RP-HPLC and GC-MS offer powerful, complementary capabilities.

  • RP-HPLC stands out as the superior method for routine quality control, including assay and purity testing, due to its robustness, precision, and applicability to the non-volatile salt form of the molecule. Its validation must focus on demonstrating stability-indicating power through comprehensive forced degradation studies.

  • GC-MS is the preferred tool for identifying and quantifying unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information from mass spectrometry make it invaluable for in-depth characterization and troubleshooting.

Ultimately, a comprehensive analytical control strategy for 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine should leverage the strengths of both techniques. An HPLC method should be validated for release testing, while a GC-MS method can be invaluable during process development and for investigating any out-of-specification results. Adherence to the principles outlined in the ICH guidelines is paramount to ensuring data integrity and, by extension, the quality and safety of the final pharmaceutical product.

References

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Jain, S. Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • Siddiqui, M.R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • Strachan, C., et al. (Eds.). Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia.
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analysis & Advanced Techniques.
  • Creative Proteomics. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • Lodi, A., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Singh, S., et al. (2016). Forced Degradation Studies. SciSpace.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • de Oliveira, M.A.L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.

Sources

A Head-to-Head Comparative Guide to a New Pyrrolopyridine Derivative ('Pyrrolo-X') and Existing JAK Inhibitors for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrrolopyridine-based Janus kinase (JAK) inhibitor, herein referred to as "Pyrrolo-X," against established therapies for rheumatoid arthritis (RA). The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known for mimicking the purine ring of ATP, making it an excellent starting point for designing kinase inhibitors.[1][2] Several successful drugs, including kinase inhibitors for cancer, are built upon this or similar nitrogen-containing heterocyclic structures.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and rationale to ensure scientific integrity and robust decision-making.

The therapeutic focus is on rheumatoid arthritis, a chronic autoimmune disease where dysregulated cytokine signaling plays a pivotal role.[6] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical hub for these cytokine signals, making JAK inhibitors a highly successful class of targeted small molecule therapies for RA.[6][7][8] Our objective is to rigorously evaluate Pyrrolo-X against current standards of care, such as Tofacitinib, Baricitinib, and Upadacitinib, to determine its potential as a next-generation therapeutic.[9]

The Strategic Benchmarking Workflow

A successful benchmarking program must be logical and sequential, moving from fundamental molecular interactions to complex biological systems. Each stage serves as a critical filter, ensuring that only candidates with a truly differentiated and promising profile advance. Our evaluation of Pyrrolo-X will proceed through four key stages:

  • Stage 1: In Vitro Potency and Selectivity Profiling. The foundational assessment of any kinase inhibitor. Does it hit the intended target with high affinity, and crucially, does it avoid other kinases to minimize potential off-target toxicities?

  • Stage 2: Cell-Based Functional Assays. Moving from a purified enzyme system to a more biologically relevant context. How does Pyrrolo-X perform in a cellular environment where it must cross membranes and compete with endogenous ATP?

  • Stage 3: Preclinical Pharmacokinetics (ADME/Tox). A molecule is only a drug if it can reach its target in the body at the right concentration and for the right duration without causing undue harm. This stage assesses its Absorption, Distribution, Metabolism, Excretion (ADME), and preliminary toxicity profile.

  • Stage 4: In Vivo Efficacy Assessment. The ultimate preclinical test. Does Pyrrolo-X show efficacy in a relevant animal model of rheumatoid arthritis?

Below is a visualization of this strategic workflow.

G cluster_0 Benchmarking Workflow for Pyrrolo-X A Stage 1: In Vitro Potency & Selectivity B Stage 2: Cell-Based Functional Assays A->B Promising Potency & Selectivity C Stage 3: In Vitro & In Vivo ADME/Tox B->C Confirmed Cellular Activity D Stage 4: In Vivo Efficacy Models C->D Favorable PK/PD & Safety Profile E Go/No-Go Decision for IND-Enabling Studies D->E Significant In Vivo Efficacy Demonstrated

Caption: A sequential workflow for benchmarking new pyrrolopyridine derivatives.

The Target: JAK-STAT Signaling in Rheumatoid Arthritis

The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for transducing signals from cytokine and growth factor receptors on the cell surface.[10] In RA, pro-inflammatory cytokines bind to their receptors, activating paired JAKs, which then phosphorylate STAT proteins.[8] These activated STATs translocate to the nucleus and drive the transcription of genes involved in inflammation and immune cell function.[10] By inhibiting specific JAKs, this signaling cascade can be interrupted, thereby reducing the inflammatory response.[6]

G cluster_pathway Simplified JAK-STAT Signaling Pathway cluster_nucleus cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocates gene Gene Transcription (Inflammation) nucleus->gene Induces inhibitor Pyrrolo-X (JAK Inhibitor) inhibitor->jak INHIBITS

Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyridine derivative.

Stage 1: In Vitro Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyrrolo-X against the target JAK enzymes and a panel of other kinases to assess its potency and selectivity.

Rationale: High potency is desirable for achieving therapeutic effect at lower doses, while high selectivity is critical for minimizing off-target effects and improving the safety profile.[11] For instance, inhibiting JAK2 can be associated with hematological side effects, so a compound with selectivity for JAK1 over JAK2 might offer a better safety margin for an inflammatory disease.[12]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a robust method for measuring kinase activity and inhibition.[13]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to a working concentration (e.g., 2-5 nM).

    • Prepare a peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate) and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure competitive binding assessment.

    • Serially dilute Pyrrolo-X and benchmark compounds (Tofacitinib, Upadacitinib) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the assay plate.

    • Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK2/JAK1)
Pyrrolo-X 2.1 85.5 150.2 45.3 ~41x
Tofacitinib5.925.11.3112.0~4x
Upadacitinib43.0110.023004600~2.5x[14]
Baricitinib5.95.7>40053~1x[11]

This hypothetical data suggests Pyrrolo-X has potent JAK1 inhibition with significantly greater selectivity against JAK2 compared to the benchmarks, which could translate to a better safety profile.

Stage 2: Cell-Based Functional Assays

Objective: To confirm that the enzymatic inhibition observed in vitro translates into functional activity in a relevant cellular context.

Rationale: Cell-based assays are more physiologically relevant than biochemical assays.[15] They account for cell permeability, efflux pumps, and competition with high intracellular ATP concentrations, providing a more accurate prediction of a compound's potential in vivo efficacy.

Experimental Protocol: Phospho-STAT5 (pSTAT5) Assay in Human Erythroleukemia (HEL) Cells

HEL cells possess a JAK2 V617F mutation that causes constitutive activation of the JAK-STAT pathway, leading to constant STAT5 phosphorylation.[16] This provides a robust system to measure inhibition.

  • Cell Culture: Culture HEL 92.1.7 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Treat cells with serially diluted Pyrrolo-X or benchmark compounds for 2 hours at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for a commercial phospho-STAT5 detection kit (e.g., AlphaScreen SureFire or Cisbio HTRF).

    • These kits typically involve a simple "add-and-read" format where lysis and detection reagents are added sequentially.

  • Data Analysis:

    • Measure the signal (e.g., AlphaScreen or HTRF signal) which is proportional to the level of pSTAT5.

    • Calculate the IC50 by plotting the percent inhibition of pSTAT5 signal versus inhibitor concentration.

Comparative Data Summary (Hypothetical)
CompoundCellular pSTAT5 IC50 (nM)
Pyrrolo-X 25.8
Tofacitinib45.2
Upadacitinib155.0
Baricitinib38.5

This hypothetical data shows that Pyrrolo-X effectively inhibits JAK signaling in a cellular context, retaining its potency relative to established drugs.

Stage 3: Preclinical Pharmacokinetics and In Vitro ADME

Objective: To evaluate the drug-like properties of Pyrrolo-X.[17]

Rationale: Poor ADME properties are a major cause of drug failure.[18] Early assessment of metabolic stability, cell permeability, and potential for drug-drug interactions is crucial for selecting candidates with a high probability of success in clinical trials.[19]

Key Experimental Protocols
  • In Vitro Metabolic Stability:

    • Protocol: Incubate Pyrrolo-X (1 µM) with human and rat liver microsomes in the presence of NADPH. Sample at various time points (0, 5, 15, 30, 60 min). Quench the reaction with acetonitrile and analyze the remaining parent compound concentration by LC-MS/MS.

    • Causality: This assay predicts hepatic clearance. Low stability may indicate a short half-life in vivo, potentially requiring more frequent dosing.

  • Caco-2 Permeability:

    • Protocol: Seed Caco-2 cells on a transwell plate insert. Once a confluent monolayer is formed, add Pyrrolo-X to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours, and vice versa.

    • Causality: This assay models intestinal absorption for orally administered drugs. High apparent permeability (Papp) from A-to-B and a low efflux ratio (Papp B-to-A / Papp A-to-B) are predictive of good oral absorption.[19]

  • In Vivo Pharmacokinetics in Rodents:

    • Protocol: Administer Pyrrolo-X to Sprague-Dawley rats via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes. Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using LC-MS/MS.

    • Causality: This study provides critical parameters like clearance, volume of distribution, half-life, and oral bioavailability (%F). These data are essential for designing dosing regimens for efficacy studies.

Comparative Data Summary (Hypothetical)
ParameterPyrrolo-XTofacitinib
HLM Stability (t½, min) >60~45
Caco-2 Papp (A→B, 10⁻⁶ cm/s) 15.212.5
Efflux Ratio 1.21.5
Rat PK: Bioavailability (%F) 55%74%
Rat PK: Half-life (t½, h) 4.13.2

This hypothetical data suggests Pyrrolo-X has good metabolic stability and permeability, leading to promising oral bioavailability and a suitable half-life for once or twice-daily dosing.

Stage 4: In Vivo Efficacy Assessment

Objective: To determine if Pyrrolo-X can reduce disease severity in a preclinical model of rheumatoid arthritis.

Rationale: While in vitro and cellular data are informative, an in vivo model integrates the complex interplay of pharmacokinetics, pharmacodynamics, and pathophysiology.[20][21] Success in a relevant animal model is a critical prerequisite for advancing to human clinical trials.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is a widely used and well-validated model for RA, as it shares many pathological features with the human disease, including synovitis and erosion of bone and cartilage.[22][23]

  • Induction of Arthritis:

    • Immunize male DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail on Day 0.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant on Day 21.

  • Dosing and Monitoring:

    • Begin daily oral dosing with Pyrrolo-X (e.g., 3, 10, 30 mg/kg), a vehicle control, or a positive control (e.g., Tofacitinib 10 mg/kg) upon the first signs of arthritis (typically around Day 24).

    • Monitor animals daily for body weight and clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The primary endpoint is the mean arthritis score.

  • Terminal Analysis (e.g., Day 42):

    • Collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Collect blood for measuring serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.

Comparative Data Summary (Hypothetical)
Treatment GroupMean Arthritis Score (Day 42)Paw Swelling Reduction (%)
Vehicle Control10.5 ± 1.2-
Pyrrolo-X (10 mg/kg) 3.8 ± 0.8 64%
Tofacitinib (10 mg/kg)4.5 ± 0.957%

This hypothetical data demonstrates that Pyrrolo-X significantly reduces disease severity in the CIA model, showing efficacy comparable or superior to the standard of care.

Conclusion and Go/No-Go Decision Framework

The comprehensive benchmarking of Pyrrolo-X against existing JAK inhibitors provides a clear, data-driven path toward a go/no-go decision for Investigational New Drug (IND)-enabling studies. The decision should be based on a holistic view of the data.

G cluster_criteria Key Decision Criteria start Benchmarking Data Review potency Potency & Selectivity: Is there a clear advantage (e.g., JAK1 vs JAK2 selectivity)? start->potency pk Pharmacokinetics: Is bioavailability and half-life suitable for target product profile? potency->pk Yes stop NO-GO: Terminate or Re-optimize Compound potency->stop No efficacy In Vivo Efficacy: Is it superior or non-inferior to standard of care? pk->efficacy Yes pk->stop No safety Safety Profile: Any liabilities from early Tox or off-target screening? efficacy->safety Yes efficacy->stop No proceed GO: Proceed to IND-Enabling Studies safety->proceed Favorable safety->stop Unfavorable

Caption: A decision-making framework based on comparative benchmarking data.

Based on the favorable hypothetical data presented, Pyrrolo-X demonstrates a compelling profile: potent and selective JAK1 inhibition, robust cellular activity, drug-like pharmacokinetic properties, and significant in vivo efficacy. This profile warrants advancement into formal IND-enabling toxicology studies and subsequent clinical development.

References

  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Ghattas, M. A., et al. (2017).
  • Versus Arthritis. (n.d.). Tofacitinib. Arthritis UK. [Link]
  • Kim, H. S., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed. [Link]
  • Koller, M., et al. (2017). Old and New Therapeutics for Rheumatoid Arthritis: In Vivo Models and Drug Development. PubMed. [Link]
  • Abdel-Atty, M. M., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
  • Mittal, A., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. World Journal of Methodology. [Link]
  • Patsnap. (2024). What is the mechanism of Tofacitinib Citrate?.
  • Chaudhary, D., et al. (2022). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • El-Gamal, M. I., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wang, Y., et al. (2022). Efficacy and safety of upadacitinib for the treatment of moderate-to-severe atopic dermatitis: a meta-analysis of randomized clinical trials. NIH. [Link]
  • George, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • Cui, J., et al. (2011). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]
  • Kling, J. (2022). A deep dive on tofacitinib's mode of action. MDedge. [Link]
  • Koller, M., et al. (2017). Old and new therapeutics for Rheumatoid Arthritis: In vivo models and drug development.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
  • Zhang, M., et al. (2025). Efficacy and safety of upadacitinib for patients with immune-mediated inflammatory diseases: a systematic review and meta-analysis. PubMed. [Link]
  • Kim, J., & Cheong, J. (2015). In vitro NLK Kinase Assay. PMC - NIH. [Link]
  • M. H. Buch, et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
  • Wu, J., et al. (2011). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. PubMed. [Link]
  • Bendele, A. M. (2001).
  • Gandhi, A., et al. (2023). A critical review of upadacitinib for the treatment of adults with moderately to severely active ulcerative colitis. Mount Sinai Scholars Portal. [Link]
  • Neurofit. (n.d.).
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. NIH. [Link]
  • Martens, S. (2023). (PDF) In vitro kinase assay v1.
  • Buch, M. H., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
  • ResearchGate. (n.d.). Examples of drugs containing pyrrole moieties approved by the FDA.
  • Tanaka, Y. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?. NIH. [Link]
  • Babon, J. J., et al. (2011). In Vitro JAK Kinase Activity and Inhibition Assays.
  • Szeliga, J., & Obniska, J. (2021).
  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. [Link]
  • Pharmalegacy. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Pharmalegacy. [Link]
  • Fabbrocini, G., et al. (2020). Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence. PMC - PubMed Central. [Link]
  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives.
  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. [Link]
  • Ghattas, M. A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
  • Eurofins. (2024). Pre-Clinical. Eurofins ADME BIOANALYSES. [Link]
  • Iannone, F., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. [Link]
  • ResearchGate. (n.d.). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,...
  • Szeliga, J., & Obniska, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. [Link]

Sources

Cross-reactivity studies of kinase inhibitors derived from this compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a kinase inhibitor's selectivity is not merely academic—it is a critical determinant of its therapeutic potential and safety profile. The promiscuity of kinase inhibitors, a direct consequence of the highly conserved ATP-binding pocket across the kinome, presents a dual-edged sword.[1][2] While off-target effects can lead to unforeseen toxicities, they can also be strategically leveraged in the realm of polypharmacology to achieve desired therapeutic outcomes.[3][4] This guide provides an in-depth comparison of the essential methodologies for kinase inhibitor cross-reactivity profiling, complete with supporting experimental data and protocols, to empower you in making informed decisions throughout the drug discovery pipeline.

The Imperative of Kinase Profiling

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[5] However, the journey from a promising hit compound to a clinically approved drug is fraught with challenges, a significant one being the management of off-target activities.[6][7] Even highly selective inhibitors can interact with a range of kinases, leading to unexpected biological consequences.[6][8] Therefore, comprehensive kinome-wide profiling is not just a regulatory expectation but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical behavior.[5][9]

This guide will navigate through the core methodologies, from high-throughput biochemical screens to more physiologically relevant cellular assays, providing the technical details necessary to design, execute, and interpret these critical studies.

Key Methodologies for Cross-Reactivity Profiling

The assessment of a kinase inhibitor's interaction with a broad panel of kinases can be broadly categorized into two main approaches: biochemical assays and cell-based assays. Each offers distinct advantages and limitations, and often, a combination of both is necessary for a comprehensive understanding.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct, cell-free system to measure the interaction between a compound and a purified kinase.[10] These assays are highly amenable to high-throughput screening and are invaluable for initial hit identification and lead optimization.[10][11]

Common Biochemical Assay Formats:
  • Radiometric Assays: Considered a gold standard for their sensitivity and reliability, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) into a substrate.[10][12][13]

  • Fluorescence/Luminescence-Based Assays: These non-radioactive methods have gained popularity due to their safety and scalability. They often rely on detecting the amount of ADP produced in the kinase reaction, which is then coupled to a light-emitting secondary reaction.[13][14][15] A prominent example is the ADP-Glo™ Kinase Assay.[11][15]

  • Mobility Shift Assays: These assays differentiate between the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility.[11]

Data Presentation: IC50 and Selectivity Score

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[14][16] To compare the selectivity of different inhibitors, a Selectivity Score can be calculated. A simple selectivity score (S) can be defined as the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a specific concentration) divided by the total number of kinases tested. A lower score indicates higher selectivity.

Inhibitor Primary Target IC50 (nM) Number of Off-Targets (>50% Inhibition @ 1µM) Panel Size Selectivity Score (S)
Compound A Kinase X1554000.0125
Compound B Kinase Y50254000.0625
Dasatinib BCR-ABL<1>50317>0.15
Lapatinib EGFR/HER21023170.006

Note: Data for Dasatinib and Lapatinib are illustrative and based on published findings.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines a typical workflow for determining the IC50 value of a test compound against a panel of kinases using a luminescence-based assay.[16]

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates

  • ATP (ultrapure)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase-Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Initiate Reaction: Add the test compound and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase-Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are powerful, they do not fully recapitulate the complex cellular environment.[18][19] Cell-based assays provide a more physiologically relevant context to evaluate an inhibitor's true potential by considering factors like cell permeability, stability, and off-target effects within the cell.[18][20]

Common Cell-Based Assay Formats:
  • Target Engagement Assays: These assays directly measure the binding of an inhibitor to its target kinase within intact cells. The NanoBRET™ technology is a widely used example.[20]

  • Phosphorylation Assays (e.g., In-Cell Western): These assays quantify the phosphorylation of a kinase's downstream substrate within cells, providing a functional readout of kinase inhibition.[21]

  • Cell Proliferation/Viability Assays: These assays are particularly useful for inhibitors targeting kinases involved in cell growth and survival pathways.[18]

Data Presentation: Cellular IC50 and Distinguishing Profiles

Similar to biochemical assays, cell-based assays generate IC50 values. However, these cellular IC50s can sometimes differ significantly from their biochemical counterparts, highlighting the importance of this orthogonal validation.[19][20] Comparing the profiles from both assay types can reveal crucial information about a compound's behavior.

Inhibitor Target Biochemical IC50 (nM) Cellular Target Engagement IC50 (nM) Cellular Phosphorylation IC50 (nM)
Compound C Kinase Z105075
Compound D Kinase W252030

A significant rightward shift from biochemical to cellular IC50 may indicate poor cell permeability or rapid metabolism of the compound.

Experimental Protocol: In-Cell Western for Phospho-Substrate Analysis

This protocol describes a method to determine the cellular IC50 of an inhibitor by measuring the phosphorylation of a target kinase's substrate.[21]

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Fixation and permeabilization buffers

  • Primary antibodies (total substrate and phospho-specific substrate)

  • Fluorescently labeled secondary antibodies

  • Imaging system (e.g., Sapphire FL Biomolecular Imager)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize the cell membranes (e.g., with Triton X-100).

  • Immunostaining: Incubate the cells with primary antibodies against the total and phosphorylated forms of the substrate. Following washes, incubate with appropriately labeled secondary antibodies.

  • Image Acquisition: Acquire fluorescent images of the wells using an imaging system.[21]

  • Data Analysis: Quantify the fluorescence intensity for both total and phospho-substrate signals. Normalize the phospho-substrate signal to the total substrate signal. Plot the normalized phospho-signal against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.[21]

Visualizing the Workflow and Rationale

To better understand the interplay between these methodologies, the following diagrams illustrate the typical workflow for cross-reactivity studies and the logic behind choosing specific assays.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation HTS High-Throughput Screen (e.g., Single Concentration) IC50 IC50 Determination (Dose-Response) HTS->IC50 Hit Identification Selectivity Selectivity Profiling (Kinome Panel) IC50->Selectivity Lead Characterization Target Target Engagement (e.g., NanoBRET) Selectivity->Target Cellular Confirmation Functional Functional Assay (e.g., Phospho-Substrate) Target->Functional Phenotypic Phenotypic Assay (e.g., Proliferation) Functional->Phenotypic

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Studies.

G Start Start: New Inhibitor HighThroughput High Throughput? Scalability Needed? Start->HighThroughput Biochem Biochemical Assay (Direct Interaction) Permeability Assess Cell Permeability & Cellular Efficacy? Biochem->Permeability End Comprehensive Profile Biochem->End Cell Cell-Based Assay (Physiological Context) Cell->End HighThroughput->Biochem Yes HighThroughput->Permeability No Permeability->Cell Yes

Caption: Decision Tree for Assay Selection in Kinase Profiling.

Conclusion: An Integrated Approach for a Complete Picture

The journey of a kinase inhibitor from discovery to clinical application is a complex one, where a thorough understanding of its selectivity is paramount. Neither biochemical nor cellular assays alone can provide a complete picture. An integrated approach, leveraging the high-throughput capabilities of biochemical screens for initial profiling and the physiological relevance of cell-based assays for validation and deeper mechanistic understanding, is essential. By carefully selecting and executing the appropriate assays, and by meticulously analyzing the resulting data, researchers can build a comprehensive cross-reactivity profile. This not only de-risks the progression of a compound but also unlocks the full potential of targeted kinase inhibition in modern therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Posy, S. L., Hermsmeier, M. A., & Zarrinkar, P. P. (2010). High-throughput kinome-wide profiling of kinase inhibitors. In Kinase inhibitor drugs (pp. 53-70). Humana Press.
  • Vasta, J. D., Robers, M. B., & Axtman, A. D. (2018). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. Cell chemical biology, 25(1), 100-110.e4.
  • Wu, G., Feng, X., & Stein, L. (2010). A human protein-protein interaction network for predicting the targets of kinase inhibitors.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 900514-05-8). As a valued member of the scientific community, your safety and the integrity of our shared environment are paramount. This guide moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to ensure that waste is handled in a manner that is not only compliant but fundamentally safe.

Understanding the Hazard Profile

This compound is a halogenated heterocyclic compound. Its hazard profile is dictated by two key structural features: the acidic hydrochloride salt and the reactive chloromethyl group.

  • Acute Toxicity : The compound is classified as acutely toxic if swallowed (Acute Toxicity 4, Oral)[1].

  • Corrosivity : Similar chloromethylated pyridine compounds are known to cause severe skin burns and eye damage[2]. The hydrochloride salt contributes to its acidic and corrosive nature.

  • Reactivity : The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution[3]. This reactivity presents a hazard but also provides a pathway for deliberate chemical deactivation prior to disposal.

  • Environmental Hazard : As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Such compounds are typically managed as regulated hazardous waste and require incineration for complete destruction[4].

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity 4 (Oral) Harmful if swallowed.GHS07Warning
Potential Skin/Eye Irritant Based on analogous structures, may cause skin irritation and serious eye damage.GHS07Warning

Table 1: GHS Hazard Summary for this compound.[1]

The Disposal Philosophy: Deactivation Before Delegation

The core principle of this guide is to chemically deactivate the reactive components of the molecule in the laboratory before it is collected by your institution's Environmental Health and Safety (EHS) department. This two-stage process involves neutralizing the acidic hydrochloride and then deactivating the reactive chloromethyl group. This approach transforms the hazardous compound into a less reactive, aqueous waste stream, simplifying handling and increasing safety during storage and transport.

Below is a logical workflow for the entire disposal process, from waste generation to final pickup.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 EHS Waste Management A Generated Waste (Solid or Solution) B Stage 1: Neutralization (pH 6-8) A->B Add weak base (e.g., NaHCO3) C Stage 2: Deactivation (Hydrolysis of Chloromethyl Group) B->C Controlled hydrolysis D Verification (pH Check) C->D Monitor pH D->B If acidic/basic, re-neutralize E Aqueous Waste Stream (Deactivated) D->E If pH neutral F Segregated Collection (Halogenated Organic Waste) E->F Transfer to labeled waste container G EHS Pickup F->G H Final Disposal (Incineration) G->H DeactivationMechanism cluster_0 Chemical Deactivation Process Reactant  5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine Product  5-Hydroxymethyl-1H-pyrrolo[2,3-b]pyridine (Less Reactive) Reactant->Product  NaHCO₃, H₂O (Neutralization)H₂O, Δ (Hydrolysis)

Sources

Personal protective equipment for handling 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

This guide provides essential safety and logistical information for the handling of this compound (CAS 900514-05-8), a critical reagent in modern drug discovery and development. Given the limited specific hazard data for this compound, this document synthesizes information from safety data sheets of analogous chlorinated pyridine compounds and established laboratory safety protocols from authoritative bodies. The procedures outlined herein are designed to empower researchers with the knowledge to work safely and effectively, minimizing exposure risks and ensuring operational integrity.

Hazard Assessment and Risk Mitigation

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not widely available, its structural similarity to other chlorinated pyridine hydrochlorides necessitates a cautious approach. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Therefore, it is prudent to treat this compound as a hazardous substance.

The primary risks associated with handling this compound in its solid, powdered form are inhalation of dust and inadvertent contact with skin or eyes. As a hydrochloride salt, it is likely hygroscopic and water-soluble, which could facilitate its absorption.[1]

Key Hazard Information (Inferred from Analogs):

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) must be in place that outlines specific procedures for handling hazardous chemicals like this one.[5][6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes. The selection of PPE should be based on a thorough risk assessment for each specific procedure.

Operation Required PPE Rationale
Receiving & Storage - Nitrile gloves- Safety glassesTo prevent skin contact during the handling of sealed containers.
Weighing & Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Respiratory protection (N95 respirator or higher)To protect against inhalation of fine powders and accidental skin/eye contact. Weighing should be performed in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation & Handling - Nitrile gloves- Chemical splash goggles- Lab coatTo protect against splashes of the dissolved compound.
Experimental Use - Nitrile gloves- Chemical splash goggles- Lab coatStandard laboratory practice to prevent accidental exposure during reactions and analyses.
Waste Disposal - Nitrile gloves- Chemical splash goggles- Lab coatTo ensure protection during the handling and packaging of chemical waste.

All PPE must be inspected before use and removed carefully to avoid cross-contamination. Handwashing is essential after removing gloves.[8]

Step-by-Step Handling and Operational Plan

3.1. Receiving and Storage

  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label Verification: Ensure the manufacturer's label is intact and clearly identifies the contents as this compound.[7][9]

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Keep the container tightly closed to prevent moisture absorption.[1]

3.2. Weighing and Solution Preparation

  • Engineering Controls: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[6]

  • Pre-weighing Setup: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.

  • Dispensing: Carefully open the container and dispense the required amount of the solid using a clean spatula. Avoid creating dust clouds.

  • Dissolution: Add the solvent to the solid in a controlled manner to prevent splashing. If necessary, use a magnetic stirrer to aid dissolution.

  • Post-handling: Tightly seal the primary container and decontaminate the spatula and weighing area with a suitable solvent (e.g., ethanol) followed by soap and water.[10]

3.3. Disposal Plan

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Regulatory Compliance: All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[7]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills or exposures is critical.

4.1. Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Immediate Action Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE: - Double Gloves - Goggles - Respirator SmallSpill->DonPPE Yes ContactEHS Contact Emergency Personnel (EHS) LargeSpill->ContactEHS SecureArea Secure the Area Await Response Team ContactEHS->SecureArea Report Report Incident SecureArea->Report Contain Contain Spill with Absorbent Material DonPPE->Contain CleanUp Clean Spill Area with Ethanol, then Soap & Water Contain->CleanUp Dispose Collect Waste in Sealed Hazardous Bag CleanUp->Dispose Dispose->Report

Caption: Workflow for responding to a chemical spill.

4.2. Exposure Response

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8][11]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water.[10][11] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]

For any exposure, it is critical to provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical personnel.

References

  • Laboratory Safety Guidance.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • This compound sds. LookChem. [Link]
  • Safety Data Sheet - Pyridine Hydrochloride. Jubilant Ingrevia. (2024-03-29). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 2
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.